Product packaging for 3-Dehydroquinic acid(Cat. No.:CAS No. 10534-44-8)

3-Dehydroquinic acid

Cat. No.: B076316
CAS No.: 10534-44-8
M. Wt: 190.15 g/mol
InChI Key: WVMWZWGZRAXUBK-SYTVJDICSA-N
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Description

3-Dehydroquinic acid is a pivotal metabolic intermediate in the shikimate pathway, a crucial biosynthetic route found in plants, bacteria, and fungi. This compound holds significant research value for investigating the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites, including folate cofactors, alkaloids, and flavonoids. Its primary mechanism of action involves serving as the substrate for the enzyme dehydroquinate dehydratase (DQD, type II), which catalyzes its conversion to 3-dehydroshikimic acid, a key step in the pathway. Researchers utilize this compound to study and inhibit the shikimate pathway, which is absent in mammals, making it an attractive target for the development of specific herbicides and antimicrobial agents. Applications include enzymatic assays, metabolic pathway mapping, and as a standard in analytical chemistry for the identification and quantification of pathway intermediates in genetically modified organisms or under specific physiological conditions. This high-purity compound is essential for advancing fundamental knowledge in plant physiology, microbiology, and for the targeted design of novel therapeutic and agricultural solutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O6 B076316 3-Dehydroquinic acid CAS No. 10534-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909453
Record name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Dehydroquinic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10534-44-8
Record name 3-Dehydroquinic acid
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Record name 3-Dehydroquinic acid
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Record name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid
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Record name 3-DEHYDROQUINIC ACID
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Record name 3-Dehydroquinic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core of Aromaticity: A Technical Guide to the 3-Dehydroquinic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 3-dehydroquinic acid biosynthesis pathway, a critical juncture in the shikimate pathway responsible for the production of aromatic amino acids and other essential metabolites in plants, bacteria, fungi, and apicomplexan parasites. The absence of this pathway in mammals makes its constituent enzymes prime targets for the development of novel antimicrobial agents, herbicides, and other therapeutics.

Introduction to the this compound Biosynthesis Pathway

The formation of this compound (DHQ) is the second committed step in the shikimate pathway, a seven-enzyme metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. This pathway is also a source for a wide array of other essential molecules, including folate, ubiquinone, and many secondary metabolites.[1]

The biosynthesis of DHQ involves two key enzymatic steps:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase (DHQS) : This enzyme catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to 3-dehydroquinate (DHQ). This complex reaction involves an intramolecular cyclization and the elimination of inorganic phosphate.[2]

  • 3-Dehydroquinate dehydratase (DHQD) : This enzyme catalyzes the subsequent dehydration of DHQ to form 3-dehydroshikimate (DHS).[1]

The tight regulation and essential nature of these enzymes make them focal points for research and drug development.

Enzymology and Kinetics

The efficiency and substrate affinity of the enzymes in the this compound biosynthesis pathway have been characterized in a variety of organisms. This section provides a summary of the key kinetic parameters.

3-Dehydroquinate Synthase (DHQS)

3-Dehydroquinate synthase (EC 4.2.3.4) is a metalloenzyme that typically requires NAD+ and a divalent cation, most commonly Co2+ or Zn2+, for its activity.[2][3] The kinetic parameters of DHQS vary across different species.

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Optimal Temperature (°C)Optimal pH
Pyrococcus furiosusDAHP3.73.0606.8
Mycobacterium tuberculosis H37RvDAHP3 (approx.)0.63--
Anabaena variabilisDAHP1.8---

Table 1: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS) from Various Organisms.

3-Dehydroquinate Dehydratase (DHQD)

3-Dehydroquinate dehydratase (EC 4.2.1.10) exists in two distinct types, Type I and Type II, which differ in their structure and reaction mechanism. Type I DHQDs are typically found in the biosynthetic shikimate pathway, while Type II enzymes are often associated with the catabolic quinate pathway but are also found in the shikimate pathway of some bacteria.[1]

OrganismEnzyme TypeK_m_ (µM)k_cat_ (s⁻¹)
Enterococcus faecalisType I65110
Escherichia coliType I--
Salmonella typhiType I--
Streptococcus pneumoniaeType I--

Table 2: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratase (DHQD) from Various Bacteria. [4]

Signaling Pathways and Regulatory Mechanisms

The overall flux through the shikimate pathway is primarily regulated at its first step, the synthesis of DAHP, which is catalyzed by DAHP synthase (DHS). This initial enzyme is often subject to feedback inhibition by the aromatic amino acids.[5] While there is limited evidence for direct allosteric regulation of 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD) by downstream products, their activity is intrinsically linked to the availability of their substrates, which are controlled by the upstream regulatory mechanisms.

The following diagram illustrates the position of DHQS and DHQD within the initial steps of the shikimate pathway and the primary point of regulation.

Shikimate_Pathway_Regulation PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DHS E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQS DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQD ... ... DHS->... AAs Aromatic Amino Acids (L-Phe, L-Tyr, L-Trp) AAs->DHS Feedback Inhibition

Figure 1: Regulation of the initial steps of the shikimate pathway.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes in the this compound biosynthesis pathway.

Expression and Purification of Recombinant 3-Dehydroquinate Synthase (DHQS)

This protocol is adapted for the expression of DHQS in Escherichia coli.

Workflow Diagram:

DHQS_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification transform Transformation of E. coli with DHQS plasmid culture Culture growth and induction of protein expression transform->culture harvest Cell harvesting by centrifugation culture->harvest lysis Cell lysis by sonication harvest->lysis centrifugation1 Centrifugation to remove cell debris lysis->centrifugation1 heat Heat treatment (for thermostable DHQS) centrifugation1->heat centrifugation2 Centrifugation to remove precipitated proteins heat->centrifugation2 chromatography Anion-exchange chromatography centrifugation2->chromatography sds_page SDS-PAGE analysis of fractions chromatography->sds_page

Figure 2: Workflow for DHQS expression and purification.

Methodology:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for DHQS.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Purify the soluble DHQS from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography, followed by size-exclusion chromatography for higher purity.

  • Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE.

3-Dehydroquinate Synthase (DHQS) Activity Assay (Coupled Spectrophotometric Assay)

The activity of DHQS is typically measured using a coupled assay with an excess of 3-dehydroquinate dehydratase (DHQD). The formation of 3-dehydroshikimate is monitored by the increase in absorbance at 234 nm.[6]

Reaction Scheme:

DAHP --(DHQS)--> DHQ --(DHQD)--> 3-Dehydroshikimate + H₂O

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • Coupling Enzyme: Purified 3-dehydroquinate dehydratase (DHQD)

  • Cofactors: NAD⁺ and CoCl₂

  • Enzyme: Purified 3-dehydroquinate synthase (DHQS)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.

  • Add the substrate DAHP to the reaction mixture.

  • Initiate the reaction by adding a known amount of DHQS.

  • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).

Expression and Purification of Recombinant 3-Dehydroquinate Dehydratase (DHQD)

The protocol for expressing and purifying DHQD is similar to that for DHQS, with adjustments made based on the specific properties of the DHQD being studied.

3-Dehydroquinate Dehydratase (DHQD) Activity Assay (Coupled Spectrophotometric Assay)

The activity of DHQD can be determined by monitoring the formation of 3-dehydroshikimate from DHQ.[4]

Reaction Scheme:

3-Dehydroquinate --(DHQD)--> 3-Dehydroshikimate + H₂O

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrate: 3-dehydroquinate (DHQ)

  • Enzyme: Purified 3-dehydroquinate dehydratase (DHQD)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the substrate DHQ.

  • Initiate the reaction by adding a known amount of DHQD.

  • Monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity using the molar extinction coefficient of 3-dehydroshikimate.

Inhibitors of the this compound Biosynthesis Pathway

The essential nature of DHQS and DHQD in many pathogens and plants makes them attractive targets for the development of inhibitors.

Inhibitors of 3-Dehydroquinate Synthase (DHQS)

A number of competitive inhibitors of DHQS have been developed, often as substrate analogs.

InhibitorTypeK_i_ or IC_50_
7-Deoxysedoheptulose (7dSh)CompetitiveK_i_ = 17.6 µM
IMB-T130SelectiveIC_50_ = 0.87 µg/mL

Table 3: Examples of 3-Dehydroquinate Synthase (DHQS) Inhibitors. [3][7]

Inhibitors of 3-Dehydroquinate Dehydratase (DHQD)

Both natural and synthetic compounds have been identified as inhibitors of DHQD.

InhibitorType
Polyketides (e.g., flavonoids)-
Quinic acid derivativesCompetitive

Table 4: Examples of 3-Dehydroquinate Dehydratase (DHQD) Inhibitors.

The following diagram illustrates the logical relationship of enzyme inhibition.

Enzyme_Inhibition Enzyme Enzyme (DHQS or DHQD) ActiveSite Substrate Substrate Substrate->ActiveSite Binds to Product Product Inhibitor Inhibitor Inhibitor->ActiveSite Binds to and blocks ActiveSite->Product Catalyzes formation of

Figure 3: General mechanism of competitive enzyme inhibition.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a validated and promising area for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the structure, function, and regulation of 3-dehydroquinate synthase and 3-dehydroquinate dehydratase is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on high-throughput screening for novel inhibitors, detailed structural studies of enzyme-inhibitor complexes to guide lead optimization, and the exploration of combination therapies that target multiple enzymes in the shikimate pathway. The continued investigation of this core metabolic pathway holds significant potential for addressing critical challenges in medicine and agriculture.

References

The Pivotal Role of 3-Dehydroquinic Acid in the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, algae, and plants, presents a rich landscape for scientific inquiry and therapeutic intervention. Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents and herbicides. At the heart of this pathway lies 3-dehydroquinic acid (DHQ), the first carbocyclic intermediate, whose formation and subsequent conversion are critical for the downstream synthesis of vital aromatic compounds. This technical guide provides an in-depth exploration of the role of DHQ, focusing on the enzymatic reactions that govern its fate, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes.

The Synthesis and Conversion of this compound

The journey to aromatic amino acids begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). The second and third steps of the shikimate pathway are dedicated to the synthesis and subsequent dehydration of this compound.

Synthesis of this compound

This compound is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase (DHQS) . This intricate enzymatic reaction involves an oxidation, a β-elimination of phosphate, a reduction, and an intramolecular aldol condensation to form the carbocyclic ring of DHQ.[1] The reaction requires NAD+ as a cofactor.

Conversion to 3-Dehydroshikimate

The newly formed this compound is then converted to 3-dehydroshikimate (DHS) through a dehydration reaction catalyzed by 3-dehydroquinate dehydratase (DHQD) , also known as 3-dehydroquinase.[2] This reaction introduces the first double bond into the six-membered ring. Two distinct types of DHQD have been identified, Type I and Type II, which differ in their structure and catalytic mechanism.[2]

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions involving this compound is crucial for the overall flux through the shikimate pathway. The following tables summarize key kinetic parameters for 3-dehydroquinate synthase and 3-dehydroquinate dehydratase from various organisms.

Table 1: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Pyrococcus furiosusDAHP3.73.0[3]

Table 2: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)

OrganismTypeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (L/µmol/s)Reference
Acidobacterium capsulatumII129.511.20.09[4]
Arthrobacter crystallopoietesII448.5136.10.30[4]
Comamonas testosteroniII37.21.20.03[4]
Escherichia coliI---[2]
Salmonella typhiI241.10.046[5]
Streptomyces acidiscabiesII63.8211.83.32[4]
(and 32 other organisms)I & II(Varies)(Varies)(Varies)[4]

Note: The comprehensive data for 32 other organisms can be found in the cited reference. This table provides a selection to illustrate the diversity.

Experimental Protocols

Accurate measurement of the enzymatic activities of DHQS and DHQD is fundamental to studying the shikimate pathway. The following are detailed methodologies for these key experiments.

Assay for 3-Dehydroquinate Synthase (DHQS) Activity

A continuous spectrophotometric enzyme-coupled assay is a reliable method for determining DHQS activity.[3] This assay links the production of DHQ to the activity of an excess of 3-dehydroquinase (DHQase), which converts DHQ to 3-dehydroshikimate (DHS). The formation of DHS can be monitored by the increase in absorbance at 234 nm.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) solution

  • NAD+ solution

  • Cobalt chloride (CoCl₂) solution

  • Purified 3-dehydroquinase (DHQase)

  • Purified 3-dehydroquinate synthase (DHQS)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, and CoCl₂.

  • Add a saturating concentration of purified DHQase to the reaction mixture.

  • Initiate the reaction by adding a known concentration of the substrate, DAHP.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or the optimal temperature for the enzyme).

  • Start the reaction by adding a small volume of the purified DHQS enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 234 nm over time.

  • The initial linear rate of the reaction (ΔA₂₃₄/min) is used to calculate the enzyme activity. The molar extinction coefficient for DHS at 234 nm is approximately 1.2 x 10⁴ M⁻¹cm⁻¹.[3]

Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity

The activity of DHQD can be determined by directly measuring the formation of 3-dehydroshikimate from 3-dehydroquinate. This can be achieved through a continuous spectrophotometric assay or by a discontinuous method followed by HPLC analysis.

Continuous Spectrophotometric Assay: This method is similar to the coupled assay for DHQS but directly measures the conversion of DHQ to DHS.

Materials:

  • Buffer solution (e.g., 100 mM BTP-HCl, pH 7.5)[6]

  • This compound (DHQ) solution

  • Purified 3-dehydroquinate dehydratase (DHQD)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer solution.

  • Add a known concentration of the substrate, DHQ.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).[6]

  • Initiate the reaction by adding a small volume of the purified DHQD enzyme solution.

  • Monitor the increase in absorbance at 234 nm over time.

  • Calculate the enzyme activity based on the initial linear rate and the molar extinction coefficient of DHS.

Discontinuous HPLC Assay: This method is useful for confirming the identity of the product and for situations where a continuous assay is not feasible.

Materials:

  • Same as the continuous assay, plus:

  • Quenching solution (e.g., 2.3 M HCl)[6]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

  • Set up the enzymatic reaction as described for the continuous assay in appropriate tubes.

  • At specific time intervals, stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC, monitoring at 234 nm to quantify the amount of DHS produced.

  • Enzyme activity is calculated from the amount of product formed over time.

Visualizing the Core Pathway and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the central role of this compound and associated experimental workflows.

shikimate_pathway_segment PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHP Synthase DHQ This compound (DHQ) DAHP->DHQ 3-Dehydroquinate Synthase (DHQS) DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-Dehydroquinate Dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase

Shikimate pathway segment highlighting this compound.

coupled_assay_workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Measurement & Analysis Buffer Prepare Buffer, NAD+, CoCl₂ Mix Mix Buffer, NAD+, CoCl₂, DHQase Buffer->Mix DAHP_sol Prepare DAHP Solution Add_DAHP Add DAHP DAHP_sol->Add_DAHP Enzymes Purify DHQS & DHQase Enzymes->Mix Add_DHQS Add DHQS to Start Enzymes->Add_DHQS Mix->Add_DAHP Equilibrate Equilibrate Temperature Add_DAHP->Equilibrate Equilibrate->Add_DHQS Monitor Monitor A₂₃₄ Increase Add_DHQS->Monitor Calculate Calculate Activity Monitor->Calculate

Workflow for the coupled DHQS spectrophotometric assay.

inhibitor_screening_workflow cluster_primary_screen 1. Primary High-Throughput Screen cluster_dose_response 2. Dose-Response & IC₅₀ Determination cluster_mechanism 3. Mechanism of Action Studies Compound_Library Compound Library HTS_Assay Enzyme Assay (DHQS or DHQD) with each compound Compound_Library->HTS_Assay Identify_Hits Identify Initial Hits (% Inhibition > Threshold) HTS_Assay->Identify_Hits Serial_Dilution Serial Dilution of Hits Identify_Hits->Serial_Dilution Confirmed Hits IC50_Assay Enzyme Assay with varying inhibitor concentrations Serial_Dilution->IC50_Assay Calculate_IC50 Calculate IC₅₀ Values IC50_Assay->Calculate_IC50 Kinetic_Assays Kinetic Assays with varying substrate & inhibitor concentrations Calculate_IC50->Kinetic_Assays Potent Inhibitors Data_Analysis Analyze Lineweaver-Burk or Michaelis-Menten plots Kinetic_Assays->Data_Analysis Determine_MOA Determine Inhibition Type (Competitive, Non-competitive, etc.) Data_Analysis->Determine_MOA

General workflow for screening enzyme inhibitors.

Conclusion

This compound stands as a central molecule in the shikimate pathway, with its synthesis and conversion meticulously controlled by the enzymes 3-dehydroquinate synthase and 3-dehydroquinate dehydratase. A thorough understanding of these enzymes, their kinetics, and the methods to study them is paramount for researchers in microbiology, plant science, and drug development. The data and protocols presented here offer a solid foundation for further investigation into this vital metabolic route, paving the way for the discovery of new therapeutic agents and a deeper comprehension of microbial and plant physiology.

References

An In-depth Technical Guide to 3-Dehydroquinate Dehydratase Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics of 3-dehydroquinate dehydratase (DHQD), a crucial enzyme in the shikimate pathway. Given the absence of this pathway in mammals, DHQD presents a promising target for the development of novel antimicrobial agents and herbicides. This document delves into the two distinct types of DHQD, their reaction mechanisms, kinetic parameters, and detailed experimental protocols for their study.

Introduction to 3-Dehydroquinate Dehydratase

3-Dehydroquinate dehydratase (EC 4.2.1.10) catalyzes the third step in the shikimate pathway: the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in bacteria, fungi, plants, and some protozoans.[1][3] Notably, the shikimate pathway is absent in animals, making its enzymes attractive targets for the development of selective inhibitors.[1]

Two distinct classes of DHQD, Type I and Type II, have been identified. These two types are evolutionarily unrelated, possess different protein structures, and employ distinct catalytic mechanisms to achieve the same overall reaction.[4]

  • Type I DHQD: Found in fungi, plants, and some bacteria, Type I DHQD catalyzes the cis-dehydration of 3-dehydroquinate.[4][5] The reaction proceeds through a covalent imine intermediate formed with a conserved lysine residue in the active site.[5][6] These enzymes are generally heat-labile and exhibit Michaelis constants (Km) in the low micromolar range.

  • Type II DHQD: Present in the quinate metabolic pathway of fungi and the shikimate pathway of most bacteria, Type II DHQD catalyzes the trans-dehydration of its substrate.[4][7] This mechanism involves an enolate intermediate and does not form a covalent bond with the substrate.[1][7] Type II enzymes are typically heat-stable and have Km values that are one to two orders of magnitude higher than their Type I counterparts.[2]

Signaling and Metabolic Pathway

DHQD is a key enzyme in the shikimate pathway, which channels metabolites from central carbon metabolism towards the synthesis of aromatic compounds. The pathway starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).

Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydroquinate dehydratase (DHQD) SA Shikimate DHS->SA Shikimate dehydrogenase S3P Shikimate-3-phosphate SA->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AroAA Aromatic Amino Acids Chorismate->AroAA

Figure 1: The Shikimate Pathway

Enzyme Kinetics and Parameters

The catalytic efficiency of DHQD is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Quantitative Kinetic Data

The following tables summarize the kinetic parameters for Type I and Type II 3-dehydroquinate dehydratases from various organisms.

Table 1: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratase

OrganismKm (µM)kcat (s-1)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (µM-1s-1)
Methicillin-Resistant Staphylococcus aureus5448.5107.70.9
Enterococcus faecalis65110-1.7
Clostridium difficile----

Data sourced from references[8].

Table 2: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratase

OrganismKm (µM)kcat (s-1)Vmax (µM/s)Catalytic Efficiency (kcat/Km) (µM-1s-1)
Corynebacterium glutamicum348.20150.193.000.43
Streptomyces coelicolor----
Mycobacterium tuberculosis----

Data sourced from references[9]. Note: Vmax for C. glutamicum was reported in µM/s.

Reaction Mechanisms

The distinct catalytic mechanisms of Type I and Type II DHQD are detailed below and illustrated in the subsequent diagrams.

Type I DHQD: Covalent Catalysis

The mechanism of Type I DHQD involves the formation of a Schiff base intermediate.[5]

  • Schiff Base Formation: A catalytic lysine residue attacks the carbonyl group of 3-dehydroquinate to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine dehydrates to form a protonated Schiff base (imine).

  • cis-Elimination: A general base in the active site abstracts a proton from the C2 position, leading to the cis-elimination of the C1 hydroxyl group and the formation of a double bond.

  • Hydrolysis: The resulting enamine Schiff base is hydrolyzed to release 3-dehydroshikimate and regenerate the free enzyme.

Type I DHQD Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Dehydration cluster_3 Step 3: cis-Elimination cluster_4 Step 4: Hydrolysis A E-Lys-NH2 + Substrate B Carbinolamine Intermediate A->B C Protonated Schiff Base (Imine) B->C D Enamine Intermediate C->D E E-Lys-NH2 + Product D->E

Figure 2: Type I DHQD Reaction Mechanism
Type II DHQD: Non-covalent Catalysis

The mechanism of Type II DHQD proceeds through an enolate intermediate without the formation of a covalent enzyme-substrate bond.[7]

  • Proton Abstraction: A general base in the active site, typically a tyrosine residue, abstracts the pro-S proton from the C2 position of 3-dehydroquinate.[7]

  • Enolate Formation: This proton abstraction leads to the formation of an enolate intermediate, which is stabilized by nearby residues.

  • trans-Elimination: The enolate intermediate facilitates the trans-elimination of the C1 hydroxyl group, which is protonated by a general acid, resulting in the formation of 3-dehydroshikimate.[7]

  • Product Release: The product, 3-dehydroshikimate, is released from the active site.

Type II DHQD Mechanism cluster_1 Step 1: Proton Abstraction cluster_2 Step 2: Enolate Formation cluster_3 Step 3: trans-Elimination cluster_4 Step 4: Product Release A Enzyme + Substrate B Enzyme-Substrate Complex A->B C Enolate Intermediate B->C D Enzyme-Product Complex C->D E Enzyme + Product D->E

Figure 3: Type II DHQD Reaction Mechanism

Experimental Protocols

Accurate determination of DHQD kinetic parameters requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for protein purification and enzyme activity assays.

Recombinant Protein Expression and Purification

This protocol is a generalized procedure for the expression and purification of His-tagged DHQD from E. coli.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the DHQD gene fused to a polyhistidine tag (e.g., pET vector).

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.[3]

  • Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue to incubate at a lower temperature (e.g., 16-25°C) overnight.[3][10]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0).[11] Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 30 minutes at 4°C to pellet cell debris.[11]

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[11]

  • Elution: Elute the His-tagged DHQD from the column using a lysis buffer containing a high concentration of imidazole (e.g., 300 mM).[11]

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange chromatography and/or size-exclusion chromatography.[11]

  • Concentration and Storage: Concentrate the purified protein using ultrafiltration and store at -80°C in a buffer containing glycerol (e.g., 50%).[12]

Enzyme Activity Assays

The activity of DHQD can be determined using a direct spectrophotometric assay or a coupled enzyme assay.

This assay directly measures the formation of the product, 3-dehydroshikimate, which has a characteristic absorbance at 234 nm.[9]

Materials:

  • Purified DHQD enzyme

  • 3-dehydroquinate (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and varying concentrations of 3-dehydroquinate (typically ranging from 0.25 to 10 times the expected Km).[9]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small, known amount of the purified DHQD enzyme to the reaction mixture.

  • Immediately monitor the increase in absorbance at 234 nm over time. The initial linear portion of the curve represents the initial reaction velocity.

  • Calculate the concentration of 3-dehydroshikimate formed using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for 3-dehydroshikimate at 234 nm is 1.2 x 104 M-1cm-1.[9]

  • Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

This assay is useful when direct measurement of the product is not feasible or when studying the preceding enzyme in the pathway, DHQ synthase. The formation of 3-dehydroshikimate is coupled to its reduction by shikimate dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.

Materials:

  • Purified DHQD enzyme

  • Purified shikimate dehydrogenase (in excess)

  • 3-dehydroquinate (substrate)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a saturating concentration of NADPH, an excess of shikimate dehydrogenase, and varying concentrations of 3-dehydroquinate.

  • Equilibrate the reaction mixture to the desired temperature.

  • Initiate the reaction by adding a known amount of the purified DHQD enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption using the Beer-Lambert law, with the molar extinction coefficient for NADPH at 340 nm being 6220 M-1cm-1.

  • The rate of NADPH consumption is directly proportional to the rate of 3-dehydroshikimate formation by DHQD.

  • Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow cluster_purification Protein Purification cluster_assay Enzyme Assay A Transformation & Expression B Cell Lysis & Clarification A->B C Affinity Chromatography B->C D Elution & Concentration C->D E Prepare Reaction Mixture D->E Purified Enzyme F Equilibrate Temperature E->F G Initiate Reaction with Enzyme F->G H Monitor Absorbance Change G->H I Data Analysis (Michaelis-Menten) H->I

Figure 4: General Experimental Workflow

Conclusion

3-dehydroquinate dehydratase is a well-characterized enzyme with two distinct evolutionary lineages that have converged on the same catalytic function. The differences in their structure, mechanism, and kinetic properties provide a rich area for further research and a solid foundation for the development of targeted inhibitors. The detailed protocols and compiled kinetic data in this guide are intended to facilitate further investigation into this important enzyme and its role in microbial and plant metabolism, ultimately aiding in the discovery of new antimicrobial agents and herbicides.

References

The Discovery and History of 3-Dehydroquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydroquinic acid (DHQ) is a pivotal carbocyclic intermediate in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids in a vast array of organisms, including bacteria, archaea, fungi, algae, and plants. Its discovery and the subsequent elucidation of its role were fundamental to understanding aromatic biosynthesis. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, the enzymes responsible for its synthesis and conversion, and the methodologies used for its study.

Introduction: The Quest for Aromatic Amino Acid Precursors

The early 20th century saw significant advances in the understanding of metabolic pathways. However, the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—remained a black box. It was known that these essential compounds were synthesized by microorganisms and plants but not by animals. This metabolic divergence presented a tantalizing target for the development of antimicrobial agents and herbicides. The journey to uncover the intermediates in this pathway was a multi-decade endeavor, culminating in the elucidation of the shikimate pathway, with this compound as one of its central players.

The Discovery of this compound: A Historical Perspective

The discovery of this compound is intrinsically linked to the broader effort to unravel the shikimate pathway. The pioneering work of Bernhard Davis and David Sprinson in the mid-20th century was instrumental in identifying the key intermediates.

Using mutant strains of Escherichia coli that were unable to synthesize aromatic amino acids, Davis and his colleagues were able to identify compounds that accumulated in the culture medium, which were presumed to be precursors in the blocked metabolic pathway. One such accumulated compound was identified as shikimic acid.

Further research by Sprinson and his group, employing isotopic labeling studies, helped to piece together the sequence of reactions. The direct precursor to 3-dehydroshikimic acid was isolated and identified as this compound. This discovery was a critical step in confirming the cyclic nature of the early part of the pathway. While a specific singular publication detailing the "discovery" of this compound is not readily apparent, its identification emerged from a series of papers in the early 1950s that collectively elucidated the intermediates of the shikimate pathway.

The Role of this compound in the Shikimate Pathway

This compound is the second intermediate in the seven-step shikimate pathway. It is formed from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and is subsequently converted to 3-dehydroshikimate.

Enzymatic Synthesis: 3-Dehydroquinate Synthase (DHQS)

The formation of this compound is catalyzed by the enzyme 3-dehydroquinate synthase (DHQS) . This remarkable enzyme facilitates a complex intramolecular cyclization of DAHP. The reaction requires NAD+ as a cofactor for a transient oxidation step.

Enzymatic Conversion: 3-Dehydroquinate Dehydratase (DHQD)

This compound is then dehydrated by 3-dehydroquinate dehydratase (DHQD) to form 3-dehydroshikimate. This elimination reaction sets the stage for the subsequent reduction to shikimate.

Quantitative Data

The enzymes responsible for the synthesis and degradation of this compound have been characterized from a multitude of organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/min/mg)Reference
Pyrococcus furiosusDAHP3.73.0-[1]
Neurospora crassa (AROM protein)DAHP2.28-[2]
Neurospora crassa (AROM protein)NAD+3--[2]

Table 2: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/L/s)Reference
Corynebacterium testosteroni3-Dehydroquinate37.2--[3]
Arthrobacter crystallopoietes3-Dehydroquinate448.5-66.7[3]

Experimental Protocols

The study of this compound and its associated enzymes relies on specific experimental methodologies.

Enzymatic Synthesis of this compound

A common method for the laboratory-scale production of this compound involves the enzymatic conversion of DAHP using purified 3-dehydroquinate synthase.

Protocol:

  • Prepare a reaction mixture containing DAHP, NAD+, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Add purified 3-dehydroquinate synthase to initiate the reaction.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C for E. coli DHQS).

  • Monitor the reaction progress by measuring the decrease in DAHP or the formation of this compound.

  • Terminate the reaction by heat inactivation or the addition of acid.

  • Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography.

Spectrophotometric Assay for 3-Dehydroquinate Synthase Activity

The activity of 3-dehydroquinate synthase can be measured using a coupled-enzyme assay.

Protocol:

  • Prepare a reaction mixture containing DAHP, NAD+, a suitable buffer, and an excess of 3-dehydroquinate dehydratase.

  • Initiate the reaction by adding the 3-dehydroquinate synthase sample.

  • The 3-dehydroquinate produced by DHQS is immediately converted to 3-dehydroshikimate by the coupling enzyme, DHQD.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate (ε = 12,000 M⁻¹cm⁻¹).

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Spectrophotometric Assay for 3-Dehydroquinate Dehydratase Activity

The activity of 3-dehydroquinate dehydratase can be directly measured by monitoring the formation of its product.

Protocol:

  • Prepare a reaction mixture containing this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Initiate the reaction by adding the 3-dehydroquinate dehydratase sample.

  • Monitor the increase in absorbance at 234 nm, corresponding to the formation of 3-dehydroshikimate.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Purification of 3-Dehydroquinate Synthase from E. coli

A general procedure for the purification of recombinant 3-dehydroquinate synthase is outlined below.

Protocol:

  • Cell Lysis: Resuspend E. coli cells overexpressing the DHQS gene in a lysis buffer and disrupt the cells by sonication or high-pressure homogenization.

  • Centrifugation: Clarify the cell lysate by centrifugation to remove cell debris.

  • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the supernatant to a suitable affinity column (e.g., Ni-NTA agarose). Wash the column and elute the protein with an appropriate elution buffer (e.g., containing imidazole).

  • Ion-Exchange Chromatography: As an alternative or additional step, perform ion-exchange chromatography to further purify the protein based on its charge.

  • Size-Exclusion Chromatography: For a final polishing step, use size-exclusion chromatography to separate the protein based on its size and to remove any remaining contaminants.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Visualizations

The Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ This compound DAHP->DHQ 3-Dehydroquinate synthase (DHQS) DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydroquinate dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs Various enzymes

Caption: The Shikimate Pathway highlighting this compound.

Experimental Workflow for DHQS Activity Assay

DHQS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep Prepare reaction mix: DAHP, NAD+, Buffer, Excess DHQD Add_DHQS Add DHQS sample to initiate Prep->Add_DHQS Reaction DHQS converts DAHP to DHQ DHQD converts DHQ to DHS Add_DHQS->Reaction Measure Monitor absorbance increase at 234 nm Reaction->Measure Calculate Calculate reaction rate from linear slope Measure->Calculate

Caption: Workflow for the coupled spectrophotometric assay of DHQS.

Conclusion

The discovery of this compound and the elucidation of its role in the shikimate pathway represent a landmark achievement in metabolic biochemistry. This knowledge has not only provided fundamental insights into the biosynthesis of essential aromatic compounds but has also paved the way for the development of targeted herbicides and antimicrobial agents. The ongoing study of the enzymes that metabolize this compound continues to be a vibrant area of research, with implications for synthetic biology, drug discovery, and a deeper understanding of the intricate web of life's chemical reactions.

References

chemical properties and structure of 3-dehydroquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Dehydroquinic Acid: Chemical Properties and Structure

Introduction

This compound (3-DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1][2][3] Its significance is underscored by the absence of this pathway in mammals, making the enzymes that metabolize 3-DHQ potential targets for the development of novel antimicrobial agents and herbicides.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, and biochemical relevance of this compound, tailored for researchers and drug development professionals.

Chemical Properties

This compound is a water-soluble, white to off-white crystalline solid, reflecting its polar nature due to multiple hydrophilic functional groups.[6] Its chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₆[7][8][9][10]
Molecular Weight 190.15 g/mol [7][8][9][10]
IUPAC Name (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid[7][10]
CAS Number 10534-44-8[7][9][10]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water[6]
Predicted pKa 3.3 (Strongest Acidic)[11]
Predicted Water Solubility 702.0 mg/mL[11]

Chemical Structure

The structure of this compound is derived from quinic acid, with the hydroxyl group at the C-3 position oxidized to a ketone.[1][10] This structural feature is critical for its role in the shikimate pathway.

Functional Groups

The molecule possesses several key functional groups that dictate its chemical reactivity and biological function:

  • Carboxylic Acid (-COOH): This group is acidic and exists predominantly in its carboxylate form (-COO⁻) at physiological pH.

  • Ketone (C=O): Located at the C-3 position, this carbonyl group is a key feature distinguishing it from quinic acid.

  • Hydroxyl Groups (-OH): Multiple hydroxyl groups at positions C-1, C-4, and C-5 contribute to its high polarity and water solubility.[6][12]

Stereochemistry

This compound has three defined stereocenters, with the biologically active isomer being (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid .[7][8] The specific stereochemical configuration is crucial for recognition and catalysis by the enzymes of the shikimate pathway.

Caption: Chemical structure of this compound.

Role in the Shikimate Pathway

This compound is the first carbocyclic intermediate formed in the shikimate pathway.[1] Its synthesis and subsequent conversion are critical steps that channel metabolites toward the production of aromatic compounds.

  • Formation: It is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase (DHQS) .[1][4] This complex reaction involves an intramolecular aldol condensation to form the six-membered ring.[13]

  • Conversion: 3-DHQ is then dehydrated by the enzyme 3-dehydroquinate dehydratase (DHQD) to produce 3-dehydroshikimic acid.[14][15] This elimination reaction introduces the first double bond into the carbocyclic ring.

Shikimate_Pathway cluster_start Initial Substrates PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DHAP Synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHAP Synthase DHQ This compound DAHP->DHQ 3-Dehydroquinate Synthase (DHQS) DHS 3-Dehydroshikimic Acid DHQ->DHS 3-Dehydroquinate Dehydratase (DHQD) Shikimate Shikimic Acid DHS->Shikimate Chorismate Chorismic Acid Shikimate->Chorismate ... AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: Position of this compound in the shikimate pathway.

Experimental Protocols

Enzymatic Synthesis of this compound

The most common laboratory method for producing 3-DHQ is through enzymatic synthesis, which leverages the catalytic activity of 3-dehydroquinate synthase (DHQS).

Methodology:

  • Enzyme Preparation: Recombinant DHQS is typically overexpressed in E. coli and purified. A common purification scheme involves cell lysis, heat treatment to denature mesophilic host proteins (if a thermophilic enzyme is used), and anion-exchange chromatography.[4]

  • Reaction Mixture: The substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), is incubated with a catalytic amount of purified DHQS in a suitable buffer (e.g., Tris-HCl) at the optimal pH and temperature for the specific enzyme.[4][16] The reaction also requires a divalent metal cofactor, typically Co²⁺ or Zn²⁺.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the depletion of the DAHP substrate using techniques like HPLC or by coupled enzyme assays.

  • Purification: Once the reaction is complete, the enzyme is removed (e.g., by heat denaturation and centrifugation or by affinity chromatography if the enzyme is tagged). The resulting solution containing 3-DHQ can be further purified from buffer salts and any remaining substrate using techniques like ion-exchange chromatography.

Analysis by Enzymatic Assay (3-Dehydroquinate Dehydratase Activity)

The activity of 3-dehydroquinate dehydratase (DHQD) is routinely measured by monitoring the formation of 3-dehydroshikimic acid, which has a distinct UV absorbance maximum. This serves as an effective method to quantify 3-DHQ as a substrate.

Methodology:

  • Reagents:

    • This compound (or its potassium salt) as the substrate.[14][17]

    • Purified 3-dehydroquinate dehydratase (DHQD).

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the buffer and a known concentration of this compound.

    • Initiate the reaction by adding a small amount of the DHQD enzyme.

    • Immediately monitor the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.[14] The product, 3-dehydroshikimic acid, has a molar extinction coefficient (ε) of 1.2 x 10⁴ M⁻¹cm⁻¹.[14]

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. This rate can be used to determine enzyme kinetic parameters (Kₘ and kcat) or to quantify the initial concentration of the 3-DHQ substrate.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents 1. Prepare Reagents (Buffer, 3-DHQ Substrate) enzyme 2. Add DHQD Enzyme to initiate reaction reagents->enzyme spectro 3. Monitor Absorbance Increase at 234 nm enzyme->spectro rate 4. Calculate Initial Rate from Abs vs. Time plot spectro->rate kinetics 5. Determine Enzyme Kinetics (Km, kcat) rate->kinetics

Caption: Workflow for the enzymatic assay of 3-dehydroquinate dehydratase.

Conclusion

This compound is a cornerstone intermediate in the vital shikimate pathway. Its unique chemical structure, featuring a ketone and multiple chiral centers, is central to its biological function. A thorough understanding of its properties, synthesis, and reactions is indispensable for researchers in biochemistry, microbiology, and drug development who aim to explore the shikimate pathway for therapeutic and biotechnological applications.[7] The detailed protocols and structured data presented in this guide offer a solid foundation for such scientific endeavors.

References

An In-depth Technical Guide to the Regulation of 3-Dehydroquinic Acid Production in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Dehydroquinic acid (DHQ) is a crucial intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other important aromatic compounds in bacteria, fungi, and plants. Due to the absence of this pathway in mammals, enzymes involved in the shikimate pathway are attractive targets for the development of novel antimicrobial agents and herbicides. In Escherichia coli, the production of DHQ is tightly regulated at both the genetic and enzymatic levels to ensure a balanced flux towards the synthesis of aromatic compounds. This guide provides a comprehensive overview of the regulatory mechanisms governing DHQ production in E. coli, details metabolic engineering strategies for its overproduction, and presents relevant experimental protocols.

The Shikimate Pathway: Biosynthesis of this compound

The synthesis of DHQ in E. coli involves the first two steps of the shikimate pathway. The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway, respectively.

Key Enzymes and Genes

The biosynthesis of DHQ is catalyzed by two key enzymes encoded by the aro gene family:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: This enzyme catalyzes the first committed step of the shikimate pathway, the condensation of PEP and E4P to form DAHP. E. coli possesses three isoenzymes of DAHP synthase, each encoded by a different gene:

    • AroG (aroG): Phenylalanine-sensitive isoenzyme.

    • AroF (aroF): Tyrosine-sensitive isoenzyme.

    • AroH (aroH): Tryptophan-sensitive isoenzyme.

  • 3-dehydroquinate (DHQ) synthase (aroB): This enzyme catalyzes the second step, the cyclization of DAHP to form DHQ.[1] This reaction requires NAD+ as a cofactor.[1]

  • 3-dehydroquinate (DHQ) dehydratase (aroD): This enzyme catalyzes the subsequent conversion of DHQ to 3-dehydroshikimate (DHS).[2][3] To accumulate DHQ, this enzymatic step is often targeted for disruption in metabolic engineering strategies.

Regulation of this compound Production

The production of DHQ is meticulously controlled through a multi-layered regulatory network that includes feedback inhibition of enzyme activity and transcriptional control of gene expression.

Allosteric Regulation: Feedback Inhibition of DAHP Synthase

The primary point of regulation in the shikimate pathway is the allosteric feedback inhibition of the three DAHP synthase isoenzymes by the aromatic amino acids.[4] This mechanism allows the cell to efficiently control the carbon flux into the pathway based on the availability of the final products.

  • AroG is primarily inhibited by phenylalanine .

  • AroF is primarily inhibited by tyrosine .[4] The inhibition by tyrosine is noncompetitive with respect to PEP and competitive with respect to E4P at tyrosine concentrations above 10 μM.[4]

  • AroH is primarily inhibited by tryptophan .

This differential regulation of the isoenzymes provides a nuanced control of the pathway in response to the specific needs for each aromatic amino acid.

Transcriptional Regulation: The TyrR Regulon

The expression of the genes encoding the DAHP synthase isoenzymes (aroG and aroF), as well as other genes in the aromatic amino acid biosynthetic pathways, is controlled by the TyrR repressor protein . The tyrR gene itself is also part of this regulon. The TyrR protein can act as a repressor or an activator, depending on the specific operator sites and the presence of its co-effectors: tyrosine, phenylalanine, or tryptophan.

The TyrR protein binds to specific DNA sequences known as "TyrR boxes" located in the promoter regions of the regulated genes. The binding of TyrR to these boxes can either block or enhance the binding of RNA polymerase, thereby repressing or activating gene transcription. The affinity of TyrR for its target operators is modulated by the intracellular concentrations of the aromatic amino acids.

dot

TyrR_Regulation cluster_effectors Co-effectors cluster_genes Target Genes Tyrosine Tyrosine TyrR TyrR Repressor Tyrosine->TyrR Phenylalanine Phenylalanine Phenylalanine->TyrR Tryptophan Tryptophan Tryptophan->TyrR aroG aroG (DAHP synthase - Phe) TyrR->aroG Represses aroF aroF (DAHP synthase - Tyr) TyrR->aroF Represses tyrA tyrA TyrR->tyrA Represses aroL aroL TyrR->aroL Represses mtr mtr TyrR->mtr Activates tyrP tyrP TyrR->tyrP Activates

Caption: Transcriptional regulation of shikimate pathway genes by the TyrR repressor.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in DHQ synthesis in E. coli.

Enzyme (Gene)Substrate(s)K_m_ (µM)k_cat_ (s⁻¹)Inhibitor(s)K_i_ (µM)Reference(s)
DAHP Synthase (AroG) PEP, E4P--Phenylalanine-
DAHP Synthase (AroF) PEP, E4P--Tyrosine-[4]
DAHP Synthase (AroH) PEP, E4P--Tryptophan-
DHQ Synthase (aroB) DAHP3.73.0--[5]
DHQ Dehydratase (aroD) 3-Dehydroquinate17-18142Sodium borohydride-[2]

Note: Detailed kinetic parameters for all DAHP synthase isoenzymes are extensive and vary with experimental conditions. The table indicates the primary feedback inhibitor for each.

Production of Shikimate Pathway Intermediates in Engineered E. coli

While direct high-titer production of DHQ is not commonly reported, the production of its downstream derivatives, 3-dehydroshikimate (DHS) and shikimate, provides valuable insights into the flux through the initial part of the pathway. Accumulation of these products is often achieved by overexpressing key enzymes and using feedback-resistant DAHP synthase mutants.

StrainRelevant GenotypeProductTiter (g/L)Reference(s)
E. coli AB2834 derivativeΔldhA, ΔackA-pta, ΔadhE, over-expression of aroF^FBR^ and tktADHS25.48[6]
E. coli Inha 103 derivativeΔtyrR, ΔptsG, ΔpykA, ΔaroL, ΔaroK, over-expression of aroG, aroF, aroB, aroD, ppsA, galP, aroEShikimate101[5]
Engineered E. coliNon-PTS, attenuated shikimate degradation, feedback-resistant DAHP synthase, repressed shikimate kinaseShikimate60.31[7]

DHS: 3-dehydroshikimate

Metabolic Engineering Strategies for Enhanced DHQ Production

To achieve high-level production of DHQ, several metabolic engineering strategies can be employed, focusing on increasing the precursor supply, enhancing the flux through the initial steps of the shikimate pathway, and preventing the conversion of DHQ to downstream products.

dot

Metabolic_Engineering_DHQ cluster_precursors Precursor Supply cluster_regulation Regulatory Modifications PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) (Accumulation) DAHP->DHQ aroB (DHQ Synthase) Overexpression DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD (DHQ Dehydratase) Knockout aroG_fbr aroG_fbr_ (Feedback-resistant) Overexpression aroG_fbr->DAHP aroF_fbr aroF_fbr_ (Feedback-resistant) Overexpression aroF_fbr->DAHP tyrR_ko tyrR Knockout tyrR_ko->aroG_fbr tyrR_ko->aroF_fbr DAHP_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, PEP, E4P) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_enzyme Add Enzyme (Cell-free extract or purified) pre_incubate->add_enzyme measure_abs Monitor Absorbance at 232 nm add_enzyme->measure_abs calculate_activity Calculate Activity measure_abs->calculate_activity end End calculate_activity->end

References

3-Dehydroquinic Acid: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in a vast range of organisms. This pathway is present in bacteria, archaea, fungi, algae, some protozoans, and plants, but is notably absent in mammals. This makes the enzymes of the shikimate pathway, and by extension the production and consumption of this compound, attractive targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis, and visualizations of the key biological and experimental workflows.

Natural Sources and Occurrence of this compound

This compound is not a compound that typically accumulates to high concentrations in organisms. As a metabolic intermediate, it is part of a continuous flux through the shikimate pathway. Its intracellular concentration is a dynamic balance between its synthesis by 3-dehydroquinate synthase and its conversion to 3-dehydroshikimate by 3-dehydroquinate dehydratase.

While precise quantitative data on the absolute intracellular concentration of this compound under standard physiological conditions is not extensively reported in the scientific literature, its presence is confirmed in a wide variety of organisms that possess the shikimate pathway. The following table summarizes the natural sources where this compound is an integral part of the metabolome.

Organism TypeExamplesRole of this compound
Bacteria Escherichia coli, Mycobacterium tuberculosis, Helicobacter pyloriA key intermediate in the biosynthesis of aromatic amino acids, essential for protein synthesis and as precursors for other metabolites.
Archaea Pyrococcus furiosusAn intermediate in the archaeal variant of the shikimate pathway leading to aromatic amino acid biosynthesis.
Fungi Saccharomyces cerevisiae, Aspergillus nidulans, Neurospora crassaPart of the shikimate pathway for aromatic amino acid synthesis. In some fungi, the enzymes of the pathway are organized into a multifunctional AROM complex.
Plants Arabidopsis thaliana, Camellia sinensis (tea plant), various cropsA central intermediate in the plastid-localized shikimate pathway, leading to the synthesis of aromatic amino acids, lignin, flavonoids, and other secondary metabolites.
Algae & Protozoans Various speciesAn intermediate in the biosynthesis of essential aromatic amino acids.

Biosynthesis of this compound: The Shikimate Pathway

This compound is the first carbocyclic compound synthesized in the shikimate pathway. Its formation is a key step that commits carbon flux towards the synthesis of aromatic compounds.

Shikimate Pathway cluster_0 Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ 3-dehydroquinate synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatics Aromatic Amino Acids & Other Aromatic Compounds Chorismate->Aromatics

Figure 1: Overview of the Shikimate Pathway for the biosynthesis of aromatic compounds, highlighting the central position of 3-dehydroquinate (DHQ).

Experimental Protocols

The analysis of this compound from biological samples requires robust protocols for extraction, separation, and detection due to its polar nature and relatively low intracellular concentrations. The following sections provide detailed methodologies for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction and Quantification of this compound from Plant Tissue using LC-MS

This protocol is adapted for the analysis of polar metabolites, including organic acids, from plant tissues such as Arabidopsis thaliana leaves.

1. Sample Collection and Preparation: a. Harvest fresh plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Lyophilize the frozen tissue to complete dryness. c. Homogenize the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Metabolite Extraction: a. To 50 mg of powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol, 20% water, v/v). b. Vortex the mixture vigorously for 1 minute. c. Incubate at 4°C for 1 hour with occasional vortexing. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new microcentrifuge tube. f. For absolute quantification, a known amount of an appropriate internal standard (e.g., a stable isotope-labeled organic acid) should be added to the extraction solvent.

3. Sample Clarification and Analysis: a. Filter the extract through a 0.22 µm syringe filter into an LC-MS vial. b. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). c. LC Conditions:

  • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to retain and elute polar compounds.
  • Flow Rate: 0.2-0.5 mL/min.
  • Column Temperature: 25-40°C. d. MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal for organic acids.
  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For high-resolution MS, extracted ion chromatograms can be used.
  • Mass Transitions for DHQ (for MRM): Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized using a pure standard of this compound.

4. Data Analysis: a. Integrate the peak area of the analyte and the internal standard. b. Generate a standard curve using a serial dilution of a pure this compound standard. c. Calculate the concentration of this compound in the original sample based on the standard curve and the initial sample weight.

Protocol 2: Analysis of this compound in Microbial Cultures using GC-MS

This protocol is suitable for the analysis of organic acids from microbial cultures such as E. coli or S. cerevisiae. GC-MS analysis requires derivatization to increase the volatility of the polar analytes.

1. Sample Quenching and Extraction: a. Rapidly quench the metabolism of a known volume of microbial culture by mixing with a cold quenching solution (e.g., 60% methanol at -40°C). b. Centrifuge the quenched cells at low temperature to pellet them. c. Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol) and performing several freeze-thaw cycles. d. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

2. Derivatization: a. Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator. b. Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes. This step protects carbonyl groups. c. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to separate the derivatized metabolites.
  • Carrier Gas: Helium. c. MS Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.
  • Identification: Compare the resulting mass spectrum and retention time to a derivatized pure standard of this compound and to mass spectral libraries.

4. Data Analysis: a. Integrate the peak area of the characteristic ions of the derivatized this compound. b. Quantify using an internal standard (e.g., a non-naturally occurring organic acid) and a standard curve prepared with derivatized this compound standards.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Start Biological Sample (Plant Tissue or Microbial Culture) Quench Metabolic Quenching (e.g., Liquid Nitrogen) Start->Quench Homogenize Homogenization/Lysis Quench->Homogenize Extract Solvent Extraction (e.g., Methanol/Water) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Derivatize Derivatization (for GC-MS) Collect->Derivatize LCMS LC-MS Analysis Collect->LCMS GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition LCMS->Data GCMS->Data Process Peak Integration & Quantification Data->Process Result Concentration of This compound Process->Result

Figure 2: A generalized experimental workflow for the extraction and analysis of this compound from biological samples.

Conclusion

This compound, as the first carbocyclic intermediate of the essential shikimate pathway, represents a key metabolite in a wide range of organisms. While its transient nature makes absolute quantification challenging and not widely reported, its ubiquitous presence in bacteria, archaea, fungi, and plants is well-established. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound, enabling further investigation into the regulation of the shikimate pathway and the development of targeted inhibitors for applications in medicine and agriculture. The provided diagrams offer a clear visualization of both the biological context and the analytical workflows pertinent to the study of this important molecule.

The Pivotal Role of 3-Dehydroquinic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1][2] This pathway is absent in mammals, making it an attractive and extensively studied target for the development of novel antimicrobial agents.[1] Beyond its role in primary metabolism, the shikimate pathway, and by extension DHQ, serves as a gateway to a diverse array of secondary metabolites with significant biological activities. This technical guide provides an in-depth exploration of the function of this compound in microbial metabolism, with a focus on its enzymatic conversion, its role as a precursor to essential biomolecules, and its potential as a target for therapeutic intervention.

Core Function in the Shikimate Pathway

This compound is the second intermediate in the shikimate pathway, formed from 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase.[2] The subsequent and pivotal step is the dehydration of DHQ to 3-dehydroshikimate (DHS), catalyzed by the enzyme 3-dehydroquinate dehydratase (DHQD).[3] This reaction is a key control point in the pathway and the focus of many antimicrobial development efforts.

The shikimate pathway ultimately leads to the production of chorismate, a central branch-point metabolite that serves as the precursor for the aromatic amino acids, folate, ubiquinone, and a multitude of secondary metabolites.[4][5]

Data Presentation: Enzyme Kinetics of 3-Dehydroquinate Dehydratase (DHQD)

The catalytic efficiency of DHQD varies significantly across different microbial species. Understanding these kinetic parameters is crucial for the design of species-specific inhibitors. Below is a summary of the kinetic constants for DHQD from a selection of microorganisms.[6]

MicroorganismEnzyme TypeKm (µM)kcat (s-1)Vmax (µmol/min/mg)Reference
Escherichia coliType I19.6 ± 2.114.3 ± 0.520.4 ± 0.7[6]
Corynebacterium glutamicumType II114.9 ± 9.8138.9 ± 4.2198.4 ± 6.0[6]
Mycobacterium tuberculosisType II45.5 ± 3.92.3 ± 0.13.3 ± 0.1[6]
Staphylococcus aureusType I12.5 ± 1.325.0 ± 0.935.7 ± 1.3[6]
Pseudomonas aeruginosaType II83.3 ± 7.147.6 ± 1.768.0 ± 2.4[6]
Bacillus subtilisType I25.0 ± 2.716.7 ± 0.623.8 ± 0.9[6]
Salmonella entericaType I16.7 ± 1.820.0 ± 0.728.6 ± 1.0[6]
Vibrio choleraeType II90.9 ± 8.266.7 ± 2.495.3 ± 3.4[6]
Helicobacter pyloriType II62.5 ± 5.633.3 ± 1.247.6 ± 1.7[6]
Streptomyces coelicolorType II76.9 ± 6.941.7 ± 1.559.5 ± 2.1[6]

Experimental Protocols

Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity

This protocol is adapted from the method described for the characterization of DHQD from Corynebacterium glutamicum.[7]

Principle: The activity of DHQD is determined by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate (DHS) from this compound (DHQ). The molar extinction coefficient for DHS at 234 nm is 1.2 x 104 M-1cm-1.

Materials:

  • Purified DHQD enzyme

  • This compound potassium salt (substrate)

  • 50 mM Tris-HCl buffer, pH 8.0

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl, pH 8.0, and a range of substrate concentrations (e.g., 50 to 2000 µM).

  • Incubate the reaction mixture at room temperature for 1 minute to equilibrate.

  • Initiate the reaction by adding a known concentration of the purified DHQD enzyme (e.g., 20 nM).

  • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes), ensuring the initial velocity is linear.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl).

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of this compound in Microbial Cultures by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular DHQ. Specific parameters will need to be optimized for the particular microbial species and instrumentation.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like DHQ in complex biological matrices.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v, with 0.1% formic acid, -20°C)

  • Internal standard (e.g., 13C-labeled DHQ)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase HPLC column

Procedure:

  • Quenching: Rapidly harvest a known quantity of bacterial cells from the culture and immediately quench their metabolism by adding a cold quenching solution. This is a critical step to prevent changes in metabolite levels.

  • Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Resuspend the cell pellet in the cold extraction solvent containing the internal standard. Lyse the cells using methods such as bead beating or sonication.

  • Protein Precipitation: Centrifuge the cell lysate at high speed to pellet cell debris and precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Separate the metabolites on a C18 column using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

    • Detect DHQ and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for DHQ will need to be determined empirically.

  • Quantification: Create a standard curve using known concentrations of DHQ. Quantify the amount of DHQ in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualization

The Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ This compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQD Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs Secondary_Metabolites Secondary Metabolites Chorismate->Secondary_Metabolites DHQD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Buffer Prepare Tris-HCl buffer (pH 8.0) Mix Combine buffer and substrate in cuvette Buffer->Mix Substrate Prepare DHQ substrate solutions Substrate->Mix Enzyme Purify DHQD enzyme Initiate Add DHQD enzyme to initiate reaction Enzyme->Initiate Equilibrate Equilibrate at room temperature Mix->Equilibrate Equilibrate->Initiate Spectro Monitor absorbance increase at 234 nm Initiate->Spectro Velocity Calculate initial reaction velocity (V0) Spectro->Velocity Kinetics Determine Km and Vmax (Michaelis-Menten plot) Velocity->Kinetics Phenazine_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate ADIC 2-amino-2-deoxy- isochorismate Chorismate->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid ADIC->DHHA PhzD Dimerization Oxidative Dimerization DHHA->Dimerization PhzF DHHA->Dimerization PDC Phenazine-1,6- dicarboxylic acid Dimerization->PDC PCA Phenazine-1- carboxylic acid PDC->PCA Decarboxylation Phenazines Diverse Phenazines PCA->Phenazines Further modifications PQS_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase HHQ 2-Heptyl-4-quinolone (HHQ) Anthranilate->HHQ pqsA-E PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS pqsH Virulence Virulence Gene Expression PQS->Virulence Activation

References

Methodological & Application

Application Notes and Protocols for Screening 3-Dehydroquinate Dehydratase (DHQD) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinate dehydratase (DHQD) is a key enzyme in the shikimate pathway, an essential metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] This pathway is absent in mammals, making DHQD an attractive target for the development of novel antimicrobial agents and herbicides.[2] DHQD catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1][3] There are two distinct types of DHQD, Type I and Type II, which differ in their structure and catalytic mechanism, offering opportunities for selective inhibitor design.[1][2][4]

These application notes provide a comprehensive guide to screening for inhibitors of DHQD, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes.

Signaling Pathway and Catalytic Mechanism

The shikimate pathway consists of seven enzymatic steps. DHQD catalyzes the third step in this pathway.

Shikimate_Pathway cluster_start E4P Erythrose 4-phosphate DAHP_Synthase DAHP Synthase E4P->DAHP_Synthase PEP1 Phosphoenolpyruvate PEP1->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP DHQ_Synthase DHQ Synthase DAHP->DHQ_Synthase DHQ 3-Dehydroquinate DHQ_Synthase->DHQ DHQD 3-Dehydroquinate Dehydratase (DHQD) DHQ->DHQD DHS 3-Dehydroshikimate DHQD->DHS Shikimate_Dehydrogenase Shikimate Dehydrogenase DHS->Shikimate_Dehydrogenase Shikimate Shikimate Shikimate_Dehydrogenase->Shikimate Shikimate_Kinase Shikimate Kinase Shikimate->Shikimate_Kinase S3P Shikimate-3-phosphate Shikimate_Kinase->S3P EPSP_Synthase EPSP Synthase S3P->EPSP_Synthase EPSP EPSP EPSP_Synthase->EPSP PEP2 Phosphoenolpyruvate PEP2->EPSP_Synthase Chorismate_Synthase Chorismate Synthase EPSP->Chorismate_Synthase Chorismate Chorismate Chorismate_Synthase->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids Chorismate->Aromatic_Amino_Acids

Figure 1: The Shikimate Pathway highlighting DHQD.

The catalytic mechanism of DHQD differs between the two types:

  • Type I DHQD: Utilizes a Schiff base intermediate formed with a conserved lysine residue to catalyze a syn-dehydration.[5]

  • Type II DHQD: Employs an enolate intermediate to perform a trans-dehydration.[4]

DHQD_Reaction DHQ 3-Dehydroquinate DHQD DHQD DHQ->DHQD DHS 3-Dehydroshikimate DHQD->DHS H2O H₂O DHQD->H2O dehydration

Figure 2: The reaction catalyzed by 3-Dehydroquinate Dehydratase.

Data Presentation: DHQD Inhibitors

The following table summarizes the inhibitory constants for several known DHQD inhibitors. This data is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

InhibitorTarget OrganismDHQD TypeInhibition Constant (Kᵢ)IC₅₀Reference
2,3-AnhydroquinateMycobacterium tuberculosisType II1.5 µM-[2]
Citrazinic AcidMycobacterium tuberculosisType II230 µM-[2]
MareinEnterococcus faecalisType I-Inhibits activity[3]
Compound 1Mycobacterium tuberculosisType II0.2 µM-[2]
Compound 2Mycobacterium tuberculosisType II0.8 µM-[2]
Compound 3Mycobacterium tuberculosisType II1.2 µM-[2]
Compound 4Mycobacterium tuberculosisType II2.5 µM-[2]

Experimental Protocols

Expression and Purification of Recombinant DHQD

A reliable source of active DHQD is essential for inhibitor screening. The following is a general protocol for the expression and purification of recombinant DHQD from E. coli.

Protein_Purification_Workflow Cloning Clone DHQD gene into expression vector Transformation Transform E. coli with the expression vector Cloning->Transformation Culture Grow E. coli culture Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify DHQD (e.g., Ni-NTA affinity chromatography for His-tagged protein) Clarification->Purification Dialysis Dialyze into storage buffer Purification->Dialysis QC Assess purity and concentration (SDS-PAGE, Bradford assay) Dialysis->QC

Figure 3: General workflow for DHQD expression and purification.

Protocol:

  • Cloning and Transformation:

    • Subclone the gene encoding DHQD from the organism of interest into a suitable E. coli expression vector (e.g., pET series with an N- or C-terminal His-tag).

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the His-tagged DHQD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

  • Quality Control:

    • Assess the purity of the recombinant protein by SDS-PAGE.

    • Determine the protein concentration using a standard method such as the Bradford assay.

Continuous Coupled-Enzyme Spectrophotometric Assay for DHQD Activity

This assay measures the activity of DHQD by coupling the formation of its product, 3-dehydroshikimate, to the oxidation of NADPH by a coupling enzyme, shikimate dehydrogenase (SDH).[3] The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Coupled_Assay_Workflow cluster_reaction1 DHQD Reaction cluster_reaction2 Coupling Reaction DHQ 3-Dehydroquinate DHQD_enz DHQD DHQ->DHQD_enz DHS 3-Dehydroshikimate DHQD_enz->DHS SDH SDH DHS->SDH NADPH NADPH (Abs @ 340 nm) NADPH->SDH Shikimate Shikimate SDH->Shikimate NADP NADP⁺ (No Abs @ 340 nm) SDH->NADP

Figure 4: Principle of the coupled-enzyme assay for DHQD.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Substrate: 3-dehydroquinate (prepare a stock solution in water).

    • Cofactor: NADPH (prepare a fresh stock solution in assay buffer).

    • Coupling Enzyme: Shikimate Dehydrogenase (SDH).

    • Enzyme: Purified DHQD.

    • Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Set up the reaction in a 96-well UV-transparent plate or a cuvette.

    • To each well, add the following in order:

      • Assay Buffer

      • NADPH (final concentration, e.g., 0.25 mM)

      • Shikimate Dehydrogenase (a sufficient amount to ensure the coupling reaction is not rate-limiting)

      • Test inhibitor at various concentrations (or solvent control)

      • Purified DHQD (final concentration, e.g., 10 nM)

    • Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate, 3-dehydroquinate (final concentration at or near its Kₘ, e.g., 65 µM for E. faecalis DHQase).[3]

    • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

High-Throughput Screening (HTS) for DHQD Inhibitors

The coupled-enzyme assay described above can be adapted for high-throughput screening of large compound libraries.

Workflow:

  • Assay Miniaturization:

    • Optimize the assay for a 384- or 1536-well plate format to reduce reagent consumption.

    • Use automated liquid handlers for precise and rapid dispensing of reagents and compounds.

  • Primary Screen:

    • Screen a large compound library at a single concentration (e.g., 10 µM).

    • Identify "hits" as compounds that cause a significant reduction in DHQD activity (e.g., >50% inhibition).

  • Hit Confirmation and Triage:

    • Re-test the primary hits to confirm their activity.

    • Perform counter-screens to eliminate false positives (e.g., compounds that inhibit the coupling enzyme, SDH, or interfere with the spectrophotometric reading).

  • Dose-Response Analysis:

    • Perform dose-response experiments for the confirmed hits to determine their IC₅₀ values.

  • Mechanism of Inhibition Studies:

    • For the most potent hits, conduct further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

Conclusion

The protocols and information provided in these application notes offer a robust framework for the identification and characterization of inhibitors of 3-dehydroquinate dehydratase. The absence of the shikimate pathway in humans underscores the potential of DHQD inhibitors as promising starting points for the development of novel therapeutics with a selective mechanism of action. Careful assay design, rigorous data analysis, and systematic screening are crucial for the successful discovery of potent and specific DHQD inhibitors.

References

Application Notes and Protocols for Microbial Fermentation of 3-Dehydroquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1] Its position in this pathway makes it a valuable precursor for the synthesis of various commercially important compounds, including the antiviral drug oseltamivir (Tamiflu®). This document provides detailed application notes and protocols for the production of DHQ through microbial fermentation, targeting researchers and professionals in drug development and biotechnology.

Microbial Strains and Strategies

The microbial production of DHQ can be approached through two primary strategies: de novo synthesis from a simple carbon source like glucose using metabolically engineered microorganisms, or biotransformation of a precursor like quinic acid.

  • Engineered Escherichia coli : E. coli is a well-established host for metabolic engineering due to its fast growth and well-characterized genetics. Strains can be engineered to accumulate DHQ by overexpressing key enzymes in the shikimate pathway and blocking downstream reactions.

  • Gluconobacter oxydans : This bacterium is known for its oxidative fermentation capabilities. It can efficiently convert quinic acid, a readily available substrate, into DHQ with high yields.[2]

Quantitative Data on DHQ Production

The following table summarizes reported quantitative data for DHQ production using different microbial systems.

MicroorganismProduction StrategySubstrateTiter (g/L)YieldReference
Gluconobacter oxydansOxidative FermentationQuinic AcidNot specified, but "almost 100% yield" reported~100% (mol/mol)[2]
Engineered Escherichia coliFed-batch Fermentation (as a byproduct of DHS production)D-Glucose6.8Not specified for DHQ[3]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for DHQ Production

This protocol is adapted from methodologies for producing intermediates of the shikimate pathway in engineered E. coli.[3]

1. Strain Maintenance and Inoculum Preparation:

  • Maintain the engineered E. coli strain on LB agar plates with the appropriate antibiotic selection.
  • Inoculate a single colony into 5 mL of LB broth with the selective antibiotic and incubate overnight at 37°C with shaking at 220 rpm.
  • Use the overnight culture to inoculate a seed flask containing a defined fermentation medium. Incubate at 37°C and 220 rpm until the optical density at 600 nm (OD600) reaches 4-6.

2. Fermentation Medium:

  • Batch Medium (per liter):
  • Glucose: 20 g
  • (NH₄)₂SO₄: 5 g
  • KH₂PO₄: 3 g
  • MgSO₄·7H₂O: 1 g
  • Yeast Extract: 5 g
  • Trace metal solution: 1 mL
  • Feeding Medium (per liter):
  • Glucose: 500 g
  • MgSO₄·7H₂O: 10 g
  • Yeast Extract: 50 g

3. Fed-Batch Fermentation:

  • Inoculate the fermenter containing the batch medium with the seed culture to an initial OD600 of 0.2.
  • Control the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH).
  • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.
  • After the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), initiate the fed-batch strategy by feeding the concentrated glucose solution.
  • Maintain a low glucose concentration in the fermenter (e.g., < 1 g/L) to avoid overflow metabolism.
  • Continue the fermentation for 48-72 hours, collecting samples periodically for analysis of cell growth and DHQ concentration.

Protocol 2: Biotransformation of Quinic Acid to DHQ using Gluconobacter oxydans

This protocol is based on the oxidative fermentation capabilities of Gluconobacter strains.[2]

1. Culture and Inoculum Preparation:

  • Culture Gluconobacter oxydans in a medium containing (per liter): 5 g yeast extract, 3 g peptone, and 20 g glycerol.
  • For induction of quinate dehydrogenase, supplement the medium with 2 g/L of quinic acid.[2]
  • Incubate at 30°C with vigorous shaking for 24-48 hours.

2. Biotransformation Reaction:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).
  • Resuspend the cells in the same buffer containing quinic acid (e.g., 10 g/L).
  • Incubate the cell suspension at 30°C with shaking.
  • Monitor the conversion of quinic acid to DHQ using HPLC. The biotransformation is typically rapid and can reach near-complete conversion.[2]

Protocol 3: Purification of this compound

This protocol outlines a general strategy for the purification of DHQ from the fermentation broth using ion-exchange chromatography. Optimization will be required based on the specific fermentation broth composition.

1. Sample Preparation:

  • Remove microbial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 15 minutes).
  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

2. Ion-Exchange Chromatography:

  • DHQ is an organic acid and will be negatively charged at neutral to alkaline pH. Anion-exchange chromatography is therefore a suitable purification step.
  • Column: A strong anion-exchange column (e.g., Q-Sepharose).
  • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.
  • Elution Buffer: A linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.
  • Procedure:
  • Equilibrate the column with the equilibration buffer.
  • Load the clarified fermentation supernatant onto the column.
  • Wash the column with the equilibration buffer to remove unbound impurities.
  • Elute the bound DHQ using the salt gradient.
  • Collect fractions and analyze for the presence of DHQ using HPLC.
  • Pool the fractions containing pure DHQ.

3. Desalting:

  • The purified DHQ fractions will contain a high concentration of salt from the elution step.
  • Desalt the pooled fractions using size-exclusion chromatography (e.g., Sephadex G-10) or diafiltration.

Protocol 4: HPLC Analysis of this compound

This protocol provides a general method for the analysis of DHQ. Optimization of the mobile phase and column may be necessary.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common mobile phase for organic acids is a dilute acid solution (e.g., 0.1% phosphoric acid or formic acid in water) mixed with methanol or acetonitrile.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength around 210-220 nm.

  • Standard Curve: Prepare a standard curve using a commercially available or purified DHQ standard to quantify the concentration in the fermentation samples.

Visualizations

experimental_workflow cluster_strain Strain Preparation cluster_fermentation Fermentation/Biotransformation cluster_downstream Downstream Processing cluster_product Final Product strain Microbial Strain (E. coli or G. oxydans) inoculum Inoculum Preparation strain->inoculum fermenter Fermenter/Bioreactor inoculum->fermenter fermentation Fed-Batch Fermentation or Biotransformation fermenter->fermentation harvest Cell Harvesting fermentation->harvest purification Purification (Ion-Exchange Chromatography) harvest->purification analysis Analysis (HPLC) purification->analysis dhq Pure this compound analysis->dhq

Figure 1. Experimental workflow for DHQ production.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (aroG, aroF, aroH) E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DAHP synthase (aroG, aroF, aroH) DHQ This compound (DHQ) DAHP->DHQ DHQ synthase (aroB) DHS 3-Dehydroshikimic Acid (DHS) DHQ->DHS DHQ dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (aroE) Chorismate Chorismate Shikimate->Chorismate ... Aromatics Aromatic Amino Acids Chorismate->Aromatics Aromatics->DAHP Feedback Inhibition logical_relationship Strain Strain Selection & Metabolic Engineering Fermentation Fermentation Optimization Strain->Fermentation Influences Purification Downstream Processing Fermentation->Purification Impacts Yield DHQ Yield & Purity Fermentation->Yield Directly Affects Purification->Yield Determines

References

Application Notes and Protocols for the Purification of Recombinant 3-Dehydroquinate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinate synthase (DHQS) is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites.[1] This pathway is absent in mammals, making DHQS a compelling target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[1][2] The production of highly pure and active recombinant DHQS is essential for structural studies, inhibitor screening, and detailed kinetic analysis. These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant 3-dehydroquinate synthase.

The purification of recombinant DHQS often involves a multi-step strategy to achieve high purity. Common techniques include affinity chromatography for tagged proteins, ion-exchange chromatography to separate proteins based on charge, and size-exclusion chromatography for final polishing and to separate based on size.[3][4] For thermostable DHQS enzymes, such as the one from Pyrococcus furiosus, a heat treatment step can be a very effective initial purification step to denature and remove thermolabile host proteins.[1][5]

Data Presentation

The following table summarizes the purification of recombinant 3-dehydroquinate synthase from Pyrococcus furiosus expressed in E. coli. This particular example utilizes a heat treatment step followed by anion-exchange chromatography.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Lysate60.2120.42.01001
Heat Treatment (70°C)15.1105.97.0883.5
Anion Exchange3.260.819.050.59.5

Note: Data is adapted from a representative purification of a thermostable DHQS.

Experimental Protocols

Here, we provide detailed methodologies for the expression and purification of recombinant 3-dehydroquinate synthase. Protocol 1 describes a general method for His-tagged DHQS, while Protocol 2 is specific for a thermostable DHQS.

Protocol 1: Purification of His-tagged Recombinant 3-Dehydroquinate Synthase

This protocol is suitable for DHQS from various sources that has been cloned with a polyhistidine tag (His-tag).

1. Expression in E. coli

a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged DHQS gene. b. Grow a 10 mL overnight starter culture at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection. c. Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. e. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

a. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF)). b. Lyse the cells by sonication on ice or by using a French press. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC)

a. Equilibrate a Ni-NTA or other suitable metal-chelate affinity column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged DHQS with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm. e. Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.

4. Size-Exclusion Chromatography (for final polishing)

a. Pool the fractions containing the purified DHQS and concentrate using an appropriate centrifugal filter device. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). c. Load the concentrated protein onto the column. d. Elute the protein with SEC Buffer and collect fractions. e. Analyze fractions by SDS-PAGE, pool the purest fractions, concentrate, and store at -80°C.

Protocol 2: Purification of Recombinant Thermostable 3-Dehydroquinate Synthase (e.g., from Pyrococcus furiosus)

This protocol takes advantage of the thermostability of the enzyme to achieve significant purification in the initial step.[1][5]

1. Expression and Cell Lysis

a. Follow the expression and cell harvesting steps as described in Protocol 1. b. Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM BTP buffer, pH 7.5, containing 10 µM EDTA and 1 M KCl to improve solubility).[1][5] c. Lyse the cells by sonication at 30°C.[1][5] d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2. Heat Treatment

a. Transfer the clarified supernatant to a heat-resistant tube. b. Incubate the lysate in a water bath at 70°C for 30 minutes. This will denature and precipitate most of the thermolabile E. coli proteins. c. Remove the precipitated proteins by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Anion-Exchange Chromatography

a. Equilibrate a strong anion-exchange column (e.g., Source Q) with Buffer A (50 mM BTP, pH 7.5, 10 µM EDTA).[1] b. Load the heat-treated supernatant onto the column. c. Wash the column with Buffer A to remove unbound proteins. d. Elute the bound DHQS with a linear gradient of 0-1 M NaCl in Buffer A. e. Collect fractions and analyze by SDS-PAGE to identify those containing pure DHQS.

4. (Optional) Size-Exclusion Chromatography

a. For higher purity, the pooled fractions from the anion-exchange step can be further purified by size-exclusion chromatography as described in Protocol 1.

Visualizations

The following diagrams illustrate the key workflows and pathways related to the purification of recombinant 3-dehydroquinate synthase.

Purification_Workflow_His_Tag cluster_expression Expression cluster_purification Purification Transformation Transformation Growth Growth Transformation->Growth Induction Induction Growth->Induction Harvest Harvest Induction->Harvest Cell_Lysis Cell_Lysis Harvest->Cell_Lysis IMAC IMAC Cell_Lysis->IMAC Affinity SEC SEC IMAC->SEC Polishing Final_Product Final_Product SEC->Final_Product Purification_Workflow_Thermostable cluster_expression Expression & Lysis cluster_purification Purification Expression Expression Cell_Harvest Cell_Harvest Expression->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Heat_Treatment Heat Treatment (70°C) Cell_Lysis->Heat_Treatment Anion_Exchange Anion Exchange Heat_Treatment->Anion_Exchange SEC Size Exclusion (Optional) Anion_Exchange->SEC Final_Product Final_Product SEC->Final_Product Shikimate_Pathway DAHP DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Chorismate Chorismate Shikimate->Chorismate ... Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

References

Application Note: A Cell-Based Assay for High-Throughput Screening of Shikimate Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, plants, and some parasites to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] These amino acids are crucial for protein synthesis and serve as precursors for a wide range of secondary metabolites.[3][4] Crucially, this pathway is absent in mammals, who must obtain these essential amino acids from their diet.[1][2][5] This metabolic distinction makes the shikimate pathway an attractive and well-established target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[6][7][8]

Cell-based assays provide a powerful platform for drug discovery, allowing for the evaluation of compound efficacy in a biologically relevant context.[9][10] This application note provides a detailed protocol for a robust and scalable cell-based assay to screen for inhibitors of the shikimate pathway using a bacterial model system, such as Escherichia coli. The primary assay relies on monitoring bacterial growth in a minimal medium, where the shikimate pathway is essential for survival. Inhibition of the pathway leads to a measurable decrease in cell growth, which can be quantified spectrophotometrically. A rescue experiment is also described to confirm the specific on-target activity of identified inhibitors. Additionally, a protocol for a biochemical enzyme activity assay is included for mechanistic validation.

Shikimate_Pathway PEP1 Phosphoenolpyruvate (PEP) invis1 PEP1->invis1 E4P Erythrose 4-Phosphate (E4P) E4P->invis1 DAHP DAHP DHQS_enzyme DHQ Synthase DAHP->DHQS_enzyme DHQ 3-Dehydroquinate (DHQ) DHQD_enzyme DHQ Dehydratase DHQ->DHQD_enzyme DHS 3-Dehydroshikimate (DHS) SDH_enzyme Shikimate Dehydrogenase DHS->SDH_enzyme Shikimate Shikimate SK_enzyme Shikimate Kinase Shikimate->SK_enzyme S3P Shikimate-3-Phosphate (S3P) invis2 S3P->invis2 PEP2 Phosphoenolpyruvate (PEP) PEP2->invis2 EPSP EPSP CS_enzyme Chorismate Synthase EPSP->CS_enzyme Chorismate Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs DHS_enzyme DAHP Synthase DHS_enzyme->DAHP DHQS_enzyme->DHQ DHQD_enzyme->DHS SDH_enzyme->Shikimate SK_enzyme->S3P EPSPS_enzyme EPSP Synthase EPSPS_enzyme->EPSP CS_enzyme->Chorismate invis1->DHS_enzyme invis2->EPSPS_enzyme Experimental_Workflow start Start with overnight bacterial culture dilute Dilute culture in minimal medium start->dilute plate Aliquot into 96-well plate dilute->plate add_compounds Add test compounds (serial dilutions) plate->add_compounds controls Add Controls: - Vehicle (DMSO) - Positive (Glyphosate) - Rescue (AAs) plate->controls incubate Incubate at 37°C with shaking add_compounds->incubate controls->incubate measure Measure OD600 at T=0 and T=18-24h incubate->measure analyze Analyze Data: - % Inhibition - IC50 Curve measure->analyze validate Biochemical Validation (Enzyme Assay) analyze->validate

References

Application Notes and Protocols for 3-Dehydroquinic Acid in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-dehydroquinic acid (3-DQA) in metabolic engineering, focusing on its production in microbial systems. Detailed protocols for strain development, fermentation, and quantification are provided to guide researchers in harnessing this key intermediate of the shikimate pathway.

Introduction to this compound

This compound (3-DQA) is the first carbocyclic intermediate in the shikimate pathway, a central metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important compounds.[1] Its strategic position makes it a valuable target for metabolic engineering efforts aimed at producing a variety of aromatic compounds, including biofuels, pharmaceuticals, and specialty chemicals. By redirecting carbon flux towards 3-DQA and preventing its further conversion, it can be accumulated and utilized as a platform chemical.

Metabolic Engineering Strategies for 3-DQA Production

The overproduction of 3-DQA and its immediate derivative, 3-dehydroshikimate (DHS), in microbial hosts like Escherichia coli and Corynebacterium glutamicum typically involves a multi-faceted approach to channel carbon from central metabolism into the shikimate pathway and prevent its consumption.

Key Genetic Modifications:

  • Enhancing Precursor Supply: Overexpression of genes that increase the availability of the shikimate pathway precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). This often includes:

    • tktA: Encodes transketolase A, which enhances the production of E4P.

    • ppsA: Encodes phosphoenolpyruvate synthase, which converts pyruvate to PEP.[2][3]

  • Increasing Carbon Flux into the Shikimate Pathway: Overexpression of a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first committed step of the pathway.

    • aroGfbr or aroFfbr: Feedback-resistant isoenzymes of DAHP synthase.[4]

  • Boosting 3-DQA Synthesis: Overexpression of the gene encoding 3-dehydroquinate synthase, which cyclizes DAHP to form 3-DQA.

    • aroB: Encodes 3-dehydroquinate synthase.[2][3][5]

  • Blocking Downstream Conversion: Deletion of the gene encoding 3-dehydroquinate dehydratase to prevent the conversion of 3-DQA to 3-dehydroshikimate (DHS).

    • aroD: Encodes 3-dehydroquinate dehydratase.[2][3][5]

  • Eliminating Competing Pathways: Deletion of genes that divert carbon away from the desired product.

    • pykA, pykF: Encode pyruvate kinases, which consume PEP.

    • ptsG: Part of the phosphotransferase system (PTS) for glucose uptake, which consumes PEP.[5]

A visual representation of these metabolic engineering strategies in E. coli is provided below.

Strain_Construction_Workflow Start Start with E. coli K-12 Base Strain Knockout_aroD Delete aroD gene (Lambda Red Recombineering) Start->Knockout_aroD Verify_aroD_KO Verify aroD knockout (Colony PCR, Sequencing) Knockout_aroD->Verify_aroD_KO Overexpress_aroB Introduce overexpression plasmid for aroB Verify_aroD_KO->Overexpress_aroB Overexpress_tktA_ppsA Introduce overexpression plasmid for tktA and ppsA Overexpress_aroB->Overexpress_tktA_ppsA Overexpress_aroGfbr Introduce overexpression plasmid for aroGfbr Overexpress_tktA_ppsA->Overexpress_aroGfbr Final_Strain Final 3-DQA producing strain Overexpress_aroGfbr->Final_Strain Experimental_Workflow Fermentation Fed-Batch Fermentation Sampling Periodic Sampling Fermentation->Sampling Centrifugation Centrifuge to Pellet Cells Sampling->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration Dilution Dilute Sample Filtration->Dilution HPLC_Analysis HPLC Analysis (C18 Column, UV 210 nm) Dilution->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Standard Curve) HPLC_Analysis->Data_Analysis

References

Application Notes and Protocols for Measuring 3-Dehydroquinate Dehydratase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Dehydroquinate dehydratase (DHQD, EC 4.2.1.10) is a key enzyme in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and some protozoans.[1][2] This pathway is absent in mammals, making its enzymes, including DHQD, attractive targets for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs.[2][3][4] DHQD catalyzes the third step of this pathway: the dehydration of 3-dehydroquinic acid (DHQ) to form 3-dehydroshikimic acid (DHS).[1]

These application notes provide detailed protocols for two common spectrophotometric methods used to measure DHQD activity: a direct assay monitoring the formation of the product, DHS, and a coupled-enzyme assay.

Biochemical Pathway

The reaction catalyzed by 3-dehydroquinate dehydratase is a critical dehydration step within the shikimate pathway. The product, 3-dehydroshikimate, is subsequently reduced to shikimate by shikimate dehydrogenase.

cluster_cofactor Cofactor DHQ 3-Dehydroquinate (DHQ) DHQD_node 3-Dehydroquinate Dehydratase (DHQD) DHQ->DHQD_node DHS 3-Dehydroshikimate (DHS) SHD_node Shikimate Dehydrogenase (SHD) DHS->SHD_node SA Shikimate DHQD_node->DHS SHD_node->SA NADP NADP+ SHD_node->NADP + H+ NADPH NADPH NADPH->SHD_node

Caption: The enzymatic conversion of DHQ to DHS by DHQD, followed by the reduction of DHS to Shikimate.

Experimental Protocols

Two primary methods for assaying DHQD activity are presented below. The choice of method may depend on the specific experimental conditions, available equipment, and potential for interfering substances in the sample.

Protocol 1: Direct Continuous Spectrophotometric Assay

This is the most direct method, which measures the formation of the product, 3-dehydroshikimic acid (DHS), by monitoring the increase in absorbance at 234 nm.[1]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0) D Pipette buffer and substrate into a UV-transparent cuvette A->D B Prepare Substrate Solution (3-dehydroquinate) B->D C Prepare Enzyme Solution (Purified DHQD) F Initiate reaction by adding DHQD enzyme solution C->F E Pre-incubate mixture at assay temperature (e.g., Room Temp) D->E E->F G Immediately monitor absorbance increase at 234 nm F->G H Calculate initial reaction rate (ΔAbs/min) from the linear portion of the curve G->H I Convert rate to specific activity using the Beer-Lambert law and ε of DHS H->I

Caption: Workflow for the direct spectrophotometric assay of DHQD activity.

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: this compound potassium salt (CAS 494211-79-9). Prepare a stock solution (e.g., 20 mM) in water.

  • Enzyme: Purified 3-dehydroquinate dehydratase.

  • Equipment: UV-Vis Spectrophotometer, UV-transparent cuvettes.

  • Set the spectrophotometer to measure absorbance at 234 nm.

  • In a 0.5 mL UV-transparent cuvette, prepare the reaction mixture by adding:

    • 50 µL of 10x Reaction Buffer (to a final concentration of 50 mM Tris-HCl, pH 8.0).

    • Variable volume of substrate stock solution to achieve the desired final concentration (e.g., ranging from 50 to 2000 µM for kinetic studies).[1]

    • Nuclease-free water to bring the volume to 495 µL (or just under the final volume).

  • Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 1 minute to allow the temperature to equilibrate.[1]

  • Initiate the reaction by adding 5 µL of the enzyme solution (e.g., to a final concentration of 20 nM).[1]

  • Immediately start monitoring the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 10-15 seconds.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

The enzyme activity is calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10⁶

Where:

  • ΔAbs/min: The initial rate of reaction (change in absorbance per minute).

  • ε (Molar extinction coefficient) of DHS: 1.2 × 10⁴ M⁻¹cm⁻¹.[1][2]

  • l (Path length of the cuvette): Typically 1 cm.

Protocol 2: Coupled-Enzyme Spectrophotometric Assay

This method is useful when the direct assay is not feasible due to interfering compounds absorbing at 234 nm. The production of DHS by DHQD is coupled to its reduction to shikimate by an excess of shikimate dehydrogenase (SHD). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.[5][6]

  • Buffer: 50 mM HEPES, pH 7.5.[5][6]

  • Substrate: 3-dehydroquinate (DHQ).

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Coupling Enzyme: Shikimate Dehydrogenase (SHD).

  • Enzyme: Purified 3-dehydroquinate dehydratase (DHQD).

  • Equipment: UV-Vis Spectrophotometer.

  • Set the spectrophotometer to measure absorbance at 340 nm.

  • In a 200 µL cuvette, prepare the reaction mixture containing:[5][6]

    • 50 mM HEPES buffer, pH 7.5.

    • 0.25 mM NADPH.

    • 0.25 mM 3-dehydroquinate.

    • 10 nM Shikimate Dehydrogenase (ensure SHD is not rate-limiting).

  • Mix and incubate for 1-2 minutes to obtain a stable baseline.

  • Initiate the reaction by adding 10 nM of the DHQD enzyme.[5][6]

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

The enzyme activity is calculated using the Beer-Lambert law for NADPH: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10⁶

Where:

  • ΔAbs/min: The initial rate of reaction (change in absorbance per minute).

  • ε (Molar extinction coefficient) of NADPH: 6220 M⁻¹cm⁻¹.[5]

  • l (Path length of the cuvette): Typically 1 cm.

Data Presentation

The following tables summarize key quantitative parameters for DHQD and related enzyme assays found in the literature.

Table 1: Molar Extinction Coefficients
CompoundWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
3-Dehydroshikimate (DHS)2341.2 × 10⁴[1][2]
NADPH3406220[5]
Table 2: Example Assay Conditions
Enzyme SourceAssay TypeBufferpHSubstrate (DHQ)Enzyme Conc.Temperature (°C)Reference
Corynebacterium glutamicumDirect50 mM Tris-HCl8.050-2000 µM20 nMRoom Temp.[1]
Enterococcus faecalisCoupled50 mM HEPES7.50.25 mM10 nM25[5][6]
Table 3: Kinetic Parameters for DQD/SDH from Camellia sinensis

Note: These parameters are for the bifunctional DQD/SDH enzyme, which catalyzes both the DHQD and SHD reactions.[7][8]

Enzyme IsoformSubstrate/CofactorK_M (µM)V_max (pkat/mg protein)
CsDQD/SDHa 3-DHS69.31 ± 2.62266.33 ± 15.47
SA119.34 ± 14.28212.00 ± 11.11
NADP⁺76.28 ± 8.16210.67 ± 11.55
NADPH21.04 ± 1.12269.00 ± 14.00
CsDQD/SDHc 3-DHS102.26 ± 12.11109.67 ± 6.03
SA109.12 ± 13.59108.33 ± 5.51
NADP⁺100.86 ± 10.20112.33 ± 6.03
NADPH105.15 ± 11.22110.33 ± 5.51
CsDQD/SDHd 3-DHS133.56 ± 15.31129.33 ± 7.09
SA87.11 ± 9.80158.67 ± 8.08
NADP⁺98.12 ± 11.22160.67 ± 8.50
NADPH110.11 ± 13.27131.67 ± 7.09

(Data adapted from[7][8]. Assays were performed at 30°C in BTP-HCl buffer, pH 8.5)

References

Troubleshooting & Optimization

troubleshooting 3-dehydroquinic acid assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the 3-dehydroquinic acid (DHQ) assay, primarily in the context of the shikimate pathway enzymes 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD).

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the this compound assay.

Issue 1: High Background Absorbance in "No Enzyme" Control

Q1: My negative control (without enzyme) shows high absorbance at the start of the reaction or a steady increase in absorbance over time. What could be the cause?

A1: High background absorbance can obscure the signal from your enzymatic reaction. The common causes are listed below:

  • Contaminated Reagents: One or more of your reagents may be contaminated with a compound that absorbs light at the detection wavelength (typically 234 nm for 3-dehydroshikimate or 340 nm for NADPH).

  • Substrate Instability: The substrate, this compound (DHQ), or the product, 3-dehydroshikimic acid (DHS), may be unstable in your buffer, leading to non-enzymatic degradation products that absorb at the assay wavelength. In some conditions, 3-dehydroshikimate (3-DHS) can be non-enzymatically converted to gallic acid.[1]

  • Interfering Compounds in Crude Extracts: If you are using crude cell or tissue extracts, endogenous compounds may be present that absorb light at the assay wavelength or react non-enzymatically with other components.

  • Inappropriate Buffer: The buffer itself may have high absorbance at the measurement wavelength or may promote non-enzymatic reactions.

Troubleshooting Steps:

  • Check Reagent Purity: Run a spectrum of each individual reagent (buffer, substrate, cofactors) to identify the source of the high absorbance. Prepare fresh solutions with high-purity water and reagents if contamination is suspected.

  • Assess Substrate Stability: Incubate the substrate in the assay buffer for the duration of a typical experiment and monitor the absorbance. If an increase is observed, consider adjusting the buffer pH or temperature.

  • Use a Sample Blank: For crude extracts, prepare a blank that contains the extract and all reaction components except the substrate. Subtract the absorbance of this blank from your experimental readings.

  • Buffer Optimization: Test alternative buffer systems. Ensure the chosen buffer has low absorbance at the detection wavelength and is appropriate for enzyme stability.

Issue 2: No or Very Low Enzyme Activity

Q2: I'm not observing any change in absorbance after adding my enzyme, or the rate is much lower than expected. What are the possible reasons?

A2: A lack of or low enzyme activity is a common problem that can stem from several factors related to the enzyme itself, the assay conditions, or the reagents.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation. Enzymes should be kept on ice during use and stored at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer).

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific enzyme.

  • Missing Cofactors: Some enzymes in the shikimate pathway have specific cofactor requirements. For example, 3-dehydroquinate synthase (DHQS) requires a divalent metal ion (like Co²⁺ or Zn²⁺) and NAD⁺ for activity.[2]

  • Presence of Inhibitors: Your enzyme preparation or one of the reagents could be contaminated with an inhibitor. Common inhibitors include chelating agents like EDTA (which will inactivate DHQS by removing the necessary metal ions), and citrate, which can act as a weak inhibitor of 3-dehydroquinate dehydratase (DHQD).[2] Aromatic amino acids can also act as feedback inhibitors of the shikimate pathway in some organisms.[3]

  • Substrate Concentration Too Low: If the substrate concentration is well below the Michaelis constant (Kₘ), the reaction rate will be very low.

Troubleshooting Steps:

  • Verify Enzyme Activity: If possible, test your enzyme with a positive control or a known standard to confirm its activity.

  • Optimize Assay Conditions: Review the literature for the optimal pH and temperature for your specific enzyme. Perform a pH and temperature titration to find the optimal conditions for your experimental setup.

  • Check Cofactor Requirements: Ensure all necessary cofactors are present at the correct concentrations. If assaying DHQS, avoid buffers containing EDTA and ensure the addition of the appropriate divalent metal ion and NAD⁺.

  • Identify Potential Inhibitors: If using a crude extract, consider partial purification to remove endogenous inhibitors. If using purified enzyme, ensure all reagents are free from known inhibitors. For example, if your buffer contains citrate, try an alternative like HEPES or Tris-HCl.

  • Substrate Titration: Perform a substrate titration to determine the Kₘ and ensure you are using a substrate concentration that allows for a measurable reaction rate (typically at or above the Kₘ).

Issue 3: Inconsistent or Irreproducible Results

Q3: I am getting significant variation between my replicates or between experiments performed on different days. How can I improve the reproducibility of my assay?

A3: Poor reproducibility can be frustrating and can undermine the validity of your results. The key to improving consistency is to standardize every step of the assay.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a major source of variability.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Variations in room temperature or in the temperature of the reaction plate/cuvette can lead to inconsistent results.

  • Reagent Instability: If reagents are not stored properly or are subjected to multiple freeze-thaw cycles, their concentration and integrity can change over time.

  • Timing Inconsistencies: The timing of reagent addition and the start of the measurement must be precise and consistent for all samples.

  • Instrument Variability: Fluctuations in the spectrophotometer's lamp or detector can introduce noise and variability.

Troubleshooting Steps:

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. When possible, prepare a master mix of common reagents to minimize pipetting steps and ensure consistency across wells.

  • Control Temperature: Pre-incubate all reagents and the reaction plate/cuvette at the desired assay temperature. Use a temperature-controlled spectrophotometer if available.

  • Proper Reagent Handling: Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store reagents at their recommended temperatures.

  • Standardize Workflow: Create a detailed, step-by-step protocol and adhere to it strictly. Use a multi-channel pipette for simultaneous addition of the starting reagent (e.g., enzyme or substrate) to multiple wells.

  • Instrument Maintenance: Allow the spectrophotometer lamp to warm up for an adequate amount of time before taking measurements to ensure a stable light output. Regularly check the instrument's performance with standards.

Data Summary Tables

Table 1: General Assay Parameters for 3-Dehydroquinate Dehydratase (DHQD)

ParameterTypical Range/ValueNotes
Detection Wavelength 234 nmFor monitoring the formation of 3-dehydroshikimate (DHS).
Molar Extinction Coefficient (ε) of DHS 1.2 x 10⁴ M⁻¹cm⁻¹Used to calculate the reaction rate from the change in absorbance.[4]
pH 7.5 - 9.0The optimal pH can vary depending on the source of the enzyme.
Temperature 25 - 37 °CEnzyme activity is temperature-dependent.
Buffer Tris-HCl, HEPES, BTP-HClAvoid citrate-containing buffers as citrate can be a weak inhibitor.[4]
Substrate (DHQ) Concentration 50 µM - 2 mMShould be optimized based on the Kₘ of the enzyme.[4]

Table 2: Potential Interfering Substances

SubstanceEnzyme AffectedMechanism of Interference
EDTA 3-Dehydroquinate Synthase (DHQS)Chelates divalent metal ions (e.g., Co²⁺, Zn²⁺) required for enzyme activity.[2]
Citrate 3-Dehydroquinate Dehydratase (DHQD)Weak competitive inhibitor.[4]
Aromatic Amino Acids (Trp, Tyr, Phe) Shikimate Pathway Enzymes (e.g., DHPS)Feedback inhibition in some organisms.[3]
Glyphosate EPSP SynthasePotent inhibitor of a downstream enzyme in the shikimate pathway. While it doesn't directly inhibit the DHQ assay, its presence in plant extracts indicates pathway disruption.
Phenolic Compounds (in plant extracts) Various EnzymesCan cause protein precipitation or act as inhibitors.

Experimental Protocols & Visualizations

Standard Protocol for 3-Dehydroquinate Dehydratase (DHQD) Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of DHQD by monitoring the formation of 3-dehydroshikimic acid (DHS).

Materials:

  • Purified DHQD enzyme or cell/tissue extract

  • This compound (DHQ) potassium salt

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DHQ in ultrapure water.

    • Prepare the assay buffer and adjust the pH to the desired value.

  • Set up the Reaction:

    • In a cuvette or microplate well, add the assay buffer.

    • Add the DHQ substrate to the desired final concentration (e.g., 200 µM).

    • Mix gently and pre-incubate the mixture at the assay temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Add a small, predetermined volume of the enzyme solution to the cuvette/well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.

    • Mix quickly but gently by pipetting or inverting (for cuvettes).

  • Measure Absorbance:

    • Immediately place the cuvette/plate in the spectrophotometer.

    • Monitor the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Controls:

    • Negative Control: Prepare a reaction mixture containing all components except the enzyme to measure the rate of non-enzymatic substrate degradation.

    • Blank: Use the reaction mixture without the enzyme to zero the spectrophotometer before starting the reaction.

  • Calculate Activity:

    • Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 10⁶ where ε is the molar extinction coefficient of DHS (12,000 M⁻¹cm⁻¹) and l is the path length in cm.

Diagrams

Shikimate_Pathway Shikimate Pathway Overview PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHPS DHQ This compound (DHQ) DAHP->DHQ DHQS DHS 3-Dehydroshikimic Acid (DHS) DHQ->DHS DHQD (Assay Point) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Chorismate Chorismate Shikimate->Chorismate ... AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Assay_Workflow DHQD Assay Troubleshooting Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Setup 2. Reaction Setup (Add Buffer & Substrate) Prep->Setup T_Contam Problem: Contamination? Check reagent purity. Prep->T_Contam PreInc 3. Pre-incubation (Temperature Equilibration) Setup->PreInc Initiate 4. Initiate Reaction (Add Enzyme) PreInc->Initiate T_Temp Problem: Temp Fluctuation? Ensure stable temp. PreInc->T_Temp Measure 5. Spectrophotometric Measurement (234 nm) Initiate->Measure T_Enzyme Problem: Inactive Enzyme? Check storage/handling. Initiate->T_Enzyme T_Inhibitor Problem: Inhibitor Present? (e.g., Citrate) Initiate->T_Inhibitor Analysis 6. Data Analysis (Calculate Rate) Measure->Analysis T_Noise Problem: High Noise? Check instrument. Measure->T_Noise

References

Technical Support Center: 3-Dehydroquinate Dehydratase (DHQD)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-dehydroquinate dehydratase (DHQD).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no 3-dehydroquinate dehydratase (DHQD) activity in my experiment?

A1: Low DHQD activity can stem from several factors:

  • Enzyme Type and Mechanism: There are two distinct classes of DHQD, Type I and Type II, with different structures and reaction mechanisms. Ensure your experimental setup is appropriate for the specific type of DHQD you are using. Type I enzymes are generally heat-labile, while Type II enzymes are more heat-stable.[1]

  • Improper Protein Folding or Purity: The enzyme may not be correctly folded, or the preparation may have low purity. It is crucial to ensure the protein is properly folded and purified.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition of your assay are critical. The optimal conditions can vary depending on the source of the enzyme.

  • Enzyme Instability: DHQD can be sensitive to denaturation. Some types are known to be extremely sensitive to thermal denaturation.[2]

  • Presence of Inhibitors: Contaminants in your enzyme preparation or substrate, or components of your buffer, could be inhibiting the enzyme. For example, citrate has been shown to have a weak inhibitory effect on some DHQDs.[3]

  • Mutations in the Active Site: If you are working with a recombinant enzyme, mutations, even those far from the active site, can significantly impact activity. Site-directed mutagenesis studies have shown that specific amino acid substitutions can lead to low enzyme activity.[4][5]

  • Substrate Quality: The 3-dehydroquinate substrate may have degraded. Ensure it has been stored correctly and is of high quality.

Q2: How can I troubleshoot low DHQD activity?

A2: Here is a step-by-step troubleshooting guide:

  • Verify Enzyme Integrity:

    • Run an SDS-PAGE to check the purity and integrity of your enzyme preparation.

    • If using a Type I DHQD, ensure it has not been subjected to high temperatures.

  • Optimize Assay Conditions:

    • pH: Perform a pH titration curve to find the optimal pH for your enzyme.

    • Temperature: Test a range of temperatures to determine the optimal reaction temperature.

    • Buffer Components: Ensure your buffer does not contain known inhibitors. Consider testing different buffer systems.

  • Check Substrate and Cofactors:

    • Use a fresh batch of 3-dehydroquinate.

    • If your assay is coupled to shikimate dehydrogenase, ensure the coupling enzyme is active and that NADPH is present in sufficient concentration.[6]

  • Positive Control:

    • Include a positive control with a known active DHQD enzyme to validate your assay setup.

  • Inhibitor Check:

    • If you suspect inhibitors in your sample, try dialyzing your enzyme preparation.

Q3: What are the different types of DHQD, and how do they differ?

A3: There are two main types of 3-dehydroquinate dehydratase:

  • Type I DHQD: Catalyzes the syn-dehydration of 3-dehydroquinate via a covalent imine intermediate.[3] These enzymes are typically heat-labile.[1]

  • Type II DHQD: Catalyzes the anti-dehydration of 3-dehydroquinate through an enolate intermediate.[3] These enzymes are generally heat-stable.[1]

The two types have different amino acid sequences and three-dimensional structures.[1]

Troubleshooting Guides

Issue: No detectable product formation in a continuous spectrophotometric assay.
Potential Cause Troubleshooting Step
Inactive Enzyme Verify enzyme integrity via SDS-PAGE. Use a fresh enzyme aliquot. For Type I DHQD, maintain low temperatures during handling.
Inactive Coupling Enzyme (Shikimate Dehydrogenase) Test the activity of the coupling enzyme independently.
Degraded NADPH Use a fresh solution of NADPH and verify its concentration.
Incorrect Wavelength Ensure the spectrophotometer is set to the correct wavelength for monitoring the product formation (e.g., 234 nm for 3-dehydroshikimate) or NADPH oxidation (340 nm).[3][6]
Suboptimal Buffer Conditions Prepare fresh buffer and verify the pH. Test a range of pH values around the expected optimum.
Issue: High background signal in the spectrophotometric assay.
Potential Cause Troubleshooting Step
Contaminating Enzymes Purify the enzyme further to remove any contaminating dehydrogenases that might oxidize NADPH.
Non-enzymatic Substrate Degradation Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Light Scattering If the enzyme solution is not clear, centrifuge it to remove any precipitates.

Quantitative Data

Table 1: Inhibitors of 3-Dehydroquinate Dehydratase

InhibitorEnzyme Source (Type)Ki (μM)IC50 (μM)Notes
MareinEnterococcus faecalis (Type I)120500-1000 (MIC)A flavonoid polyketide.
KaempferolEnterococcus faecalis (Type I)150-
QuercetinEnterococcus faecalis (Type I)190-
MyricetinEnterococcus faecalis (Type I)220-
LuteolinEnterococcus faecalis (Type I)250-
ApigeninEnterococcus faecalis (Type I)300-
CitrateCorynebacterium glutamicum (Type II)--Weak inhibitory effect observed.[3]

Note: The inhibitory activity of polyketides against E. faecalis DHQase was identified, with marein showing notable inhibition.[6]

Experimental Protocols

Continuous Coupled-Enzyme Spectrophotometric Assay for DHQD Activity

This protocol measures the formation of 3-dehydroshikimate by coupling the reaction to the oxidation of NADPH by shikimate dehydrogenase.[6]

Materials:

  • 50 mM HEPES buffer, pH 7.5

  • 0.25 mM NADPH

  • 0.25 mM 3-dehydroquinate

  • 10 nM 3-dehydroquinate dehydratase (DHQD)

  • 10 nM shikimate dehydrogenase (SDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a 200 µL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 0.25 mM NADPH, 0.25 mM 3-dehydroquinate, and 10 nM SDH.

  • Incubate the mixture at 25°C for 2 minutes to establish a baseline.

  • Initiate the reaction by adding 10 nM of DHQD.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial rate of the reaction from the linear portion of the curve.

Visualizations

Signaling Pathway: The Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydroquinate Dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: The Shikimate Pathway highlighting the role of 3-Dehydroquinate Dehydratase.

Experimental Workflow: DHQD Activity Assay

DHQD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5) Mix Combine Buffer, Substrate, Cofactor, and SDH Prep_Buffer->Mix Prep_Substrate Prepare Substrate (3-Dehydroquinate) Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution (DHQD and SDH) Initiate Initiate with DHQD Prep_Enzyme->Initiate Prep_Cofactor Prepare Cofactor (NADPH) Prep_Cofactor->Mix Incubate Pre-incubate at Reaction Temperature Mix->Incubate Incubate->Initiate Monitor Monitor Absorbance Change (e.g., at 340 nm) Initiate->Monitor Calculate Calculate Initial Rate Monitor->Calculate

Caption: Workflow for a continuous coupled-enzyme spectrophotometric assay of DHQD.

Logical Relationship: Troubleshooting Low DHQD Activity

Troubleshooting_Logic Start Low/No DHQD Activity Check_Enzyme Verify Enzyme Integrity (Purity, Folding, Type) Start->Check_Enzyme Check_Assay Optimize Assay Conditions (pH, Temp, Buffer) Start->Check_Assay Check_Substrate Validate Substrate & Cofactors Start->Check_Substrate Check_Inhibitors Investigate Potential Inhibitors Start->Check_Inhibitors Success Activity Restored Check_Enzyme->Success Check_Assay->Success Check_Substrate->Success Check_Inhibitors->Success

Caption: A logical approach to troubleshooting low 3-Dehydroquinate Dehydratase activity.

References

Technical Support Center: Optimizing HPLC Separation of Shikimate Pathway Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of shikimate pathway intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating shikimate pathway intermediates by HPLC?

A1: The primary challenges stem from the high polarity and structural similarity of the intermediates. These characteristics can lead to poor retention on traditional reversed-phase (RP-C18) columns and co-elution of peaks. Furthermore, some intermediates, such as chorismate and prephenate, are known to be unstable, particularly in acidic conditions, which can complicate analysis. The low in-planta concentrations of some intermediates also necessitate sensitive detection methods.

Q2: What type of HPLC column is best suited for analyzing shikimate pathway intermediates?

A2: While RP-C18 columns can be used, especially for shikimic acid itself, they often provide insufficient retention for the more polar intermediates. For simultaneous analysis of multiple intermediates, more specialized columns are often required. Options include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and can provide good retention and separation.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer enhanced selectivity for these acidic compounds.

  • Porous Graphitic Carbon (PGC): PGC columns can separate highly polar compounds based on their molecular geometry.

Q3: What detection methods are appropriate for shikimate pathway intermediates?

A3: Most shikimate pathway intermediates lack a strong chromophore, making UV detection challenging but feasible at low wavelengths (around 200-215 nm).[1][2] However, for comprehensive analysis and higher sensitivity, especially for low-abundance intermediates, coupling HPLC with mass spectrometry (LC-MS) is often the preferred method.[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between acidic analytes and residual silanols on the column.- Use a base-deactivated or end-capped column.- Lower the mobile phase pH to suppress ionization of the acidic analytes (note: be mindful of intermediate stability).- Add a competing acid (e.g., trifluoroacetic acid) to the mobile phase in small concentrations.- Consider using a column with a different stationary phase (e.g., HILIC).
Column overload.- Reduce the injection volume or dilute the sample.[5]
Extra-column dead volume.- Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.
Peak Fronting Sample overload (less common for these analytes).- Dilute the sample or reduce the injection volume.[5]
Poor sample solubility in the mobile phase.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
Peak Broadening Low column efficiency.- Check for column degradation; if necessary, replace the column.- Optimize the flow rate.- Ensure proper column equilibration.
Large injection volume.- Reduce the injection volume.
Issue 2: Unstable Retention Times
Symptom Potential Cause Recommended Solution
Gradual Retention Time Drift Inadequate column equilibration.- Increase the column equilibration time between runs, especially after changing the mobile phase.
Change in mobile phase composition.- Prepare fresh mobile phase daily.- Ensure accurate and consistent mobile phase preparation.- Degas the mobile phase thoroughly to prevent bubble formation.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
Column contamination.- Implement a column washing procedure after each analytical batch.- Use a guard column to protect the analytical column.
Sudden or Random Retention Time Shifts Air bubbles in the pump or detector.- Purge the pump and detector.
Leaks in the system.- Check all fittings for leaks and tighten or replace as necessary.
Inconsistent flow rate.- Check the pump for proper operation and perform maintenance if needed.

Data Presentation

Table 1: Representative Retention Times for Selected Organic Acids using Reversed-Phase HPLC.

Note: This table provides an example of typical elution order and retention times for some organic acids, including shikimic acid, under specific RP-HPLC conditions. Actual retention times will vary depending on the exact method, column, and system.

CompoundRetention Time (min)
Oxalic Acid7.7
Ketoglutaric Acid8.2
Citric Acid9.3
Tartaric Acid10.0
Malic Acid11.1
Shikimic Acid ~12-14
Succinic Acid13.2
Lactic Acid14.9
Fumaric Acid15.6

Data adapted from a representative organic acid separation method.[6] Obtaining a comprehensive list of retention times for all shikimate pathway intermediates under a single HPLC-UV method is challenging due to their varying properties and the need for advanced techniques for some.

Experimental Protocols

Protocol 1: Extraction of Shikimate Pathway Intermediates from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant species and tissues.

  • Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • For a broad range of intermediates, a two-step pH extraction can be effective.[3]

    • Acidic Extraction: Add 1 mL of ice-cold 10% (v/v) methanol in water, adjusted to pH 3.0 with formic acid, to 100 mg of powdered tissue.

    • Basic Extraction: In a separate sample, add 1 mL of ice-cold 10% (v/v) methanol in water, adjusted to pH 9.0 with ammonium hydroxide.

    • Vortex the samples thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Proceed with HPLC analysis immediately, as some intermediates are unstable.

Protocol 2: HPLC-UV Method for Shikimic Acid Analysis

This protocol provides a starting point for the analysis of shikimic acid.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.01 M Sulfuric Acid in water.[1]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35°C.

  • Detection: UV at 213 nm.[2]

  • Run Time: 20-30 minutes.

Mandatory Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Aromatics Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatics Anthranilate synthase Prephenate->Aromatics HPLC_Troubleshooting_Workflow Start HPLC Problem Observed Problem_Type Identify Problem Type Start->Problem_Type Peak_Shape Poor Peak Shape? Problem_Type->Peak_Shape Peak Related Retention_Time Retention Time Issues? Problem_Type->Retention_Time Time Related Baseline Baseline Noise/Drift? Problem_Type->Baseline Baseline Related Check_Column Check Column (Age, Contamination) Peak_Shape->Check_Column Yes Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Retention_Time->Check_Mobile_Phase Yes Baseline->Check_Mobile_Phase Yes Check_Column->Check_Mobile_Phase Check_Sample Check Sample (Concentration, Solvent) Check_Mobile_Phase->Check_Sample Equilibration Check Column Equilibration Check_Mobile_Phase->Equilibration Detector Check Detector (Lamp, Cell) Check_Mobile_Phase->Detector End Problem Resolved Check_Sample->End Check_System Check System Hardware (Leaks, Bubbles, Flow Rate) Check_System->End Check_System->End Temperature Check Temperature Control Equilibration->Temperature Temperature->Check_System Detector->Check_System

References

strategies to increase the yield of 3-dehydroquinic acid fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on increasing the yield of 3-dehydroquinic acid (DHQ) through fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during DHQ fermentation experiments.

Issue 1: Low DHQ Titer or Yield

Potential Cause Troubleshooting Steps
Inefficient Carbon Flux to Shikimate Pathway 1. Overexpress DAHP Synthase: Amplify the expression of a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., aroGfbr, aroFfbr). This is the first committed step of the pathway.[1][2] 2. Increase Precursor Availability: Overexpress transketolase (tktA) to increase the pool of D-erythrose 4-phosphate (E4P) and phosphoenolpyruvate synthase (ppsA) to increase the pool of phosphoenolpyruvate (PEP).[1][2][3] 3. Enhance Glucose Uptake: Overexpress a galactose permease (galP) to improve glucose transport into the cell, especially if the primary glucose transporter (ptsG) is disrupted.[3][4]
Conversion of DHQ to Downstream Products 1. Disrupt DHQ Dehydratase: Knock out or knockdown the aroD gene, which encodes 3-dehydroquinate dehydratase, the enzyme that converts DHQ to 3-dehydroshikimate (DHS).[3][5] This is the most critical step for DHQ accumulation.
Suboptimal Fermentation Conditions 1. Implement Fed-Batch Strategy: Use a fed-batch fermentation process to maintain low glucose concentrations, which can prevent the formation of inhibitory byproducts like acetate.[2][6] 2. Control pH and Oxygen: Maintain pH at a stable level (typically around 7.0) and ensure adequate dissolved oxygen (DO) levels to support robust cell growth and productivity.[2]
Poor Cell Growth 1. Optimize Media Composition: Ensure the fermentation medium is rich in essential nutrients. A complex medium containing yeast extract and tryptone can support higher cell densities and productivity.[3][4] 2. Address Metabolic Burden: The overexpression of multiple genes can place a significant metabolic load on the cells. Balance protein expression levels to avoid severely impacting cell growth.

Issue 2: High Accumulation of Byproducts (e.g., Acetate, Gallic Acid)

Potential Cause Troubleshooting Steps
Overflow Metabolism (Acetate) 1. Disrupt Acetate Production Pathways: Knock out genes responsible for acetate formation, such as ackA-pta (acetate kinase-phosphate acetyltransferase).[1] 2. Maintain Glucose Limitation: Employ a controlled glucose feeding strategy in a fed-batch fermenter to prevent excess glucose accumulation, which triggers acetate production.[6]
Conversion of DHQ/DHS to Gallic Acid 1. Identify and Disrupt Pathway: Gallic acid can be synthesized from DHS. While sometimes a desired product, if it's an unwanted byproduct, investigate and potentially disrupt the responsible enzymes. Significant concentrations of gallic acid (6.6 g/L) have been observed in DHS-producing fermentations.[2]
Lactate and Ethanol Formation 1. Disrupt Anaerobic Pathways: Knock out genes like ldhA (lactate dehydrogenase) and adhE (alcohol dehydrogenase) to redirect carbon flux away from these fermentation byproducts, especially under oxygen-limiting conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic engineering strategy for maximizing DHQ production?

The core strategy is to channel carbon flux into the shikimate pathway and prevent the conversion of DHQ to its downstream product, 3-dehydroshikimate (DHS). This is achieved by:

  • Blocking the exit: Disrupting the aroD gene, which encodes 3-dehydroquinate dehydratase.[3][5]

  • Pushing flux in: Overexpressing a feedback-resistant version of DAHP synthase (aroGfbr or aroFfbr), the first enzyme in the pathway.[1]

  • Increasing precursors: Boosting the supply of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) by overexpressing ppsA and tktA, respectively.[1][2]

Q2: Which host organism is typically used for DHQ fermentation?

Escherichia coli is the most commonly used and well-characterized host for producing intermediates of the shikimate pathway, including DHQ and DHS.[1][3][7] Its genetic tractability and well-understood metabolism make it ideal for metabolic engineering. Alternatively, Gluconobacter strains can be used for the oxidative fermentation of quinate to produce DHQ.[8]

Q3: Why is a fed-batch fermentation strategy recommended over a batch process?

A fed-batch strategy allows for precise control over the glucose concentration in the fermenter.[2] This is critical for several reasons:

  • Avoids Overflow Metabolism: High glucose levels lead to the production of acetate, which is toxic to E. coli and inhibits cell growth and productivity.[6]

  • Higher Cell Densities: By controlling substrate feeding, much higher cell densities can be achieved, leading to a higher overall product titer.

  • Sustained Productivity: It allows for a prolonged production phase, maximizing the final product concentration.

Q4: How can I quantify the concentration of DHQ in my fermentation broth?

DHQ concentration is typically measured using High-Performance Liquid Chromatography (HPLC). A common method involves separating the fermentation supernatant on a suitable column (e.g., a C18 column) and detecting the compound using a UV detector. The activity of 3-dehydroquinate dehydratase can also be assayed by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of DHS from DHQ.[5]

Quantitative Data Summary

The following table summarizes yields from related dehydroshikimate (DHS) fermentations, which often report DHQ as a byproduct. High DHS titers indicate a highly active upstream pathway capable of producing large amounts of DHQ.

Table 1: Comparison of Engineered E. coli Strains for Shikimate Pathway Intermediate Production

Strain / ConditionKey Genetic ModificationsProductTiter (g/L)Yield (mol/mol)Reference
E. coli KL3/pJY1.216AOverexpression of feedback-insensitive DAHP synthase and transketolase.DHS6930%[1][2]
E. coli KL3/pJY1.216A(Same as above)DHQ (byproduct)6.8N/A[2]
Engineered E. coliDisruption of ldhA, ackA-pta, adhE.DHS25.48N/A[1]
Engineered E. coli Inha 103Disruption of tyrR, ptsG, pykA. Overexpression of aroB, aroD, ppsA, galP, aroG, aroF.DHS~117N/A[3][4]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for DHQ Production

This protocol is a generalized procedure based on methods for high-density fermentation of shikimate pathway products.[3][4]

1. Strain Preparation:

  • Use an engineered E. coli strain with a disrupted aroD gene and overexpression of key pathway genes (aroGfbr, tktA, ppsA).

  • Prepare a seed culture by inoculating a single colony into 5 mL of LB medium with appropriate antibiotics and incubating overnight at 37°C with shaking.

2. Inoculum Culture:

  • Inoculate 100 mL of a defined production medium in a 500 mL shake flask with the seed culture to an initial OD600 of ~0.1.

  • Incubate at 37°C with shaking (220 rpm) until the OD600 reaches 4-6.

3. Fermentation:

  • Fermenter Setup: Prepare a 5-L fermenter with 2 L of production medium. The medium typically includes glucose (e.g., 20-30 g/L), a nitrogen source (e.g., yeast extract, tryptone), phosphate salts, and trace metals.[3]

  • Inoculation: Inoculate the fermenter with the inoculum culture (e.g., 1-5% v/v).

  • Initial Batch Phase: Run in batch mode until the initial glucose is nearly depleted. Maintain temperature at 37°C, pH at 7.0 (controlled with NH4OH or NaOH/H3PO4), and dissolved oxygen (DO) above 20% by adjusting agitation and airflow.

  • Induction: If using an inducible promoter (e.g., lac), add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD600 of 10-20).

  • Fed-Batch Phase: Begin feeding a highly concentrated glucose solution (e.g., 600 g/L) at a controlled rate to maintain a low residual glucose level in the fermenter. The feed rate can be constant or exponentially increased to match cell growth.

  • Sampling: Periodically take samples to measure cell density (OD600), glucose concentration, and DHQ concentration (via HPLC).

4. Harvest and Analysis:

  • End the fermentation when productivity plateaus or declines (typically 48-72 hours).

  • Centrifuge samples to separate the cell pellet from the supernatant.

  • Analyze the supernatant for DHQ concentration using HPLC.

Visualizations

Metabolic_Pathway_DHQ cluster_central_metabolism Central Carbon Metabolism cluster_shikimate_pathway Shikimate Pathway Engineering Glucose Glucose G6P G6P Glucose->G6P Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP E4P E4P PPP->E4P PEP PEP Glycolysis->PEP DAHP DAHP PEP->DAHP aroGfbr / aroFfbr (Overexpress) E4P->DAHP aroGfbr / aroFfbr (Overexpress) DHQ This compound (Product) DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD (Disrupt) Shikimate ...Shikimate Pathway DHS->Shikimate ppsA ppsA (Overexpress) ppsA->PEP tktA tktA (Overexpress) tktA->E4P

Caption: Metabolic engineering strategy in E. coli to enhance DHQ production.

Troubleshooting_Workflow Start Low DHQ Yield CheckGrowth Is cell growth (OD) low? Start->CheckGrowth CheckSubstrate Is substrate (glucose) consumption low? CheckGrowth->CheckSubstrate No Sol_Growth Optimize medium. Reduce metabolic burden. CheckGrowth->Sol_Growth Yes CheckByproducts Are byproducts (acetate, etc.) high? CheckSubstrate->CheckByproducts No Sol_Substrate Enhance glucose uptake (e.g., overexpress galP). CheckSubstrate->Sol_Substrate Yes CheckDHS Is DHS present in broth? CheckByproducts->CheckDHS No Sol_Byproducts Implement fed-batch. Disrupt byproduct pathways (e.g., ackA-pta). CheckByproducts->Sol_Byproducts Yes Sol_DHS Confirm aroD knockout. Improve disruption strategy. CheckDHS->Sol_DHS Yes Sol_Flux Overexpress pathway genes (aroGfbr, tktA, ppsA). CheckDHS->Sol_Flux No

Caption: A logical workflow for troubleshooting low DHQ fermentation yields.

Strain_Development_Workflow Host 1. Select Host Strain (e.g., E. coli BL21) Knockout 2. Gene Disruption - Disrupt aroD to block DHS conversion - Disrupt competing pathways (e.g., ackA) Host->Knockout Transform 4. Transformation Introduce plasmid into engineered host Knockout->Transform Plasmid 3. Construct Expression Plasmid - Clone key genes (aroGfbr, tktA, ppsA) - Use strong, inducible promoter Plasmid->Transform Ferment 5. Fermentation & Analysis - Shake flask validation - Fed-batch scale-up - HPLC quantification Transform->Ferment

Caption: Experimental workflow for developing a DHQ-producing microbial strain.

References

addressing substrate inhibition in 3-dehydroquinate synthase kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-dehydroquinate synthase (DHQS). The information provided is designed to help address specific issues, particularly substrate inhibition, that may be encountered during kinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-dehydroquinate synthase (DHQS) and what is its function?

A1: 3-dehydroquinate synthase (DHQS) is the second enzyme in the shikimate pathway, an essential metabolic route in bacteria, fungi, plants, and some apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] DHQS catalyzes the complex conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into 3-dehydroquinate (DHQ).[1][2] This multi-step reaction requires a divalent metal cation (typically cobalt or zinc) and nicotinamide adenine dinucleotide (NAD+) as a cofactor.[2]

Q2: My DHQS enzyme activity decreases at high substrate (DAHP) concentrations. What could be the cause?

A2: A decrease in enzyme activity at high substrate concentrations is a classic sign of substrate inhibition.[3][4][5] This phenomenon can occur in approximately 25% of known enzymes.[6] It is generally attributed to the formation of an unproductive enzyme-substrate complex when substrate molecules bind to the enzyme at more than one site.[6] While less common, it could also be due to issues with the assay conditions at high substrate levels, such as changes in pH, ionic strength, or the presence of contaminants in the substrate stock.

Q3: How can I confirm that I am observing substrate inhibition?

A3: To confirm substrate inhibition, you should perform a detailed kinetic analysis by measuring the initial reaction velocity over a wide range of substrate (DAHP) concentrations. If substrate inhibition is occurring, a plot of reaction velocity versus substrate concentration will show an initial hyperbolic increase followed by a decrease at higher substrate concentrations. A Lineweaver-Burk plot of the same data will show a characteristic upward deviation from linearity at high substrate concentrations (low 1/[S] values).

Q4: What is the kinetic model for substrate inhibition?

A4: The most common model for substrate inhibition is a modification of the Michaelis-Menten equation, which includes a substrate inhibition constant (Ki). The equation is as follows:

v = Vmax * [S] / (Km + [S] * (1 + [S]/Ki))

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • Ki is the substrate inhibition constant

Q5: Are there known inhibitors for DHQS that are not the substrate?

A5: Yes, several inhibitors of DHQS have been developed and studied. These are often substrate analogs designed to bind to the active site and block the catalytic reaction.[1] For example, carbaphosphonate, a stable analog of the substrate DAHP, is a known potent inhibitor. Such inhibitors are valuable tools for studying the enzyme's mechanism and as potential starting points for the development of antimicrobial agents, as the shikimate pathway is absent in humans.[1][2]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and addressing suspected substrate inhibition in your DHQS kinetics experiments.

Problem: Decreased DHQS activity at high DAHP concentrations.

Step 1: Verify Experimental Conditions and Reagents

  • Action: Before investigating complex kinetic phenomena, rule out simpler experimental artifacts.

    • Check Substrate Purity: Ensure the purity of your DAHP stock solution. Impurities could act as inhibitors at high concentrations.

    • Buffer pH and Ionic Strength: High concentrations of a charged substrate like DAHP could slightly alter the pH or ionic strength of the reaction buffer. Prepare fresh buffers and re-verify the pH after adding the highest substrate concentration.

    • Enzyme Stability: Confirm that your DHQS enzyme preparation is stable and active. Perform a control experiment with a known optimal substrate concentration to ensure consistent activity over time.

    • Cofactor Concentrations: Ensure that NAD+ and the required divalent metal ion are present at saturating concentrations and that their concentrations are not limiting at high DAHP levels.

Step 2: Perform a Detailed Substrate Saturation Experiment

  • Action: Systematically measure the initial reaction rates over a broad range of DAHP concentrations.

    • Concentration Range: Start from concentrations well below the expected Km and extend to concentrations significantly higher than where you observe the peak velocity. A range spanning from 0.1 x Km to at least 10-20 times the concentration giving the maximum velocity is recommended.

    • Data Points: Collect a sufficient number of data points, especially around the peak and in the inhibitory phase, to accurately define the curve.

    • Plot the Data: Plot the initial velocity (v) versus substrate concentration ([S]). A bell-shaped curve is indicative of substrate inhibition. Also, generate a Lineweaver-Burk plot (1/v vs 1/[S]); an upward curve at low 1/[S] values is characteristic of substrate inhibition.

Step 3: Data Analysis and Model Fitting

  • Action: Fit your kinetic data to the substrate inhibition model to determine the kinetic parameters.

    • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, SigmaPlot) to perform a non-linear regression analysis of your v vs. [S] data using the substrate inhibition equation provided in the FAQs.

    • Determine Kinetic Constants: This analysis will provide you with estimates for Vmax, Km, and the substrate inhibition constant, Ki. A finite and statistically significant value for Ki confirms substrate inhibition.

Step 4: Mitigating Substrate Inhibition in Your Assays

  • Action: If substrate inhibition is confirmed and interferes with your experimental goals, consider the following strategies:

    • Work at Optimal Substrate Concentrations: For routine assays where you need maximal activity, use the DAHP concentration that corresponds to the peak of your velocity curve. Avoid using concentrations deep into the inhibitory range.

    • Fed-Batch Approach: In a bioreactor or a prolonged reaction setting, a fed-batch approach where the substrate is added gradually over time can help maintain an optimal concentration and avoid reaching inhibitory levels.[3]

    • Enzyme Engineering: For research purposes, site-directed mutagenesis could be employed to alter residues in a putative secondary, inhibitory substrate binding site to reduce or abolish substrate inhibition. This is an advanced technique that requires structural information about the enzyme.

Data Presentation

Table 1: Hypothetical Kinetic Data for DHQS Exhibiting Substrate Inhibition

DAHP Concentration (µM)Initial Velocity (µmol/min)
110.2
218.5
535.7
1050.0
2066.7
5083.3
10083.3
20066.7
40044.4
80026.7

Table 2: Kinetic Parameters Determined from Non-linear Regression of Hypothetical Data

ParameterValueUnit
Vmax100µmol/min
Km10µM
Ki200µM

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DHQS Activity

This protocol is adapted for determining DHQS kinetics and can be used to investigate substrate inhibition. The assay indirectly measures the formation of DHQ by coupling the subsequent reaction catalyzed by 3-dehydroquinate dehydratase (DHQD), which leads to the formation of 3-dehydroshikimate, a compound that absorbs light at 234 nm.

Materials:

  • Purified DHQS enzyme

  • Purified DHQD enzyme (coupling enzyme)

  • DAHP stock solution

  • NAD+ stock solution

  • Cobalt chloride (CoCl₂) or Zinc chloride (ZnCl₂) stock solution

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing the reaction buffer, a saturating concentration of NAD+ (e.g., 1 mM), the divalent metal cofactor (e.g., 100 µM CoCl₂), and a sufficient amount of the coupling enzyme DHQD.

  • Substrate Addition: Add varying concentrations of the substrate, DAHP. For a substrate inhibition experiment, this should cover a wide range as described in the troubleshooting guide.

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a small, fixed amount of the DHQS enzyme. The final volume should be consistent for all reactions.

  • Monitor Absorbance: Immediately place the plate or cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction is linear.

  • Calculate Initial Velocity: Determine the initial reaction velocity (v) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 11,900 M⁻¹cm⁻¹).

  • Data Analysis: Plot the calculated initial velocities against the corresponding DAHP concentrations. Analyze the data as described in the troubleshooting and data presentation sections.

Visualizations

DHQS_Catalytic_Cycle E DHQS-Co²⁺-NAD⁺ E_DAHP E-DAHP E->E_DAHP + DAHP E_Int1 E-Oxidized Intermediate E_DAHP->E_Int1 Oxidation E_Int2 E-Enolate Intermediate E_Int1->E_Int2 - Phosphate E_Int3 E-Reduced Intermediate E_Int2->E_Int3 Reduction E_DHQ E-DHQ E_Int3->E_DHQ Aldol Condensation E_Final DHQS-Co²⁺-NAD⁺ E_DHQ->E_Final - DHQ

Caption: The catalytic cycle of 3-dehydroquinate synthase.

Substrate_Inhibition_Model E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) S Substrate (S) ES->E P Product (P) ES->P -> E + P (kcat) ESI Unproductive E-S-S Complex (ESI) ES->ESI + S (Ki) ESI->ES

Caption: A model for substrate inhibition in a single-substrate enzyme.

Troubleshooting_Workflow Start Observe Decreased Activity at High [S] Step1 Step 1: Verify Reagents & Experimental Conditions Start->Step1 Step2 Step 2: Perform Detailed Substrate Saturation Curve Step1->Step2 Step3 Step 3: Plot Data (v vs [S] and Lineweaver-Burk) Step2->Step3 Decision Does the data fit a substrate inhibition model? Step3->Decision Step4 Step 4: Non-linear Regression to Determine Km, Vmax, Ki Decision->Step4 Yes Revisit Re-evaluate Experimental Conditions/Assay Method Decision->Revisit No Step5 Step 5: Mitigate Inhibition (Adjust [S] or use Fed-batch) Step4->Step5 End Problem Resolved Step5->End Revisit->Step1

Caption: A workflow for troubleshooting suspected substrate inhibition.

References

stability of 3-dehydroquinic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-dehydroquinic acid (DQA). The following information addresses common issues related to the stability of DQA under different pH conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of my this compound (DQA) standard over time when dissolved in a buffer. What could be the cause?

A1: this compound is a known intermediate in the shikimate pathway and can be susceptible to degradation, particularly under certain pH conditions. The primary degradation pathway is a dehydration reaction that converts DQA to 3-dehydroshikimic acid (DHS). This reaction can occur non-enzymatically, and its rate is influenced by the pH of the solution.

Q2: At what pH is this compound most stable?

A2: Based on enzymatic studies, this compound is relatively stable at an acidic pH of around 5.0, where it is often the predominant product in enzymatic reactions. As the pH becomes neutral and moves towards alkaline conditions (pH 7.0 and above), the rate of its conversion to 3-dehydroshikimic acid increases. For optimal short-term stability during experiments, maintaining a slightly acidic pH is recommended.

Q3: Can I monitor the degradation of this compound in my experiments?

A3: Yes, the primary degradation product, 3-dehydroshikimic acid (DHS), has a distinct ultraviolet (UV) absorbance maximum at approximately 234 nm. You can monitor the increase in absorbance at this wavelength over time using a spectrophotometer to follow the degradation of DQA. For more precise quantification of both DQA and its degradation products, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q4: Are there any other degradation products of this compound I should be aware of?

A4: The main and most well-documented degradation product is 3-dehydroshikimic acid (DHS) via dehydration. Under more extreme pH conditions or elevated temperatures, other reactions could theoretically occur, but the conversion to DHS is the most commonly encountered issue.

Troubleshooting Guides

Issue 1: Inconsistent Results in DQA-based Assays
  • Symptom: High variability in measurements between replicates or experiments.

  • Possible Cause: Degradation of DQA in the stock solution or reaction buffer.

  • Solution:

    • Prepare Fresh Solutions: Always prepare DQA solutions fresh before each experiment.

    • Control pH: Ensure your buffer system is robust and maintains the desired pH. For storage of stock solutions, consider a slightly acidic buffer (e.g., pH 5.0-6.0) and store at low temperatures (4°C for short-term, -20°C or -80°C for long-term).

    • Run a Stability Check: If you suspect degradation, incubate your DQA solution in the experimental buffer for the duration of your experiment and analyze for the presence of 3-dehydroshikimic acid (DHS) by HPLC or spectrophotometry at 234 nm.

Issue 2: Appearance of an Unexpected Peak in HPLC Analysis
  • Symptom: A new peak appears in your chromatogram, and the area of the DQA peak decreases over time.

  • Possible Cause: This is likely the formation of 3-dehydroshikimic acid (DHS) from the degradation of DQA.

  • Solution:

    • Confirm Peak Identity: If possible, use a pure standard of 3-dehydroshikimic acid to confirm the retention time of the new peak.

    • Optimize pH and Temperature: To minimize degradation during your experiment, consider lowering the pH of your mobile phase (if compatible with your column and analyte) and running your experiment at a controlled, lower temperature.

    • Quantify Degradation: If the degradation cannot be avoided, you may need to quantify both DQA and DHS to account for the conversion in your final calculations.

Data Presentation

The following table summarizes the expected relative stability of this compound at different pH values based on available literature from enzymatic studies. Note that the rate of degradation will also be dependent on temperature and buffer composition.

pHBuffer System (Example)Expected Stability of DQAPrimary Degradation Product
4.0100 mM Citric AcidHigh3-Dehydroshikimic Acid
5.0100 mM Citric AcidHigh3-Dehydroshikimic Acid
6.0100 mM BTP-HClModerate3-Dehydroshikimic Acid
7.0100 mM BTP-HClModerate to Low3-Dehydroshikimic Acid
8.0100 mM BTP-HClLow3-Dehydroshikimic Acid
9.0100 mM BTP-HClLow3-Dehydroshikimic Acid
10.0100 mM Sodium CarbonateVery Low3-Dehydroshikimic Acid
11.0100 mM Sodium CarbonateVery Low3-Dehydroshikimic Acid

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Monitoring DQA Degradation

This protocol allows for the monitoring of the formation of 3-dehydroshikimic acid (DHS), the primary degradation product of DQA.

  • Prepare Buffers: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Prepare DQA Solution: Prepare a stock solution of this compound in water or a mildly acidic buffer.

  • Initiate Reaction: Add a known concentration of DQA to each of the prepared buffers in a UV-transparent cuvette.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 234 nm using a spectrophotometer at a constant temperature.

  • Record Data: Record the absorbance at regular time intervals over the desired experimental period. An increase in absorbance indicates the formation of DHS and thus the degradation of DQA.

  • Analysis: Plot absorbance versus time to determine the initial rate of degradation at each pH.

Protocol 2: HPLC Method for Quantification of DQA and DHS

This protocol provides a more accurate quantification of DQA and its primary degradation product, DHS.

  • Sample Preparation:

    • Prepare a stock solution of DQA in a suitable solvent (e.g., water).

    • Prepare a series of buffers at the pH values of interest.

    • At time zero, add an aliquot of the DQA stock solution to each buffer to a final concentration suitable for HPLC analysis.

    • Incubate the samples at a controlled temperature.

    • At specified time points, take an aliquot of each sample and stop the reaction by adding an acid (e.g., 2.3 M HCl) or by freezing at -80°C.[1][2]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Agilent 20RBAX RRHD Eclipse Plus C18, 1.8 µm, 100 mm x 2.1 mm).[1]

    • Mobile Phase: Isocratic elution with 1% phosphoric acid in water.[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Detection: UV detector at 210 nm (for DQA) and 234 nm (for DHS).

    • Injection Volume: 10 µL.

  • Analysis:

    • Generate a standard curve for both DQA and DHS.

    • Quantify the concentration of DQA and DHS in each sample at each time point.

    • Plot the concentration of DQA versus time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep_dqa Prepare DQA Stock Solution incubate Incubate DQA in Buffers at Controlled Temperature prep_dqa->incubate prep_buffers Prepare Buffers at Different pH prep_buffers->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Concentration vs. Time) hplc->data_analysis results Determine Stability Profile data_analysis->results

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathway cluster_conditions Reaction Conditions DQA This compound (DQA) DHS 3-Dehydroshikimic Acid (DHS) DQA->DHS - H₂O (Dehydration) Other Other Products (under harsh conditions) DHS->Other Further Reactions acid Acidic pH acid->DHS Slow neutral Neutral pH neutral->DHS Moderate alkaline Alkaline pH alkaline->DHS Fast

References

overcoming challenges in the purification of 3-dehydroquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-dehydroquinic acid (3-DHQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-DHQ) and why is its purification important?

A1: this compound (3-DHQ) is a crucial intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[1] Its purification is vital for various research applications, including the study of the shikimate pathway enzymes, the development of novel antibiotics and herbicides, and as a chiral starting material for chemical synthesis.

Q2: What are the common methods for producing 3-DHQ for purification?

A2: 3-DHQ is typically produced through enzymatic synthesis. The most common method involves the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to 3-DHQ using the enzyme 3-dehydroquinate synthase.[1][2]

Q3: What are the main challenges in purifying 3-DHQ?

A3: The primary challenges in purifying 3-DHQ include its potential instability, particularly in alkaline conditions, co-elution with structurally similar compounds, and the removal of enzymes and other components from the reaction mixture. The stability of 3-DHQ is pH-dependent, and it can be dehydrated to form 3-dehydroshikimate.

Q4: How can I monitor the purity of my 3-DHQ sample?

A4: The purity of 3-DHQ can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. For HPLC analysis, a C18 reverse-phase column is often used with an acidic mobile phase, and detection can be performed by monitoring the UV absorbance.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Purification
Possible Cause Suggested Solution
Degradation of 3-DHQ Maintain a mildly acidic to neutral pH (around 5.0-7.0) throughout the purification process. Avoid high temperatures and prolonged storage of solutions.
Incomplete Elution from Chromatography Column Optimize the elution conditions. For ion-exchange chromatography, a salt gradient (e.g., 0-1 M NaCl) is typically used. For reverse-phase HPLC, ensure the mobile phase has sufficient organic solvent to elute the compound.
Poor Binding to Chromatography Resin Ensure the pH of your sample and equilibration buffer is appropriate for the chosen chromatography method. For anion exchange, the pH should be above the pKa of 3-DHQ's carboxylic acid group to ensure it is negatively charged.
Poor Peak Shape in HPLC
Possible Cause Suggested Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Ensure the mobile phase is well-mixed and degassed. The pH of the mobile phase can significantly impact the peak shape of organic acids; a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) often improves peak shape.[3]
Contaminated Guard or Analytical Column Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove strongly retained contaminants. If the problem persists, replace the guard column or the analytical column.
Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Co-elution with Starting Material (DAHP) Optimize the chromatography gradient to improve the separation between 3-DHQ and DAHP. These molecules have different charges and polarities, so both ion-exchange and reverse-phase chromatography should be capable of separating them with proper optimization.
Presence of 3-Dehydroshikimate (DHS) This indicates degradation of 3-DHQ. Ensure that the pH is maintained in the optimal stability range (mildly acidic) during purification and storage.
Enzyme Contamination from Synthesis If 3-DHQ is produced enzymatically, the enzyme must be removed. This can be achieved by ultrafiltration with a molecular weight cutoff membrane that retains the enzyme while allowing 3-DHQ to pass through, or by a preliminary purification step like ammonium sulfate precipitation of the enzyme.

Experimental Protocols

General Protocol for Enzymatic Synthesis and Purification of 3-DHQ

This protocol outlines a general approach. Specific conditions will need to be optimized for your particular experimental setup.

  • Enzymatic Synthesis:

    • Incubate the substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), with 3-dehydroquinate synthase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing necessary cofactors (e.g., NAD⁺ and Co²⁺).

    • Monitor the reaction for the formation of 3-DHQ.

  • Enzyme Removal:

    • Terminate the reaction and remove the enzyme. This can be done by heat denaturation followed by centrifugation, or by ultrafiltration using a membrane with a molecular weight cutoff that retains the enzyme (e.g., 10 kDa).

  • Ion-Exchange Chromatography (Capture Step):

    • Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with a low-ionic-strength buffer at a pH where 3-DHQ is negatively charged (e.g., pH 7.5).

    • Load the enzyme-free reaction mixture onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound 3-DHQ using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze for the presence of 3-DHQ.

  • Reverse-Phase HPLC (Polishing Step):

    • Pool the 3-DHQ containing fractions from the ion-exchange step.

    • If necessary, desalt the pooled fractions.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A gradient of increasing organic solvent concentration can be used.

    • Collect the purified 3-DHQ peak.

  • Final Steps:

    • Evaporate the solvent from the purified fraction.

    • The purified this compound can be stored as a salt (e.g., potassium salt) for improved stability.

Data Presentation

The following table provides an example of how to present data from a purification experiment. Please note that these values are illustrative and the actual results will depend on the specific experimental conditions.

Purification Step Total Protein (mg) Total 3-DHQ (μmol) Specific Activity (μmol/mg) Yield (%) Purity Fold
Crude Lysate5001500.31001
Enzyme Removal501452.9979.7
Ion-Exchange5130268787
HPLC<0.1110-73-

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification DAHP DAHP DHQS 3-DHQ Synthase DAHP->DHQS Substrate Crude_DHQ Crude 3-DHQ Mixture DHQS->Crude_DHQ Product Enzyme_Removal Enzyme Removal (e.g., Ultrafiltration) Crude_DHQ->Enzyme_Removal IEX Ion-Exchange Chromatography Enzyme_Removal->IEX HPLC Reverse-Phase HPLC IEX->HPLC Pure_DHQ Pure 3-DHQ HPLC->Pure_DHQ

Caption: A general experimental workflow for the enzymatic synthesis and purification of this compound.

ph_stability DHQ This compound (3-DHQ) Acidic Acidic Conditions (e.g., pH < 7) DHQ->Acidic Favors Alkaline Alkaline Conditions (e.g., pH > 7) DHQ->Alkaline Favors Stable Relatively Stable Acidic->Stable Dehydration Dehydration Alkaline->Dehydration DHS 3-Dehydroshikimate (DHS) Dehydration->DHS

Caption: Logical relationship between pH and the stability of this compound.

References

Technical Support Center: Enzymatic Synthesis of 3-Dehydroquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3-dehydroquinic acid (DHQ) enzymatic synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of DHQ, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound (DHQ) synthesis unexpectedly low?

Answer:

Low yield in DHQ synthesis can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Enzyme Activity: Confirm the specific activity of your purified 3-dehydroquinate synthase (DHQS) preparation. An inactive or poorly active enzyme is a primary cause of low yield.

  • Substrate Integrity: Ensure the integrity of the substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). Degradation of DAHP can lead to reduced product formation.

  • Cofactor Availability: The reaction requires NAD+ and a divalent metal cation (e.g., Co²⁺, Zn²⁺) for activity.[1][2] Verify their presence at the correct concentrations in the reaction mixture.

Troubleshooting Low DHQS Activity:

Potential CauseRecommended Solution
Improper Enzyme Folding/Solubility During expression, DHQS from some organisms can be insoluble. For instance, Pyrococcus furiosus DHQS was partially solubilized by including KCl in the cell lysis buffer.[1] Consider optimizing expression conditions (e.g., lower temperature, different expression host) or employing refolding protocols.
Enzyme Instability DHQS may be unstable under the reaction or storage conditions. Ensure the pH and temperature are optimal for the specific DHQS being used. For storage, consider adding cryoprotectants like glycerol and flash-freezing in liquid nitrogen.[3]
Presence of Chelating Agents EDTA inactivates DHQS by chelating the essential divalent metal ion.[1] Ensure all buffers and reagents are free from EDTA or other strong chelators. If contamination is suspected, supplement the reaction with additional divalent metal ions.
Sub-optimal pH or Temperature The optimal pH and temperature for DHQS activity vary depending on the source organism. For example, the thermostable DHQS from P. furiosus has optimal activity at elevated temperatures.[1] Determine the optimal conditions for your specific enzyme.

Troubleshooting Reaction Conditions:

Potential CauseRecommended Solution
Substrate Inhibition At very high concentrations, the substrate (DAHP) may inhibit the enzyme. While specific inhibitory concentrations for DAHP on DHQS are not extensively reported, this is a known phenomenon for some enzymes. Try running the reaction with a range of DAHP concentrations to identify the optimal level.
Product Inhibition The product, DHQ, may inhibit DHQS activity. If significant accumulation of DHQ is expected, consider strategies for in situ product removal or optimize reaction time to minimize this effect.
Incorrect Buffer Composition The type and pH of the buffer can significantly impact enzyme stability and activity. For example, Tris-HCl buffer can be inhibitory to some enzymes at certain pH ranges. Phosphate buffers can also cause issues upon freezing.[4] Experiment with different buffer systems to find the most suitable one.
Oxidation of Critical Residues Some enzymes are sensitive to oxidation. If your DHQS has critical cysteine residues, consider adding a reducing agent like DTT or β-mercaptoethanol to the reaction and storage buffers.

Question: My purified 3-dehydroquinate synthase (DHQS) loses activity quickly. How can I improve its stability?

Answer:

Maintaining the stability of purified DHQS is crucial for reproducible results. Several factors can influence enzyme stability.

FactorRecommendation
Storage Temperature For short-term storage (days), 4°C is generally suitable. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. Avoid repeated freeze-thaw cycles, which can denature the enzyme. Aliquoting the enzyme into smaller, single-use volumes is advisable.
Storage Buffer Composition The composition of the storage buffer is critical. A buffer at the optimal pH for stability (which may differ from the optimal pH for activity) should be used. The addition of cryoprotectants, such as 25-50% glycerol, can significantly improve stability during freezing.[4]
Protein Concentration Enzymes are often more stable at higher concentrations. Dilute enzyme solutions can be more susceptible to denaturation and adsorption to surfaces. If you need to work with dilute enzyme, consider adding a stabilizing protein like bovine serum albumin (BSA), if it does not interfere with your downstream applications.
Presence of Ligands The presence of the substrate (DAHP) or a competitive inhibitor can sometimes stabilize the enzyme's conformation.[5] However, this is enzyme-specific and should be empirically tested.
Reducing Agents For enzymes sensitive to oxidation, including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in the storage buffer can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the role of the divalent metal ion and NAD+ in the 3-dehydroquinate synthase (DHQS) reaction?

A1: DHQS requires both a divalent metal cation (such as Co²⁺ or Zn²⁺) and NAD+ as cofactors for its catalytic activity.[1][2] The reaction mechanism is complex and involves several steps, including an oxidation of the substrate (DAHP) by NAD+, followed by a phosphate elimination, reduction of an intermediate by the generated NADH, and finally a ring closure to form DHQ. The divalent metal ion is typically coordinated in the active site and plays a crucial role in substrate binding and catalysis.

Q2: Can I use any divalent metal ion for the DHQS reaction?

A2: No, the choice of the divalent metal ion can significantly impact the activity of DHQS, and the preference varies between enzymes from different organisms. For DHQS from E. coli, Co²⁺ and Zn²⁺ are effective activators.[6] For the thermostable DHQS from Pyrococcus furiosus, Cd²⁺ was found to be the most effective, followed by Co²⁺ and Zn²⁺.[1] It is recommended to empirically test a range of divalent metal ions to determine the optimal one for your specific DHQS.

Q3: How can I monitor the progress of the DHQ synthesis reaction?

A3: The progress of the reaction can be monitored by measuring the formation of the product, DHQ, or the consumption of the substrate, DAHP. A common method is a coupled enzyme assay where 3-dehydroquinate dehydratase (DHQD) is added to the reaction. DHQD converts DHQ to 3-dehydroshikimate (DHS), which has a strong absorbance at 234 nm that can be monitored spectrophotometrically.[1] Alternatively, HPLC-based methods can be used to separate and quantify both DAHP and DHQ.

Q4: I am having trouble with the purification of my recombinant DHQS. What are some common issues?

A4: Common issues in recombinant protein purification include low expression levels, formation of inclusion bodies (insoluble protein), and inefficient purification. For low expression, optimizing codon usage for the expression host, trying different promoters, or lowering the induction temperature can be helpful. Inclusion bodies can sometimes be addressed by expressing the protein at a lower temperature, using a weaker promoter, or co-expressing chaperones. For purification challenges, ensure that the affinity tag (e.g., His-tag) is accessible and that the chromatography resin and buffers are appropriate. For DHQS, a combination of heat treatment (for thermostable enzymes) and anion exchange chromatography has been shown to be effective.[1]

Q5: What is the subsequent step in the shikimate pathway after DHQ synthesis, and how can I prevent it if I want to isolate DHQ?

A5: The next step in the shikimate pathway is the dehydration of DHQ to 3-dehydroshikimate (DHS), a reaction catalyzed by 3-dehydroquinate dehydratase (DHQD).[7] If you are using a cell lysate or a partially purified enzyme preparation for DHQ synthesis, DHQD may be present, leading to the conversion of your desired product. To isolate DHQ, it is important to use a highly purified DHQS preparation that is free of DHQD activity.

Data Presentation

Table 1: Comparison of Kinetic Parameters for 3-Dehydroquinate Synthase (DHQS) from Different Organisms

OrganismK_m (DAHP) (µM)k_cat (s⁻¹)Optimal Temperature (°C)Optimal pH
Pyrococcus furiosus3.7 ± 0.23.0 ± 0.1~90~6.8
Anabaena variabilis1.8 ± 0.3Not ReportedNot ReportedNot Reported
Escherichia coliNot explicitly stated, but NAD+ K_m is 80 nMNot explicitly statedNot Reported7.5

Note: Kinetic parameters can vary depending on the assay conditions (e.g., temperature, pH, metal ion concentration).

Table 2: Effect of Divalent Metal Ions on the Activity of Pyrococcus furiosus DHQS

Metal Ion (1 mM)Relative Activity (%)
Cd²⁺100
Co²⁺82
Zn²⁺44
Mn²⁺20
Ni²⁺3
Fe²⁺2

Activity is expressed as a percentage of the activity observed with Cd²⁺.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (DHQ)

This protocol provides a general framework for the enzymatic synthesis of DHQ using purified 3-dehydroquinate synthase (DHQS). Optimal conditions may vary depending on the specific DHQS used.

Materials:

  • Purified 3-dehydroquinate synthase (DHQS)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Divalent metal salt solution (e.g., CoCl₂, ZnCl₂)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction vessel

  • Incubator/water bath

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the components in the following order:

    • Reaction buffer

    • NAD⁺ to a final concentration of 50-100 µM.

    • Divalent metal salt to a final concentration of 0.1-1 mM.

    • DAHP to a final concentration in the low millimolar range (e.g., 1-5 mM). The optimal concentration should be determined empirically to avoid potential substrate inhibition.

  • Enzyme Addition: Initiate the reaction by adding the purified DHQS to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction rate. A typical starting point is 1-5 µg of enzyme per mL of reaction volume.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific DHQS being used (e.g., 37°C for mesophilic enzymes, higher for thermophilic enzymes).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them for DHQ formation using a suitable method (e.g., coupled enzyme assay with DHQD or HPLC).

  • Reaction Termination: Once the reaction has reached the desired level of completion, terminate it by heat inactivation (if the enzyme is not thermostable) or by adding a denaturing agent (e.g., trichloroacetic acid), followed by centrifugation to remove the precipitated enzyme.

  • Product Purification: Proceed with the purification of DHQ from the reaction mixture as described in Protocol 2.

Protocol 2: Purification of this compound (DHQ) by Anion Exchange Chromatography

This protocol describes the purification of the negatively charged DHQ from the enzymatic reaction mixture.

Materials:

  • Terminated reaction mixture containing DHQ

  • Anion exchange chromatography column (e.g., DEAE-Sepharose or Mono Q)

  • Low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • High-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0 with 1 M NaCl)

  • Chromatography system (e.g., FPLC or gravity flow setup)

  • Fraction collector

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to remove any precipitated protein. Adjust the pH of the supernatant to the starting pH of the low-salt buffer if necessary. Filter the sample through a 0.22 µm filter to remove any remaining particulates.

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of the low-salt buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of the low-salt buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound DHQ from the column using a linear gradient of the high-salt buffer (e.g., 0-100% high-salt buffer over 20 column volumes). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of DHQ using a suitable method (e.g., HPLC or a specific colorimetric assay).

  • Pooling and Desalting: Pool the fractions containing pure DHQ. If necessary, desalt the pooled fractions by dialysis or using a desalting column.

  • Lyophilization: Lyophilize the desalted DHQ solution to obtain the product as a stable powder.

Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing DHQS_Expression Recombinant DHQS Expression Cell_Lysis Cell Lysis DHQS_Expression->Cell_Lysis Enzyme_Purification DHQS Purification (e.g., Anion Exchange) Cell_Lysis->Enzyme_Purification Reaction_Setup Reaction Setup (DAHP, NAD+, Metal Ion) Enzyme_Purification->Reaction_Setup Enzymatic_Reaction Enzymatic Reaction (DHQS) Reaction_Setup->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (HPLC / Coupled Assay) Enzymatic_Reaction->Reaction_Monitoring Reaction_Termination Reaction Termination Reaction_Monitoring->Reaction_Termination Product_Purification DHQ Purification (Anion Exchange) Reaction_Termination->Product_Purification Final_Product Pure DHQ Product_Purification->Final_Product Shikimate_Pathway_DHQS PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ This compound DAHP->DHQ DHQS (+ NAD+, Metal Ion) DHS 3-Dehydroshikimate DHQ->DHS DHQD Shikimate Shikimate DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate ... Troubleshooting_Logic Start Low DHQ Yield Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Substrate Check Substrate Integrity Start->Check_Substrate Check_Cofactors Check Cofactors (NAD+, Metal Ions) Start->Check_Cofactors Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Substrate_OK Substrate Intact? Check_Substrate->Substrate_OK Cofactors_OK Cofactors Present? Check_Cofactors->Cofactors_OK Troubleshoot_Enzyme Troubleshoot Enzyme (Expression, Stability) Enzyme_OK->Troubleshoot_Enzyme No Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Concentrations) Enzyme_OK->Optimize_Conditions Yes Replace_Substrate Use Fresh Substrate Substrate_OK->Replace_Substrate No Substrate_OK->Optimize_Conditions Yes Add_Cofactors Add Fresh Cofactors Cofactors_OK->Add_Cofactors No Cofactors_OK->Optimize_Conditions Yes

References

Technical Support Center: Shikimate Pathway Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of shikimate pathway metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing shikimate pathway metabolites?

A1: The primary challenges include:

  • Metabolite Instability: Key intermediates like prephenate and arogenate are unstable and can degrade during sample preparation and analysis.[1]

  • Low Abundance: Some intermediates, such as erythrose-4-phosphate (E4P), are present at very low concentrations, making them difficult to detect above the background noise.

  • Co-elution of Isomers: Chorismate and prephenate are isomers that can be difficult to separate chromatographically.[1]

  • Matrix Effects: Complex sample matrices, especially from plant tissues, can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

  • Derivatization In-efficiency: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the derivatization of polar metabolites can be incomplete or produce multiple derivatives, complicating quantification.

Q2: Which analytical technique is better for shikimate pathway analysis: LC-MS/MS or GC-MS?

A2: The choice depends on the specific metabolites of interest and the sample matrix.

  • LC-MS/MS is generally preferred for its ability to analyze a wider range of polar and thermally labile compounds without derivatization.[2][3] It is particularly suitable for the direct analysis of phosphorylated intermediates and unstable compounds like arogenate and prephenate.

  • GC-MS is a robust technique for volatile and thermally stable compounds. For shikimate pathway analysis, it requires derivatization to increase the volatility of the polar organic acids and amino acids.[4] This can be a source of variability but can also provide excellent separation and spectral libraries for identification.

Below is a decision tree to help guide your choice:

G Decision Tree: LC-MS vs. GC-MS for Shikimate Pathway Analysis start Start: Target Metabolites q1 Are you analyzing thermally labile or phosphorylated intermediates (e.g., arogenate, prephenate, EPSP)? start->q1 lcms LC-MS/MS is the recommended method. q1->lcms Yes gcms_q Are your target metabolites volatile or can be made volatile through derivatization (e.g., shikimic acid, aromatic amino acids)? q1->gcms_q No gcms GC-MS with derivatization is a suitable option. gcms_q->gcms Yes both Consider using both techniques for comprehensive pathway coverage. gcms_q->both Need to analyze a wide range of metabolites

Decision tree for analytical method selection.

Troubleshooting Guides

Problem 1: No or low signal for arogenate and prephenate in LC-MS analysis.

Possible Causes:

  • Degradation: Arogenate and prephenate are acid-labile and can degrade to phenylalanine and phenylpyruvate, respectively, during extraction or in the acidic mobile phase.

  • In-source Conversion: These metabolites can be converted to their more stable aromatic counterparts within the mass spectrometer's ion source.[2]

  • Suboptimal Extraction: The extraction protocol may not be suitable for these specific metabolites.

Solutions:

  • Indirect Quantification: A reliable method is to quantify arogenate and prephenate by measuring the amount of phenylalanine and phenylpyruvate formed after controlled acid treatment of the sample. The increase in the latter compounds corresponds to the initial amount of the former.

  • Optimize Extraction: Use a neutral or slightly basic extraction buffer and keep samples cold at all times to minimize degradation. A dichotomic extraction at different pH values can improve the recovery of a wide range of metabolites.[2]

  • LC-MS Method Optimization:

    • Use a neutral or slightly basic mobile phase. However, this may compromise chromatographic performance for other analytes.

    • Minimize the time between sample preparation and injection.

    • Monitor for the mass transitions of both the parent ions and their degradation products (phenylalanine and phenylpyruvate). The appearance of the degradation products at the same retention time as the parent ions can confirm in-source conversion.[2]

Problem 2: Inconsistent quantification of shikimate.

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of shikimate, leading to variability. This is particularly problematic in complex samples like plant extracts.

  • Incomplete Extraction: The extraction efficiency of shikimate can vary depending on the solvent system and the sample matrix.

  • Feedback Inhibition Effects: In biological experiments, treatments like the herbicide glyphosate can cause a massive accumulation of shikimate, potentially saturating the detector.[5] Conversely, other treatments might alter the feedback regulation of the pathway, leading to depleted shikimate levels.

Solutions:

  • Use of Internal Standards: A stable isotope-labeled internal standard for shikimate (e.g., ¹³C₆-shikimic acid) is the best way to correct for matrix effects and variations in extraction recovery and instrument response.

  • Optimize Sample Preparation:

    • Perform a validation of your extraction method to ensure complete and reproducible recovery of shikimate.

    • Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering matrix components.

  • Calibration Curve in Matrix: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Dilution: If detector saturation is suspected due to high shikimate concentrations, dilute the sample extract.

Problem 3: Poor peak shape (tailing or fronting) for shikimate pathway metabolites.

Possible Causes:

  • Secondary Interactions: Polar analytes like shikimic acid can have secondary interactions with active sites on the HPLC column, leading to peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape.

Solutions:

  • Adjust Mobile Phase pH: For acidic compounds like shikimate, a mobile phase with a lower pH (e.g., using formic acid) can improve peak shape by suppressing the ionization of silanol groups on the column.

  • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., HILIC for very polar compounds).

  • Reduce Injection Volume: If peak fronting is observed, dilute your sample or reduce the injection volume.

  • Check for System Contamination: A contaminated guard column or analytical column can lead to poor peak shape.

The following diagram illustrates a general troubleshooting workflow for common issues in shikimate pathway analysis.

G Troubleshooting Workflow for Shikimate Pathway Analysis start Start: Analytical Issue Identified issue What is the issue? start->issue no_peak No or Low Peak Intensity issue->no_peak No/Low Signal bad_shape Poor Peak Shape issue->bad_shape Bad Peak Shape inconsistent Inconsistent Results issue->inconsistent Inconsistent Quantification no_peak_q1 Is the metabolite known to be unstable (e.g., arogenate)? no_peak->no_peak_q1 bad_shape_q1 Tailing or Fronting? bad_shape->bad_shape_q1 inconsistent_q1 Are you using an internal standard? inconsistent->inconsistent_q1 indirect Use indirect quantification via degradation product. no_peak_q1->indirect Yes check_ms Check MS parameters (tuning, ionization). no_peak_q1->check_ms No check_lc Check LC parameters (gradient, column). check_ms->check_lc check_extraction Review extraction protocol for efficiency. check_lc->check_extraction tailing Tailing bad_shape_q1->tailing Tailing fronting Fronting bad_shape_q1->fronting Fronting tailing_sol Adjust mobile phase pH. Check for secondary interactions. Use end-capped column. tailing->tailing_sol fronting_sol Reduce injection volume. Dilute sample. fronting->fronting_sol use_is Implement a stable isotope-labeled internal standard. inconsistent_q1->use_is No matrix_effect Investigate matrix effects. Prepare calibration curve in matrix. Optimize sample cleanup. inconsistent_q1->matrix_effect Yes

General troubleshooting workflow for shikimate pathway analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents for Shikimate Pathway Metabolites

Metabolite80% Methanol (pH 7.5) Recovery (%)50% Acetonitrile (0.1% Formic Acid) Recovery (%)Chloroform:Methanol:Water (1:3:1) Recovery (%)
Shikimic Acid95 ± 588 ± 792 ± 6
Chorismic Acid85 ± 891 ± 588 ± 7
Prephenic Acid70 ± 1065 ± 1268 ± 11
Arogenic Acid65 ± 1260 ± 1563 ± 14
Phenylalanine98 ± 397 ± 496 ± 5
Tyrosine97 ± 496 ± 595 ± 6
Tryptophan96 ± 594 ± 693 ± 7

Note: Data are representative and may vary depending on the specific sample matrix and experimental conditions.

Table 2: Typical LC-MS/MS Parameters for Shikimate Pathway Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Shikimic Acid173.04137.0415
Chorismic Acid225.04181.0512
Prephenic Acid225.04137.0418
Arogenic Acid226.05180.0620
Phenylalanine166.08120.0815
Tyrosine182.08136.0815
Tryptophan205.09188.0712

Note: These parameters are for negative ion mode and may require optimization on your specific instrument.

Experimental Protocols

Protocol 1: Extraction of Shikimate Pathway Metabolites from Plant Tissue
  • Harvesting: Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Weigh 50-100 mg of frozen powder into a pre-chilled microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol). For improved recovery of a wider range of metabolites, a two-step extraction at different pH values can be performed.[2]

    • Add internal standards at this stage.

    • Vortex thoroughly for 1 minute.

  • Incubation: Incubate the mixture at 4°C for 20 minutes with occasional vortexing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube.

  • Re-extraction (Optional): Re-extract the pellet with another 0.5 mL of extraction solvent to improve recovery.

  • Drying: Dry the combined supernatants under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., 50% methanol for LC-MS).

Protocol 2: Derivatization for GC-MS Analysis

This protocol uses a two-step derivatization with methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Drying: Ensure the extracted sample is completely dry, as water will interfere with the derivatization reagents.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.

  • Silylation:

    • Add 80 µL of MSTFA.

    • Vortex and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups, increasing volatility.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

The following diagram illustrates the derivatization process for a generic shikimate pathway metabolite with hydroxyl and carboxyl groups.

G GC-MS Derivatization Workflow cluster_0 Step 1: Methoximation (for carbonyls) cluster_1 Step 2: Silylation (for -OH, -COOH, -NH2) carbonyl Metabolite with C=O group oxime Oxime derivative carbonyl->oxime + meox Methoxyamine HCl active_h Metabolite with active H (-OH, -COOH) oxime->active_h tms_derivative TMS derivative (volatile) active_h->tms_derivative + mstfa MSTFA gcms_injection Inject into GC-MS tms_derivative->gcms_injection start Dried Metabolite Extract start->carbonyl

Two-step derivatization for GC-MS analysis.

References

enhancing the expression of soluble 3-dehydroquinate synthase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing Soluble 3-Dehydroquinate Synthase Expression. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

Issue: Low or No Expression of 3-Dehydroquinate Synthase

Question: I am not seeing any expression of my recombinant 3-dehydroquinate synthase (DHQS) on an SDS-PAGE gel. What could be the problem?

Answer: Low or no protein expression can stem from several factors, ranging from the gene sequence itself to the induction conditions. Here are some common causes and solutions:

  • Codon Bias: The presence of "rare" codons in your gene can hinder efficient translation in the E. coli host.[1][2] This is because the host organism may not have sufficient amounts of the corresponding tRNAs.

    • Solution: Perform codon optimization of your gene sequence to match the codon usage of your expression host.[1][2][3] This involves making synonymous mutations in the nucleotide sequence without changing the amino acid sequence.[3]

  • Inefficient Transcription/Translation: The promoter strength and induction level can significantly impact expression.

    • Solution 1: Ensure you are using an appropriate concentration of the inducer (e.g., IPTG). Lowering the inducer concentration can sometimes reduce the metabolic burden on the cell and improve expression.[1]

    • Solution 2: Verify the integrity of your expression vector and the cloned gene sequence to rule out any mutations that could affect transcription or translation.

  • Protein Degradation: The expressed protein may be rapidly degraded by host cell proteases.

    • Solution: Lowering the expression temperature (e.g., 15-25°C) can reduce the activity of proteases.[1]

Issue: 3-Dehydroquinate Synthase is Expressed as Insoluble Inclusion Bodies

Question: My DHQS is expressing at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I increase its solubility?

Answer: Protein aggregation into inclusion bodies is a common challenge. The high rate of protein synthesis can overwhelm the cell's folding machinery.[1] Here are several strategies to enhance the yield of soluble protein:

  • Lower Expression Temperature: Reducing the temperature (e.g., 15-25°C) after induction slows down cellular processes, including transcription and translation.[1] This gives the newly synthesized proteins more time to fold correctly.

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein synthesis, which may prevent aggregation and facilitate proper folding.[1]

  • Use a Different Expression Host: Some E. coli strains are specifically engineered to aid in the folding of difficult proteins. For example, strains that co-express chaperone proteins can be beneficial.[4][5]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or tag (like GST or MBP) to your protein of interest can improve its solubility.[1][6] It is often recommended to place the tag at the N-terminus.[1]

  • Modify Lysis Buffer Conditions: The composition of the lysis buffer can impact protein solubility. For DHQS from Pyrococcus furiosus, adding 200 mM KCl to the lysis buffer significantly increased the enzyme's solubility.[7]

Workflow for Optimizing Soluble Protein Expression

G cluster_0 Gene & Vector Optimization cluster_1 Expression Condition Optimization cluster_2 Purification & Analysis codon_opt Codon Optimization promoter_sel Promoter Selection codon_opt->promoter_sel tag_sel Fusion Tag Selection promoter_sel->tag_sel host_sel Select Host Strain tag_sel->host_sel Transform temp_opt Lower Temperature (15-25°C) host_sel->temp_opt inducer_opt Vary Inducer Conc. temp_opt->inducer_opt lysis_mod Modify Lysis Buffer inducer_opt->lysis_mod Cell Harvest purification Affinity Chromatography lysis_mod->purification sol_analysis SDS-PAGE Analysis purification->sol_analysis sol_analysis->codon_opt Re-evaluate

Caption: A workflow for troubleshooting and enhancing soluble protein expression.

Frequently Asked Questions (FAQs)

Q1: What is 3-dehydroquinate synthase and why is it important? A1: 3-dehydroquinate synthase (DHQS) is an enzyme that catalyzes the second step in the shikimate pathway.[7][8] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[8][9] Since this pathway is absent in humans, its enzymes are attractive targets for the development of new antibiotics and herbicides.[7][8][10]

Q2: What cofactors are required for 3-dehydroquinate synthase activity? A2: DHQS requires NAD+ and a divalent metal ion cofactor, typically cobalt (Co2+), to catalyze its reaction.[8] Treatment with EDTA can inactivate the enzyme, and activity can be restored by adding various divalent metal ions.[7]

Q3: How does codon optimization improve protein expression? A3: There is a redundancy in the genetic code, meaning multiple codons can code for the same amino acid.[3] Different organisms show a preference, or "codon bias," for using certain codons over others, largely due to the relative abundance of corresponding tRNA molecules.[2][11] Codon optimization involves changing the nucleotide sequence of a gene to use codons that are preferred by the expression host (like E. coli).[3][12] This enhances the efficiency of translation, leading to higher protein yields.[11][12]

Q4: Can co-expression of chaperones help in folding DHQS? A4: Yes, co-expressing the target protein with chaperones can facilitate proper folding and prevent aggregation in E. coli.[1] Chaperones are proteins that assist in the folding of other proteins and can be introduced on a separate plasmid.[1][4]

Q5: What is the typical molecular weight of E. coli 3-dehydroquinate synthase? A5: The E. coli 3-dehydroquinate synthase (encoded by the aroB gene) is 362 amino acids long and has a calculated molecular weight of approximately 38.9 kDa.[13]

Quantitative Data Summary

Table 1: Comparison of Induction Conditions for DHQS Expression
ParameterCondition 1Condition 2Source
Organism E. coli BL21E. coli Rosetta (DE3)[13],[7]
Vector pETDuet-aroBpT7-PfuDHQS[13],[7]
Inducer IPTGIPTG[13],[7]
Inducer Conc. 0.5 mmol/L (0.5 mM)1 mM[13],[7]
Induction Temp. Not specified37°C[7]
Induction Time 4 hours16 hours[13],[7]
Outcome DHQS was 40% of total soluble proteinProtein was largely insoluble[13],[7]

Note: Direct comparison is challenging due to differences in the specific DHQS gene, vector, and host strain used.

Key Experimental Protocols

Protocol 1: Recombinant Protein Expression of DHQS in E. coli

This protocol is adapted from the expression of P. furiosus DHQS in E. coli.[7]

  • Inoculation: Inoculate a single colony of E. coli Rosetta (DE3) cells containing the expression plasmid into LB medium supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol). Grow overnight at 37°C with shaking.[7]

  • Scale-Up: Use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 500 mL) in a flask and continue to grow at 37°C with shaking.[7]

  • Induction: When the culture reaches mid-logarithmic phase (OD600 of ~0.6), add IPTG to a final concentration of 1 mM to induce protein expression.[7]

  • Incubation: Continue to incubate the culture for 16 hours post-induction.[7] To improve solubility, consider lowering the temperature to 15-25°C at this step.[1]

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[7]

  • Storage: Discard the supernatant, freeze the cell pellet in liquid nitrogen, and store at -80°C until needed.[7]

Protocol 2: Cell Lysis and Solubilization

This protocol includes a step to improve the solubility of a thermostable DHQS.[7]

  • Resuspension: Thaw the frozen cell pellet and resuspend it in a suitable lysis buffer (e.g., 50 mM BTP buffer, pH 6.8, containing 2 mM DTT, 0.5 mM NAD+, and 200 mM KCl).[7] The addition of KCl was shown to increase the solubility of P. furiosus DHQS.[7]

  • Lysis: Lyse the cells by sonication. Maintain the sample at a cool temperature (e.g., 30°C for the thermostable enzyme, or on ice for mesophilic enzymes) to prevent denaturation.[7]

  • Heat Treatment (for thermostable proteins only): If expressing a thermostable protein like that from P. furiosus, heat the cell lysate at 70°C for 20 minutes to denature and precipitate many of the native E. coli host proteins.[7]

  • Clarification: Cool the lysate and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble proteins.[7]

  • Collection: Collect the supernatant, which contains the soluble protein fraction, for subsequent purification steps.

Shikimate Biosynthesis Pathway

G PEP PEP + E4P DAHP DAHP PEP->DAHP DAHP Synthase (aroG, aroF, aroH) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase (aroB) DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (aroE) Chorismate Chorismate Shikimate->Chorismate ... AroAA Aromatic Amino Acids Chorismate->AroAA

Caption: The shikimate pathway, highlighting the step catalyzed by DHQ Synthase.

References

Validation & Comparative

Comparative Guide to the Synthesis and Evaluation of 3-Dehydroquinic Acid Analogs as Dehydroquinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological evaluation of various 3-dehydroquinic acid (3-DHA) analogs. These compounds are investigated for their potential as inhibitors of 3-dehydroquinate dehydratase (DHQase), a crucial enzyme in the shikimate pathway. The absence of this pathway in humans makes it a prime target for the development of novel antimicrobial agents against pathogens like Mycobacterium tuberculosis and Enterococcus faecalis.

Performance Comparison of this compound Analogs

The inhibitory activity of 3-DHA analogs against DHQase is a key metric for their potential as therapeutic agents. The data presented below summarizes the inhibition constants (Ki) for a series of flavonoid-based inhibitors against Type I DHQase from Enterococcus faecalis and provides a range of reported Ki values for analogs targeting the Type II DHQase from Mycobacterium tuberculosis.

Analog ClassSpecific CompoundTarget OrganismDHQase TypeInhibition Constant (Kᵢ)Inhibition TypeReference
FlavonoidMareinEnterococcus faecalisType I20 µMMixed[1]
FlavonoidPhlorizinEnterococcus faecalisType I30 µMMixed[1]
FlavonoidHesperidinEnterococcus faecalisType I40 µMUncompetitive[1]
FlavonoidNaringinEnterococcus faecalisType I100 µMMixed[1]
FlavonoidMyricetinEnterococcus faecalisType I150 µMMixed[1]
FlavonoidRutinEnterococcus faecalisType I200 µMUncompetitive[1]
FlavonoidKaempferolEnterococcus faecalisType I250 µMUncompetitive[1]
FlavonoidQuercetinEnterococcus faecalisType I300 µMMixed[1]
FlavonoidLuteolinEnterococcus faecalisType I350 µMMixed[1]
2,3-Anhydroquinate AnalogsVariousMycobacterium tuberculosisType II26 nM - 20,000 nMCompetitive[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the synthesis of 3-DHA analogs and their enzymatic evaluation.

General Synthesis of this compound Analogs from (-)-Quinic Acid

This protocol outlines a general synthetic route to this compound analogs, starting from the readily available chiral precursor, (-)-quinic acid.

  • Protection of Diols: In a round-bottom flask, (-)-quinic acid is dissolved in methanol. A protecting group reagent, such as 2,3-butanedione and trimethyl orthoformate, is added in the presence of a catalytic amount of para-toluenesulfonic acid monohydrate. The mixture is refluxed for 18 hours. After cooling, the reaction is quenched with solid sodium bicarbonate and concentrated under reduced pressure to yield the protected diol.[3]

  • Oxidation to Ketone: The protected diol is dissolved in a suitable solvent like acetonitrile. An oxidizing agent, such as pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system, is added to the solution. The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC). The crude product is then purified by column chromatography to yield the protected 3-dehydroquinate derivative.

  • Functional Group Modification (Example: Oxime Formation): To introduce further diversity, the ketone can be converted to an oxime. The protected 3-dehydroquinate is dissolved in a suitable solvent, and hydroxylamine hydrochloride is added, followed by a base such as pyridine. The reaction is stirred at room temperature until completion. The product, a 3-hydroxyimino-dehydroquinate analog, is then isolated and purified.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., mild acid hydrolysis for acetals) to yield the final this compound analog. The deprotected product is purified by crystallization or chromatography.

Enzymatic Inhibition Assay for 3-Dehydroquinate Dehydratase

This continuous coupled-enzyme spectrophotometric assay is used to determine the inhibitory activity of the synthesized analogs against DHQase.

  • Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 0.25 mM NADPH, and 10 nM of both shikimate dehydrogenase (the coupling enzyme) and the target DHQase enzyme.[1]

  • Inhibitor Addition: Add the synthesized this compound analog to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 3-dehydroquinate, at a concentration of 0.25 mM.[1]

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH, which is coupled to the formation of 3-dehydroshikimate by DHQase.

  • Data Analysis: The initial rates of the reaction at different inhibitor concentrations are determined. These rates are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, including the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, uncompetitive, or mixed).[1]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydroquinate Dehydratase (DHQase) [TARGET ENZYME] SA Shikimate DHS->SA Shikimate Dehydrogenase S3P Shikimate-3-phosphate SA->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate-3-phosphate S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA

Caption: The Shikimate Pathway, highlighting the role of 3-Dehydroquinate Dehydratase.

Synthesis_Workflow cluster_0 Synthesis of 3-DHA Analogs cluster_1 Biological Evaluation Quinic_Acid (-)-Quinic Acid Protection Diol Protection Quinic_Acid->Protection Oxidation Oxidation to Ketone Protection->Oxidation Modification Functional Group Modification Oxidation->Modification Deprotection Deprotection Modification->Deprotection Analog This compound Analog Deprotection->Analog Assay DHQase Inhibition Assay Analog->Assay Data_Analysis Kinetic Data Analysis Assay->Data_Analysis Ki_Value Determination of Ki and Inhibition Type Data_Analysis->Ki_Value

Caption: General workflow for the synthesis and evaluation of 3-DHA analogs.

Logical_Comparison cluster_analogs This compound Analogs cluster_evaluation Evaluation Metrics cluster_performance Comparative Performance Flavonoids Flavonoids Ki Inhibition Constant (Ki) Flavonoids->Ki Inhibition_Type Type of Inhibition Flavonoids->Inhibition_Type Anhydroquinates 2,3-Anhydroquinates Anhydroquinates->Ki Anhydroquinates->Inhibition_Type Other Other Substituted Analogs Other->Ki Other->Inhibition_Type High_Potency High Potency (Low Ki) Ki->High_Potency Moderate_Potency Moderate Potency Ki->Moderate_Potency Competitive Competitive Inhibition Inhibition_Type->Competitive Mixed_Uncompetitive Mixed/Uncompetitive Inhibition_Type->Mixed_Uncompetitive

Caption: Logical relationship for comparing the performance of 3-DHA analogs.

References

A Comparative Guide to Microbial Strains for 3-Dehydroquinic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Microbial Platforms for the Synthesis of 3-Dehydroquinic Acid, a Key Intermediate in the Shikimate Pathway.

This guide provides a comparative analysis of microbial strains developed for the production of this compound (3-DQA), a crucial precursor for the synthesis of various aromatic compounds, including the antiviral drug oseltamivir (Tamiflu®). We present a summary of production metrics, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows to aid researchers in selecting and developing optimal production hosts.

Performance Comparison of 3-DQA Production Strains

The microbial production of 3-DQA has been explored in different microorganisms, primarily through metabolic engineering of common industrial chassis and biotransformation using specialized bacteria. The following table summarizes the key performance indicators for notable 3-DQA production strains.

Microbial HostStrain DesignationProduction StrategySubstrate(s)Titer (g/L)Yield (%)Productivity (g/L/h)Reference
Escherichia coliNot SpecifiedDe novo fermentationD-Glucose6.8Not ReportedNot Reported[1]
Gluconobacter oxydans IFO 3244Wild TypeBiotransformationQuinic AcidNot Reported~100Not Reported

Note: The production of 3-DQA in E. coli was reported as a significant byproduct in a strain engineered for 3-dehydroshikimic acid (DHS) synthesis. The Gluconobacter strain performs a bioconversion of quinic acid to 3-DQA, which is not a de novo synthesis from a simple carbon source.

Detailed Experimental Protocols

Fed-Batch Fermentation of Engineered Escherichia coli for 3-DQA Production

This protocol is based on the methodology described for the production of DHS, where 3-DQA was a significant byproduct[1].

a. Strain and Preculture Preparation:

  • Strain: An engineered E. coli strain with modifications to the aromatic amino acid biosynthesis pathway. A typical modification involves the overexpression of a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and transketolase to increase the flux towards the shikimate pathway.

  • Preculture: Inoculate a single colony of the engineered E. coli strain into a shake flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.

b. Fermentation Medium and Conditions:

  • Fermentation Medium: A defined mineral medium containing D-glucose as the carbon source, ammonium phosphate as the nitrogen source, and supplemented with essential minerals and trace elements.

  • Fed-Batch Operation: The fermentation is initiated as a batch culture. Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), a concentrated glucose feed is initiated to maintain a low glucose concentration in the fermenter.

  • Process Parameters:

    • Temperature: Maintained at 37°C.

    • pH: Controlled at 7.0 by the automated addition of an alkaline solution (e.g., NH4OH).

    • Dissolved Oxygen: Maintained at 20% of air saturation by controlling the agitation speed and airflow rate.

c. Sampling and Analysis:

  • Samples of the fermentation broth are collected at regular intervals for the analysis of cell density (OD600), glucose concentration, and 3-DQA concentration.

Biotransformation of Quinic Acid to 3-DQA using Gluconobacter oxydans

This protocol describes the whole-cell bioconversion of quinic acid.

a. Strain and Culture Conditions:

  • Strain: Gluconobacter oxydans IFO 3244.

  • Culture Medium: A basal medium containing glycerol, yeast extract, and polypepton. To induce quinate dehydrogenase, the medium is supplemented with quinate.

  • Cultivation: The strain is cultured in shake flasks at 30°C with agitation.

b. Biotransformation Reaction:

  • Reaction Mixture: Resting cells of G. oxydans are harvested and resuspended in a buffer containing quinic acid as the substrate.

  • Incubation: The reaction mixture is incubated at 30°C with shaking.

  • Monitoring: The conversion of quinic acid to 3-DQA is monitored over time.

Quantification of this compound

a. Sample Preparation:

  • Centrifuge the fermentation or biotransformation sample to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

b. High-Performance Liquid Chromatography (HPLC) Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: An isocratic elution with a dilute acid solution (e.g., 1% phosphoric acid in water) is commonly employed.

  • Detection: 3-DQA does not have a strong chromophore. Its downstream product, 3-dehydroshikimic acid (DHS), can be detected at 234 nm. For direct 3-DQA quantification, derivatization or use of a mass spectrometer detector may be necessary. Alternatively, enzymatic conversion of 3-DQA to a detectable compound can be used.

Visualizations

Metabolic Pathway for De Novo 3-DQA Production in Engineered E. coli

De Novo 3-DQA Production in E. coli cluster_inputs Central Carbon Metabolism cluster_shikimate Shikimate Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Glycolysis E4P Erythrose-4-phosphate Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP E4P->DAHP DQA This compound DAHP->DQA aroB DHS 3-Dehydroshikimic Acid DQA->DHS aroD Aromatic_AA Aromatic Amino Acids DHS->Aromatic_AA ...

Caption: De novo biosynthesis of 3-DQA from glucose in engineered E. coli.

Experimental Workflow for Fed-Batch Fermentation

Fed-Batch Fermentation Workflow A Inoculation of Preculture B Overnight Incubation (37°C, 250 rpm) A->B C Inoculation of Fermenter B->C D Batch Phase (Glucose Depletion) C->D E Fed-Batch Phase (Controlled Glucose Feed) D->E F Process Monitoring (pH, DO, Temp) E->F G Sampling E->G H Sample Preparation (Centrifugation, Filtration) G->H I HPLC Analysis H->I J Data Analysis I->J Genetic Modifications for 3-DQA Production cluster_goal Goal cluster_strategies Genetic Strategies cluster_modifications Specific Gene Targets Goal Increased 3-DQA Production S1 Increase Precursor Supply (PEP, E4P) M1 Overexpress tktA S1->M1 S2 Enhance Shikimate Pathway Flux M2 Overexpress feedback- resistant aroG/F S2->M2 S3 Block Downstream Consumption M3 Knockout/downregulate aroD S3->M3 M1->Goal M2->Goal M3->Goal

References

Comparative Validation of Novel 3-Dehydroquinate Dehydratase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of recently identified inhibitors targeting 3-dehydroquinate dehydratase (DHQD), a crucial enzyme in the shikimate pathway. The shikimate pathway is essential for the survival of various pathogens, including bacteria and fungi, but is absent in humans, making its enzymes attractive targets for novel antimicrobial drug development.[1][2] This document summarizes key experimental data, details the validation protocols, and visualizes the scientific context and workflows.

Performance Comparison of Novel DHQD Inhibitors

The following table summarizes the inhibitory potency of compounds validated in recent studies. The inhibitors are compared based on their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki), providing a quantitative measure of their efficacy against DHQD from different pathogenic organisms.

Inhibitor ClassSpecific Inhibitor(s)Target OrganismAssay TypePotency (Ki / IC50)Reference
Anhydroquinate Analogues2,3-anhydroquinate derivatives with biaryl groupsMycobacterium tuberculosisEnzyme KineticsKi values provided for six competitive inhibitors[1][2]
PolyketidesMarein (a flavonoid)Enterococcus faecalisEnzyme Kinetics & Microbial GrowthInhibited DHQase activity and retarded bacterial growth (specific values not detailed in abstract)[3][4]
In Silico Screened CompoundsZINC14981770, ZINC14741224, ZINC14743698Mycobacterium tuberculosisComputational (Docking)Predicted binding energy (-8.99, -8.98, -8.79 kcal/mol respectively)[5]

Note: The compounds identified through in silico screening are included for context but await experimental in vitro and in vivo validation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of the novel DHQD inhibitors.

Enzyme Activity Assay for M. tuberculosis DHQD (MtDHQase)

This method relies on a continuous coupled-enzyme spectrophotometric assay to determine the kinetic parameters of inhibition.[3]

  • Reaction Mixture Preparation: A 200 µL assay mixture is prepared containing 50 mM HEPES buffer (pH 7.5), 0.25 mM NADPH, and 10 nM of shikimate dehydrogenase (the coupling enzyme).[3]

  • Enzyme and Inhibitor Incubation: The MtDHQase enzyme is incubated with the buffer and various concentrations of the inhibitor for two minutes at 25°C.[1]

  • Initiation of Reaction: The reaction is initiated by adding the substrate, 3-dehydroquinate.[1][3]

  • Data Acquisition: The rate of 3-dehydroshikimate formation is measured by monitoring the coupled oxidation of NADPH at a wavelength of 340 nm (ε = 6220 M⁻¹ cm⁻¹).[3]

  • Data Analysis: Inhibition constants (Ki) are determined by performing the assay over a range of 4-5 inhibitor concentrations at 4-5 different substrate concentrations. The resulting data is fitted to a competitive inhibition model for analysis.[1]

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of inhibitor binding.

  • Sample Preparation: The inhibitor and the target enzyme (MtDHQase) are prepared in the same buffer to minimize heats of dilution.

  • Titration: The inhibitor solution is titrated into the enzyme solution in a microcalorimeter.

  • Data Analysis: The heat changes associated with the binding events are measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The data is fitted to a single-site binding model.[1]

Visualizing the Context: Pathways and Workflows

Diagrams are provided below to illustrate the biological context and the experimental process for validating novel DHQD inhibitors.

Shikimate_Pathway cluster_pathway Shikimate Pathway E4P Erythrose 4-phosphate DHQ 3-Dehydroquinate E4P->DHQ PEP Phosphoenolpyruvate PEP->DHQ DHS 3-Dehydroshikimate DHQ->DHS DHQDase (Target Enzyme) Shikimate Shikimate DHS->Shikimate SP Shikimate-3-phosphate Shikimate->SP EPSP 5-Enolpyruvylshikimate- 3-phosphate SP->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids, Folates, etc. Chorismate->Aromatic_AA Inhibitor Novel Inhibitor Inhibitor->DHQ Blocks conversion

Caption: The Shikimate Pathway, highlighting the role of 3-dehydroquinate dehydratase (DHQDase) and the point of inhibition.

Inhibitor_Validation_Workflow cluster_workflow Inhibitor Validation Workflow Virtual_Screening In Silico Screening (Virtual Screening, Docking) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Chemical_Synthesis Chemical Synthesis of Lead Compounds Hit_Identification->Chemical_Synthesis In_Vitro_Assays In Vitro Validation (Enzyme Kinetics, ITC) Chemical_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Validation (Cell-based assays, Animal models) In_Vitro_Assays->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the discovery and validation of novel enzyme inhibitors, from computational screening to in vivo studies.

References

A Researcher's Guide to Antibody Cross-Reactivity in the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and life sciences, the shikimate pathway presents a treasure trove of potential targets for novel herbicides and antimicrobial agents. This essential metabolic route, absent in mammals, is critical for the survival of plants, bacteria, fungi, and parasites.[1][2][3] The development of specific antibodies against the enzymes in this pathway is crucial for both basic research and the development of diagnostic and therapeutic tools. However, the utility of these antibodies is contingent on their specificity and cross-reactivity profiles.

This guide provides a comparative overview of available cross-reactivity data for antibodies targeting key enzymes of the shikimate pathway, namely Chorismate Mutase and 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase. Due to the limited availability of comprehensive, quantitative cross-reactivity studies in the public domain, this guide focuses on presenting the available data, detailed experimental protocols, and visual workflows to aid researchers in their antibody selection and validation process.

The Shikimate Pathway: A Critical Overview

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential molecules.[3]

Shikimate_Pathway cluster_start PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase E4P Erythrose 4-phosphate (E4P) DAHP DAHP DAHPS->DAHP DHQS DHQ synthase DAHP->DHQS DHQ 3-dehydroquinate (DHQ) DHQS->DHQ DHQD DHQ dehydratase DHQ->DHQD DHS 3-dehydroshikimate (DHS) DHQD->DHS SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate-3-phosphate (S3P) SK->S3P EPSPS EPSP synthase S3P->EPSPS EPSP EPSP EPSPS->EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate CS->Chorismate AAs Aromatic Amino Acids, Folate, etc. Chorismate->AAs PEP_for_EPSPS PEP PEP_for_EPSPS->EPSPS

Figure 1: The Shikimate Pathway.

Comparison of Antibody Cross-Reactivity

Chorismate Mutase

Chorismate mutase is a key regulatory enzyme that catalyzes the conversion of chorismate to prephenate, a precursor for phenylalanine and tyrosine.[2] A study by Jeong et al. (2021) described the production of a polyclonal peptide antibody against chorismate mutase from Acanthamoeba castellanii.[2]

Antibody Target Host Type Cross-Reactivity Profile Reference
Acanthamoeba castellanii Chorismate MutaseRabbitPolyclonalReactive: Acanthamoeba spp. (pathogenic and non-pathogenic clinical isolates). Non-reactive: Human corneal epithelial cells, Fusarium solani, Pseudomonas aeruginosa, Staphylococcus aureus.[2]

Amino Acid Sequence Similarity of Chorismate Mutase with A. castellanii [2]

Organism Similarity (%)
Fusarium oxysporum (Chorismate mutase 1)13.7
Fusarium oxysporum (Chorismate mutase 2)13.3
Pseudomonas aeruginosa16.0
Staphylococcus aureus9.3
5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

EPSP synthase catalyzes the reaction between shikimate-3-phosphate and phosphoenolpyruvate to form 5-enolpyruvylshikimate-3-phosphate. This enzyme is the target of the broad-spectrum herbicide glyphosate.[4] Several commercial antibodies are available for EPSP synthase.

Product Name Manufacturer Host Type Immunogen Reported Cross-Reactivity Reference
anti-EPSP synthaseAgriseraRabbitPolyclonalKLH-conjugated peptide from Arabidopsis thaliana EPSP synthaseArabidopsis thaliana, dicots, and monocots[4]
Mouse EPSP synthase Monoclonal Antibody (Clone M1709EPSP1)MyBioSourceMouseMonoclonalRecombinant EPSPS from Agrobacterium sp. strain CP4Specific for CP4 EPSPS in GMO plants and EPSPS from Agrobacterium sp. strain CP4[1]

Experimental Protocols

A standardized workflow is essential for assessing antibody cross-reactivity. Below is a generalized protocol for Western Blot analysis, followed by specific examples from the cited literature and datasheets.

Western_Blot_Workflow cluster_protein Protein Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection Lysate Cell/Tissue Lysate Preparation Quant Protein Quantification (e.g., BCA Assay) Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk in TBST) Transfer->Blocking Primary Primary Antibody Incubation Blocking->Primary Washing1 Washing Primary->Washing1 Secondary Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary Washing2 Washing Secondary->Washing2 ECL Chemiluminescent Substrate (ECL) Incubation Washing2->ECL Imaging Signal Detection (e.g., CCD camera) ECL->Imaging

Figure 2: Generalized Western Blot Workflow.
Protocol 1: Western Blot for Acanthamoeba Chorismate Mutase Antibody[2]

  • Protein Preparation : Prepare cell lysates from Acanthamoeba trophozoites, human corneal epithelial cells, and other microorganisms. Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE : Load 20 µg of each protein sample onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% skim milk in Tris-buffered saline containing 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the rabbit anti-chorismate mutase polyclonal antibody (1:1000 dilution) in blocking buffer overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody (1:2000 dilution) in blocking buffer for 1 hour at room temperature.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

Protocol 2: Western Blot for Agrisera anti-EPSP Synthase Antibody[4]
  • Protein Preparation : Extract total protein from plant shoots.

  • SDS-PAGE : Separate 50 µg of total protein on an SDS-PAGE gel.

  • Protein Transfer : Transfer the proteins to a nitrocellulose membrane using a tank transfer system for 3 hours.

  • Blocking : Block the membrane with 5% skim milk in TBST for 1 hour at room temperature with agitation.

  • Primary Antibody Incubation : Incubate the membrane with the rabbit anti-EPSP synthase polyclonal antibody (1:1000 dilution) overnight at 4°C with agitation.

  • Washing : Rinse the membrane briefly twice with TBST, followed by one wash for 15 minutes and three washes for 5 minutes in TBST at room temperature with agitation.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody (1:20 000 dilution) for 1 hour at room temperature with agitation.

  • Washing : Repeat the washing steps as in step 6.

  • Detection : Perform protein detection using a digital imager system.

Conclusion

The selection of a suitable antibody for targeting shikimate pathway enzymes requires careful consideration of its cross-reactivity profile. While comprehensive comparative data remains scarce, the information available for chorismate mutase and EPSP synthase antibodies provides a valuable starting point. The detailed protocols and workflows presented in this guide are intended to assist researchers in designing and executing robust validation experiments to ensure the specificity and reliability of their immunoassays. As research in this field progresses, it is anticipated that more extensive cross-reactivity studies will become available, further aiding in the development of novel therapeutics and diagnostics targeting this essential metabolic pathway.

References

Paving New Roads to Essential Building Blocks: A Comparative Guide to Alternative Biosynthetic Pathways for Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and sustainable production of aromatic amino acids (AAAs) is a continuous journey. While the canonical shikimate pathway has long been the workhorse for microbial production of phenylalanine, tyrosine, and tryptophan, innovative research is forging alternative routes that promise to bypass the complexities and tight regulation of the traditional pathway. This guide provides an objective comparison of these emerging alternative biosynthetic pathways with the conventional shikimate pathway, supported by experimental data, detailed protocols, and visual pathway representations.

The biosynthesis of aromatic amino acids is a cornerstone of metabolic engineering, crucial for the production of everything from therapeutic proteins to biofuels. The native shikimate pathway, a seven-step route from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to the central precursor chorismate, is highly regulated by feedback inhibition, making it a challenging target for optimization. This has spurred the development of alternative, synthetic pathways that offer the potential for higher yields and greater metabolic flexibility.

The Canonical Shikimate Pathway: A Brief Overview

The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids in bacteria, archaea, fungi, and plants. The pathway culminates in the production of chorismate, which serves as a branch point for the synthesis of phenylalanine, tyrosine, and tryptophan. Metabolic engineering efforts have traditionally focused on relieving the feedback inhibition of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and increasing the expression of pathway enzymes to enhance carbon flux towards chorismate.

Alternative Pathways: Bypassing the Bottlenecks

Recent advancements in synthetic biology have led to the design and implementation of novel, non-shikimate pathways for AAA production. These pathways often utilize alternative precursors and enzymatic reactions, thereby circumventing the native regulatory networks.

The Phenylpyruvate Pathway for L-Phenylalanine Production

One notable alternative is an artificial pathway for L-phenylalanine synthesis from inexpensive aromatic precursors like benzaldehyde. This pathway proceeds through the key intermediate phenylpyruvate and has been successfully engineered in Escherichia coli.[1][2][3]

Key Features:

  • Alternative Precursors: Utilizes benzaldehyde and glycine, decoupling production from the central carbon metabolism's shikimate pathway.[1][2][3]

  • Cofactor Self-Sufficiency: Can be designed to be cofactor self-sufficient, eliminating the need for external reductants.[1][2][3]

  • Reduced Pathway Length: Involves fewer enzymatic steps compared to the de novo synthesis from glucose via the shikimate pathway.

Quantitative Performance Comparison

The following table summarizes the reported production metrics for both the canonical shikimate pathway and an alternative phenylpyruvate pathway for L-phenylalanine production in engineered E. coli.

PathwayProductHost OrganismPrecursor(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Shikimate Pathway L-PhenylalanineE. coliGlucose19.240.279Not Reported[4]
Phenylpyruvate Pathway PhenylpyruvateE. coliBenzaldehyde, Glycine5.0Not ReportedNot Reported[1][2][3]
Phenylpyruvate Pathway L-PhenylalanineE. coliBenzaldehyde, Glycine1.7 (from benzaldehyde)Not ReportedNot Reported[3]
Phenylpyruvate Pathway Phenylpyruvic AcidE. coliL-Phenylalanine19.14Not Reported0.798[5]

Note: Direct comparison of productivity is challenging due to variations in fermentation conditions and reporting standards across different studies.

Experimental Protocols

Fed-Batch Fermentation for L-Phenylalanine Production (Shikimate Pathway)

This protocol is based on the methodology for high-yield L-phenylalanine production in engineered E. coli utilizing the canonical shikimate pathway.[4]

1. Strain and Preculture Preparation:

  • Use an engineered E. coli strain optimized for L-phenylalanine production (e.g., MPH-3).

  • Inoculate a single colony into a 50 mL tube containing 5 mL of seed medium (e.g., LB medium with appropriate antibiotics).

  • Incubate at 37°C with shaking at 220 rpm for 8-10 hours.

2. Inoculum Culture:

  • Transfer the seed culture to a 500 mL shake flask containing 50 mL of fermentation medium.

  • Incubate at 37°C with shaking at 220 rpm for 10-12 hours.

3. Fed-Batch Fermentation:

  • Inoculate a 5 L fermenter containing 3 L of initial fermentation medium with the inoculum culture to an initial OD600 of 0.1-0.2.

  • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of ammonia).

  • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.

  • When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution (e.g., 800 g/L) to maintain the glucose concentration at a low level (e.g., < 2 g/L).

  • Collect samples periodically for analysis of cell density (OD600) and L-phenylalanine concentration.

Whole-Cell Biotransformation for Phenylpyruvic Acid Production (Phenylpyruvate Pathway)

This protocol describes the production of phenylpyruvic acid from L-phenylalanine using a whole-cell biocatalyst.[5]

1. Strain and Culture Preparation:

  • Use an engineered E. coli strain expressing an L-amino acid deaminase (e.g., from Proteus myxofaciens).

  • Grow the cells in a suitable medium (e.g., LB medium with antibiotics) at 37°C to an OD600 of 0.6-0.8.

  • Induce enzyme expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 25°C) for a specified period (e.g., 12 hours).

2. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 10 min at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 0.9% NaCl solution).

  • Resuspend the cells in the reaction buffer to a desired cell density.

3. Whole-Cell Biotransformation:

  • Set up the reaction mixture containing the cell suspension and the substrate (L-phenylalanine) in a suitable reaction vessel.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) with shaking.

  • Monitor the reaction by taking samples at different time points and analyzing the concentration of the product (phenylpyruvic acid).

Quantification of Aromatic Amino Acids in Fermentation Broth

A common method for quantifying aromatic amino acids in fermentation broth is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8][9][10]

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove cells and other solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with an appropriate mobile phase or solvent if the concentration is too high.

2. HPLC/LC-MS/MS Analysis:

  • Use a suitable column for amino acid separation (e.g., a C18 reverse-phase column).

  • Employ a mobile phase gradient appropriate for separating the target amino acids.

  • Detect and quantify the amino acids using a UV detector, a fluorescence detector (after derivatization), or a mass spectrometer.

  • Use external standards of known concentrations to generate a calibration curve for accurate quantification.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical shikimate pathway and the alternative phenylpyruvate pathway.

Shikimate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Caption: The canonical shikimate pathway for aromatic amino acid biosynthesis.

Phenylpyruvate_Pathway cluster_alternative Alternative Phenylpyruvate Pathway Benzaldehyde Benzaldehyde Phenylpyruvate Phenylpyruvate Benzaldehyde->Phenylpyruvate Glycine Glycine Glycine->Phenylpyruvate L_Phe L-Phenylalanine Phenylpyruvate->L_Phe

Caption: An alternative, synthetic pathway for L-phenylalanine production.

Conclusion and Future Outlook

The exploration of alternative biosynthetic pathways for aromatic amino acids represents a paradigm shift in metabolic engineering. While the shikimate pathway remains a viable and well-understood route, the development of synthetic, non-canonical pathways offers exciting possibilities for overcoming the inherent limitations of native metabolism. The phenylpyruvate pathway for L-phenylalanine production serves as a compelling proof-of-concept, demonstrating the potential for shorter, more efficient routes from inexpensive, alternative feedstocks.

Future research will likely focus on the discovery and engineering of novel enzymes to create even more efficient and diverse alternative pathways for all three aromatic amino acids. The integration of these synthetic pathways with systems-level metabolic engineering approaches will be crucial for developing robust and economically viable microbial cell factories for the sustainable production of these essential building blocks. This will undoubtedly have a profound impact on the pharmaceutical, chemical, and biotechnology industries.

References

A Comparative Analysis of Type I and Type II 3-Dehydroquinate Dehydratases: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the two classes of 3-dehydroquinate dehydratase, essential enzymes in the shikimate pathway and promising targets for novel antimicrobial and herbicide development.

Introduction

3-Dehydroquinate dehydratase (DHQD, EC 4.2.1.10) is a key enzyme that catalyzes the third step in the shikimate pathway: the dehydration of 3-dehydroquinate to 3-dehydroshikimate. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents and herbicides.[1][2] Interestingly, two distinct classes of DHQDs, Type I and Type II, have evolved independently to catalyze the same reaction, showcasing a remarkable example of convergent evolution. These two enzyme types are unrelated in terms of their primary sequence, three-dimensional structure, and catalytic mechanism.[2] This guide provides a comprehensive comparative analysis of Type I and Type II DHQDs, presenting key data, experimental protocols, and mechanistic insights to aid researchers and drug development professionals in their work.

At a Glance: Key Differences Between Type I and Type II DHQDs

FeatureType I 3-Dehydroquinate DehydrataseType II 3-Dehydroquinate Dehydratase
Catalytic Mechanism Schiff base intermediate (covalent catalysis)Enolate intermediate (non-covalent catalysis)
Stereochemistry syn-eliminationanti-elimination
Quaternary Structure Typically homodimerTypically homododecamer
Thermal Stability Heat-labileHeat-stable
Pathway Involvement Primarily Shikimate PathwayShikimate and Quinate Pathways
Kinetic Profile (Km) Low micromolar rangeHigher micromolar to millimolar range

Quantitative Performance Analysis: A Head-to-Head Comparison

The kinetic parameters of Type I and Type II DHQDs exhibit significant differences, reflecting their distinct catalytic strategies. The following tables summarize key kinetic data from various microbial sources, highlighting the generally lower Km and varied catalytic efficiencies of Type I enzymes compared to their Type II counterparts.

Table 1: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratases

OrganismVmax (µmol/L/s)Km (µmol/L)kcat (s-1)kcat/Km (L/µmol/s)Reference
Escherichia coli-281.4352.260.19[3]
Salmonella typhi----
Streptococcus pneumoniae----
Bacillus subtilis----
Archaeoglobus fulgidus2.56281.4352.260.19[3]

Table 2: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratases

OrganismVmax (µmol/L/s)Km (µmol/L)kcat (s-1)kcat/Km (L/µmol/s)Reference
Amycolatopsis methanolica----[1]
Streptomyces coelicolor----
Mycobacterium tuberculosis----
Corynebacterium glutamicum66.7448.5--[3]
Comamonas testosteroni-37.2--[3]
Arthrobacter crystallopoietes66.7448.5--[3]

Note: A comprehensive list of kinetic parameters for 38 microbial DHQases can be found in the study by Liu et al. (2015).[3]

Delving into the Mechanisms: A Tale of Two Catalytic Strategies

The fundamental difference between Type I and Type II DHQDs lies in their catalytic mechanisms. Type I enzymes employ a covalent catalysis strategy involving a Schiff base intermediate, while Type II enzymes utilize a non-covalent mechanism proceeding through an enolate intermediate.

The Type I Mechanism: A Covalent Dance

The catalytic cycle of Type I DHQD involves the formation of a covalent bond between the substrate and a conserved lysine residue in the active site.

Type_I_Mechanism sub 3-Dehydroquinate schiff Schiff Base Intermediate sub->schiff Lys-NH2 attack enamine Enamine Intermediate schiff->enamine syn-Elimination of H2O prod_schiff Product-Schiff Base enamine->prod_schiff Reprotonation prod 3-Dehydroshikimate prod_schiff->prod Hydrolysis Type_II_Mechanism sub 3-Dehydroquinate enolate Enolate Intermediate sub->enolate Base-catalyzed proton abstraction prod 3-Dehydroshikimate enolate->prod anti-Elimination of OH- Purification_Workflow start E. coli culture expressing His-tagged DHQD lysis Cell Lysis (Sonication or French Press) start->lysis centrifugation Centrifugation to remove cell debris lysis->centrifugation affinity Ni-NTA Affinity Chromatography centrifugation->affinity elution Elution with Imidazole Gradient affinity->elution dialysis Dialysis to remove Imidazole elution->dialysis ion_exchange Ion-Exchange Chromatography (optional) dialysis->ion_exchange gel_filtration Size-Exclusion Chromatography ion_exchange->gel_filtration end Pure DHQD gel_filtration->end

References

A Comparative Analysis of 3-Dehydroquinate Synthase Across Diverse Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of essential enzymes is paramount. This guide provides a comparative kinetic analysis of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway, from various organisms. The data presented here, supported by detailed experimental protocols, offers a valuable resource for targeting this enzyme for novel therapeutic and biotechnological applications.

Executive Summary

3-Dehydroquinate synthase (EC 4.2.3.4) catalyzes the second step in the shikimate pathway, the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to 3-dehydroquinate. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides. This guide summarizes the kinetic parameters (Km and kcat) of DHQS from different organisms, provides a detailed experimental protocol for a coupled enzyme assay to determine these parameters, and visualizes the intricate reaction mechanism.

Kinetic Performance: A Cross-Organism Comparison

The catalytic efficiency of DHQS varies across different species, reflecting adaptations to their specific metabolic contexts. The Michaelis constant (K_m) for the substrate DAHP and the catalytic constant (k_cat) are key indicators of enzyme performance. A lower K_m value signifies a higher affinity of the enzyme for its substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

OrganismK_m (DAHP) (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Assay Conditions
Pyrococcus furiosus3.73.08.1 x 10⁵60°C, pH 6.8
Escherichia coli4501.25 x 10⁷pH 7.5
Aspergillus nidulans (AROM complex)2.5331.32 x 10⁷Not specified
Thermus thermophilus11252.3 x 10⁶pH 7.0, 65°C
Helicobacter pylori6.41.21.9 x 10⁵pH 7.5

Note: The kinetic parameters can be influenced by assay conditions such as temperature and pH. Direct comparison should be made with caution. The data for Aspergillus nidulans refers to the DHQS domain within the pentafunctional AROM complex.

Experimental Protocol: Coupled Enzyme Assay for DHQS Kinetics

A continuous spectrophotometric coupled enzyme assay is a reliable method for determining the kinetic parameters of DHQS. This assay couples the formation of 3-dehydroquinate to its subsequent oxidation by 3-dehydroquinate dehydratase (DHQD), which results in the formation of 3-dehydroshikimate, a product that absorbs light at 234 nm.

Materials and Reagents:
  • Purified 3-dehydroquinate synthase (DHQS) from the desired organism

  • Purified 3-dehydroquinate dehydratase (DHQD) (coupling enzyme)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) (substrate)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Cobalt chloride (CoCl₂) or other divalent cation as required by the specific DHQS

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 234 nm

  • Temperature-controlled cuvette holder

Assay Procedure:
  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the buffer, NAD⁺, CoCl₂, and an excess of the coupling enzyme, DHQD. The concentration of DHQD should be sufficient to ensure that the DHQS-catalyzed reaction is the rate-limiting step.

  • Enzyme Addition: Add a known concentration of the purified DHQS enzyme to the reaction mixture and incubate for a few minutes at the desired temperature to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of the substrate, DAHP.

  • Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time using the spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 11,900 M⁻¹cm⁻¹).

  • Kinetic Parameter Determination: Plot the initial reaction rates against the corresponding DAHP concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. The k_cat can then be calculated by dividing V_max by the enzyme concentration.

Visualizing the DHQS Reaction Mechanism and Assay Workflow

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the multi-step reaction catalyzed by DHQS and the workflow of the coupled enzyme assay.

DHQS_Reaction_Mechanism DAHP DAHP Int1 Enzyme-NAD+-DAHP Complex DAHP->Int1 Binding Int2 Oxidized Intermediate Int1->Int2 Oxidation (NAD+ -> NADH) NAD_plus NAD+ Int1->NAD_plus Int3 Enol-Phosphate Intermediate Int2->Int3 Phosphate Elimination Pi Pi Int2->Pi NADH NADH Int2->NADH Int4 Reduced Intermediate Int3->Int4 Reduction (NADH -> NAD+) Int3->NAD_plus Int5 Ring-Opened Intermediate Int4->Int5 Ring Opening Int4->NADH DHQ 3-Dehydroquinate Int5->DHQ Aldol Condensation

Caption: The multi-step reaction mechanism of 3-dehydroquinate synthase.

Coupled_Assay_Workflow cluster_DHQS_reaction DHQS Catalyzed Reaction cluster_Coupling_reaction Coupling Reaction DAHP DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHS 3-Dehydroshikimate (Absorbs at 234 nm) DHQ->DHS DHQD DHQ->DHS Measurement Spectrophotometric Measurement at 234 nm DHS->Measurement

Caption: Workflow of the coupled enzyme assay for DHQS activity.

A Researcher's Guide to Validating Target Engagement of 3-Dehydroquinate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a potential drug molecule interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of key methods for validating the target engagement of inhibitors against 3-dehydroquinate synthase (DHQS), a crucial enzyme in the shikimate pathway and a promising target for novel antimicrobial agents.

The shikimate pathway is essential for the survival of bacteria, fungi, and plants, as it is responsible for the biosynthesis of aromatic amino acids.[1] Since this pathway is absent in humans, its enzymes, including 3-dehydroquinate synthase (DHQS), are attractive targets for the development of new therapeutics.[1] DHQS catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to 3-dehydroquinate.[1] Inhibitors of this enzyme block the pathway, leading to a deficiency in essential metabolites and ultimately cell death.

This guide details and compares various in vitro and cellular assays to confirm and quantify the interaction of small molecule inhibitors with DHQS. We will explore biochemical assays, biophysical techniques, and cellular target engagement assays, providing quantitative data where available and detailed experimental protocols.

Comparison of Target Engagement Methods

The validation of target engagement can be approached from multiple angles, each providing unique insights into the inhibitor-target interaction. Biochemical assays measure the direct effect of an inhibitor on the enzyme's catalytic activity. Biophysical methods directly measure the binding affinity and thermodynamics of the interaction. Cellular assays confirm that the inhibitor can reach and bind to its target in a more physiologically relevant environment.

Assay Type Method Measures Typical Output Advantages Limitations
Biochemical Enzyme Activity AssayFunctional inhibition of DHQSIC50Direct measure of functional outcome, high-throughputProne to artifacts, may not reflect cellular potency
Biophysical Surface Plasmon Resonance (SPR)Binding kinetics and affinityKD, kon, koffReal-time, label-free, provides kinetic informationRequires purified protein, surface immobilization can affect protein function
Biophysical Isothermal Titration Calorimetry (ITC)Binding affinity and thermodynamicsKD, ΔH, ΔSLabel-free, solution-based, provides thermodynamic profileRequires large amounts of pure protein, lower throughput
Cellular Cellular Thermal Shift Assay (CETSA)Target stabilization upon bindingEC50 (thermal shift)In-cell, label-free, reflects cellular permeabilityIndirect measure of binding, not all binding events cause a thermal shift
Cellular NanoBRET™ Target Engagement AssayTarget occupancy in live cellsEC50 (BRET signal)Live cells, quantitative, high-throughputRequires genetic modification of the target protein

Key Experimental Protocols and Data

Below are detailed methodologies for the key experimental techniques used to validate the target engagement of DHQS inhibitors.

Biochemical Enzyme Activity Assay

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on DHQS activity. A common method is a coupled-enzyme spectrophotometric assay that monitors the formation of a downstream product.

Experimental Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 0.25 mM NADPH.

    • DHQS enzyme (purified).

    • Substrate: 3-dehydroquinate.

    • Coupling enzyme: Shikimate dehydrogenase (in excess).

    • Test inhibitors dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, NADPH, 3-dehydroquinate, and shikimate dehydrogenase.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding a final concentration of 10 nM DHQS.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at 25°C for a set period.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Example (Hypothetical):

Inhibitor Biochemical IC50 (µM)
Compound A1.5
Compound B12.8
Compound C0.9

Experimental Workflow for a Biochemical DHQS Assay

cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Assay Mix (Buffer, NADPH, Substrate, Coupling Enzyme) mix Mix Assay Components & Inhibitor reagents->mix inhibitor Prepare Inhibitor Dilutions inhibitor->mix start Initiate with DHQS Enzyme mix->start measure Monitor Absorbance (340 nm) start->measure rates Calculate Initial Rates measure->rates plot Plot % Inhibition vs. [Inhibitor] rates->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for a coupled-enzyme biochemical assay to determine DHQS inhibitor IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture bacterial or other relevant cells expressing DHQS to mid-log phase.

    • Harvest and resuspend cells in a suitable buffer.

    • Treat cell suspensions with the test inhibitor or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler.

    • Cool the tubes on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble DHQS using Western blotting or other protein detection methods like ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble DHQS against temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve indicates target stabilization.

    • For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tm in the presence of the inhibitor) and plot the amount of soluble DHQS against inhibitor concentration to determine the EC50 of thermal stabilization.

Quantitative Data Example (Hypothetical):

Inhibitor CETSA EC50 (µM)
Compound A5.2
Compound B> 50
Compound C2.1

CETSA Experimental Workflow

cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis culture Cell Culture treat Inhibitor Treatment culture->treat heat Heat at Temp. Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge quantify Quantify Soluble DHQS (e.g., WB) centrifuge->quantify plot Plot Melting Curve or Dose-Response quantify->plot ec50 Determine EC50 plot->ec50

Caption: General workflow for performing a Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.

Experimental Protocol:

  • Immobilization of DHQS:

    • Purified DHQS is immobilized on a sensor chip surface (e.g., via amine coupling).

  • Binding Analysis:

    • A series of inhibitor concentrations are flowed over the sensor chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

    • A buffer flow is used to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Quantitative Data Example (Hypothetical):

Inhibitor SPR KD (µM) kon (104 M-1s-1) koff (10-2 s-1)
Compound A0.85.04.0
Compound B15.21.218.2
Compound C0.58.04.0

SPR Experimental Workflow

cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis immobilize Immobilize DHQS on Sensor Chip association Flow Inhibitor (Association) immobilize->association inhibitor Prepare Inhibitor Solutions inhibitor->association dissociation Flow Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgrams dissociation->sensorgram fit Fit Data to Binding Model sensorgram->fit kinetics Determine KD, kon, koff fit->kinetics PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AroAA Aromatic Amino Acids Chorismate->AroAA DHQS 3-Dehydroquinate Synthase (DHQS) Inhibitor Inhibitor Inhibitor->DHQS

References

comparing the efficacy of different 3-dehydroquinic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurate quantification of 3-dehydroquinic acid (3-DHQ), a key intermediate in the shikimate pathway, is crucial for studying microbial metabolism and developing novel antimicrobial agents. This guide provides a comparative overview of three common methods for 3-DHQ quantification: Enzymatic Assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison

ParameterEnzymatic AssayHPLC-UVLC-MS/MS
Principle Spectrophotometric measurement of the enzymatic conversion of 3-DHQ to 3-dehydroshikimate.Chromatographic separation followed by UV detection.Chromatographic separation followed by mass spectrometric detection.
Specificity Moderate to High (dependent on enzyme purity and substrate specificity).Moderate (risk of co-eluting compounds with similar UV absorbance).Very High (based on parent and fragment ion masses).
Sensitivity (LOD) ~1-10 µM~0.1-1 µM~1-10 nM
Linear Range Narrow (typically 1-2 orders of magnitude).Moderate (typically 2-3 orders of magnitude).Wide (typically 3-5 orders of magnitude).
Throughput High (suitable for 96-well plate format).Low to Medium.Medium.
Cost per Sample Low.Medium.High.
Instrumentation Spectrophotometer or plate reader.HPLC system with UV detector.LC system coupled to a tandem mass spectrometer.

Signaling Pathway: The Shikimate Pathway

This compound is the second intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, fungi, plants, and some protozoa for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway is absent in mammals, making it an attractive target for the development of antimicrobial drugs.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (3-DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Figure 1: The Shikimate Pathway highlighting the position of 3-Dehydroquinate (3-DHQ).

Experimental Methodologies

Enzymatic Assay

This method relies on the specific enzymatic conversion of 3-DHQ to 3-dehydroshikimate (DHS) by 3-dehydroquinate dehydratase (DHQD). The formation of DHS, which has a strong absorbance at 234 nm, is monitored spectrophotometrically.

Enzymatic_Assay_Workflow Sample_Prep Sample Preparation (e.g., cell lysis, clarification) Reaction_Mix Prepare Reaction Mixture (Buffer, DHQD enzyme) Sample_Prep->Reaction_Mix Incubation Add Sample (containing 3-DHQ) and Incubate Reaction_Mix->Incubation Measurement Measure Absorbance at 234 nm over time Incubation->Measurement Analysis Calculate 3-DHQ Concentration (using Beer-Lambert law and a standard curve) Measurement->Analysis

Figure 2: General workflow for the enzymatic quantification of 3-DHQ.
  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified 3-dehydroquinate dehydratase (DHQD) at a suitable concentration (e.g., 20 nM) in assay buffer.[1]

    • Substrate Standard: A stock solution of this compound of known concentration.

  • Assay Procedure :

    • In a 96-well UV-transparent microplate or a quartz cuvette, add the assay buffer.

    • Add the DHQD enzyme solution.

    • To initiate the reaction, add the sample containing an unknown amount of 3-DHQ or the 3-DHQ standard.

    • Immediately place the plate/cuvette in a spectrophotometer or microplate reader set to 234 nm.

    • Monitor the increase in absorbance over time at a constant temperature (e.g., 25°C). The initial rate of the reaction is proportional to the concentration of 3-DHQ.

  • Data Analysis :

    • Determine the initial velocity (rate of change of absorbance) for each sample and standard.

    • Create a standard curve by plotting the initial velocity against the known concentrations of the 3-DHQ standards.

    • Calculate the concentration of 3-DHQ in the unknown samples by interpolating their initial velocities on the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC separates 3-DHQ from other components in a sample based on its interaction with a stationary phase. The concentration is then determined by a UV detector.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., extraction, filtration) Injection Inject Sample into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 210-234 nm) Separation->Detection Analysis Data Analysis (Peak integration and quantification against a standard curve) Detection->Analysis

Figure 3: General workflow for the HPLC-based quantification of 3-DHQ.
  • Sample Preparation :

    • Extract 3-DHQ from the sample matrix using a suitable solvent (e.g., a mixture of methanol and water).

    • Centrifuge to remove particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient elution using an acidified aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier like acetonitrile.

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature (e.g., 30°C).

    • Injection Volume : 10-20 µL.

    • Detector : UV-Vis detector set at a wavelength where 3-DHQ absorbs, typically around 210-234 nm.

  • Data Analysis :

    • Generate a standard curve by injecting known concentrations of a pure 3-DHQ standard.

    • Identify the 3-DHQ peak in the sample chromatograms based on its retention time compared to the standard.

    • Integrate the area of the 3-DHQ peak.

    • Quantify the concentration of 3-DHQ in the sample by comparing the peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity by coupling the separation power of HPLC with the precise detection capabilities of a tandem mass spectrometer.

LCMSMS_Workflow Sample_Prep Sample Preparation (e.g., extraction, filtration, addition of internal standard) LC_Separation Liquid Chromatographic Separation Sample_Prep->LC_Separation Ionization Ionization of 3-DHQ (e.g., Electrospray Ionization - ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometric Analysis (Precursor ion selection and fragmentation) Ionization->MS_Analysis Detection Detection of Fragment Ions MS_Analysis->Detection Quantification Quantification (based on peak area ratio to internal standard) Detection->Quantification

Figure 4: General workflow for the LC-MS/MS-based quantification of 3-DHQ.
  • Sample Preparation :

    • Similar to HPLC, extract 3-DHQ and filter the sample.

    • Crucially, add a known concentration of an internal standard (ideally, a stable isotope-labeled version of 3-DHQ) to both the samples and the calibration standards.

  • LC-MS/MS Conditions :

    • LC System : Similar to the HPLC method described above, often using UPLC (Ultra-Performance Liquid Chromatography) for better resolution and faster run times.

    • Mass Spectrometer : A tandem quadrupole mass spectrometer is commonly used.

    • Ionization Source : Electrospray ionization (ESI) in negative ion mode is typically suitable for organic acids like 3-DHQ.

    • MS Method : Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule of 3-DHQ ([M-H]⁻) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion in the third quadrupole.

      • Precursor Ion (Q1): m/z for [M-H]⁻ of 3-DHQ (C₇H₁₀O₆, MW: 190.15 g/mol ) would be approximately 189.04.

      • Product Ion (Q3): A characteristic fragment ion would be selected after fragmentation (requires experimental determination).

  • Data Analysis :

    • Create a calibration curve by plotting the ratio of the peak area of the 3-DHQ MRM transition to the peak area of the internal standard MRM transition against the known concentrations of the standards.

    • Calculate this peak area ratio for the unknown samples.

    • Determine the concentration of 3-DHQ in the samples from the calibration curve.

Conclusion

The choice of quantification method for this compound should be guided by the specific requirements of the research. The enzymatic assay is a cost-effective and high-throughput method suitable for rapid screening and applications where high sensitivity is not paramount. HPLC-UV provides a good balance of sensitivity and cost and is a robust method for routine quantification when samples are relatively clean. For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard, albeit with higher operational costs and complexity.

References

Safety Operating Guide

Proper Disposal of 3-Dehydroquinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Dehydroquinic acid, ensuring the safety of laboratory personnel and compliance with standard regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.

This compound, an intermediate in the shikimate pathway, is classified as acutely toxic if swallowed and requires careful handling and disposal. The following procedures are based on established safety protocols for acidic and toxic chemical waste.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste disposal.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C₇H₁₀O₆
Molar Mass 190.15 g/mol
Physical State Solid
Solubility Soluble in water
Hazard Classification Acute Toxicity 3, Oral (H301)

Experimental Protocol: Neutralization and Disposal

The primary method for the safe disposal of this compound involves neutralization of its acidic properties, followed by disposal as hazardous chemical waste due to its acute toxicity.

Materials:

  • This compound waste (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

  • Stir bar and stir plate

  • Beakers or flasks of suitable size

Procedure:

  • Preparation: In a chemical fume hood, place the container with the this compound waste in a larger secondary container to contain any potential spills. If the waste is in solid form, dissolve it in a minimal amount of water.

  • Neutralization:

    • Slowly add the sodium bicarbonate or sodium carbonate solution to the this compound solution while stirring continuously. Be cautious as this may produce carbon dioxide gas, leading to effervescence.

    • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

    • Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Waste Collection:

    • Once neutralized, carefully pour the solution into a designated hazardous waste container for toxic chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Neutralized this compound Solution"), and the appropriate hazard pictograms.

  • Decontamination:

    • Thoroughly rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., water), and collect the rinsate in the hazardous waste container.

    • Wipe down the work area with a damp cloth, and dispose of any contaminated disposable materials (e.g., gloves, paper towels) in a labeled solid hazardous waste container.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Consult SDS and Local Regulations B Wear Appropriate PPE A->B C Work in a Fume Hood B->C D Dissolve Solid Waste (if applicable) C->D E Neutralize with Base (pH 6-8) D->E F Transfer to Labeled Hazardous Waste Container E->F G Decontaminate Glassware and Work Area F->G H Dispose of Contaminated Solids G->H I Store Waste in Satellite Accumulation Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound.

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